molecular formula C103H151N27O37S5 B050792 [Lys4] Sarafotoxin S6c CAS No. 116495-45-5

[Lys4] Sarafotoxin S6c

カタログ番号: B050792
CAS番号: 116495-45-5
分子量: 2519.8 g/mol
InChIキー: NBWXJBFLULMNEY-JHOSIGDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[Lys4] Sarafotoxin S6c is a useful research compound. Its molecular formula is C103H151N27O37S5 and its molecular weight is 2519.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWXJBFLULMNEY-JHOSIGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C103H151N27O37S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151398
Record name Sarafotoxin S 6c (reduced)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2519.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116495-45-5
Record name Sarafotoxin S 6c (reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116495455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafotoxin S 6c (reduced)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin and Profile of [Lys4] Sarafotoxin S6c: A Synthetic Endothelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxin S6c is a potent vasoconstrictor peptide originally isolated from the venom of the Israeli burrowing asp, Atractaspis engaddensis. As a member of the sarafotoxin family, it shares significant structural and functional homology with the mammalian endothelin peptide family. [Lys4] Sarafotoxin S6c is a synthetically derived analog of Sarafotoxin S6c, developed for research purposes to investigate the pharmacology of endothelin receptors. This document provides a comprehensive overview of the origin of this compound, detailing its relationship to the parent compound, its biochemical properties, and the experimental methodologies used for its characterization.

Introduction

The sarafotoxins are a group of 21-amino acid peptides that exhibit potent cardiotoxic effects, primarily through their interaction with endothelin receptors.[1] Sarafotoxin S6c is particularly noteworthy for its high selectivity as an agonist for the endothelin B (ETB) receptor subtype.[2] The synthesis of analogs, such as this compound, allows for a deeper understanding of structure-activity relationships and the specific roles of individual amino acid residues in receptor binding and activation. This guide focuses on the synthetic origin and pharmacological profile of this compound.

Origin and Structural Comparison

Natural Precursor: Sarafotoxin S6c

Sarafotoxin S6c is a naturally occurring peptide found in the venom of the snake Atractaspis engaddensis.[3] It is a 21-amino acid peptide characterized by two intramolecular disulfide bridges (Cys1-Cys15 and Cys3-Cys11), which are crucial for its three-dimensional structure and biological activity.[3]

Synthetic Analog: this compound

This compound is a synthetic peptide that differs from its natural counterpart by a single amino acid substitution at position 4, where the asparagine (Asn) in Sarafotoxin S6c is replaced by a lysine (B10760008) (Lys). This modification is introduced during solid-phase peptide synthesis.

Amino Acid Sequence Comparison

The table below provides a direct comparison of the amino acid sequences of Sarafotoxin S6c and its [Lys4] analog.

Position123456789101112131415161718192021
Sarafotoxin S6c CysThrCysAsnAspMetThrAspGluGluCysLeuAsnPheCysHisGlnAspValIleTrp
This compound CysThrCysLys AspMetThrAspGluGluCysLeuAsnPheCysHisGlnAspValIleTrp

Disulfide bridges are formed between Cys1-Cys15 and Cys3-Cys11 in both peptides.

Quantitative Data

The following tables summarize the available quantitative data for Sarafotoxin S6c and this compound, focusing on their interaction with endothelin receptors.

Receptor Binding Affinity
CompoundReceptor SubtypeTissue/Cell LineKi (nM)IC50 (nM)
Sarafotoxin S6cETARat atria and aorta~4500[2]854[4]
ETBRat hippocampus and cerebellum~0.02[2]-
This compoundETANot AvailableNot Available
ETBNot AvailableNot Available
Functional Activity
CompoundAssayTissueEC50 (nM)
Sarafotoxin S6cPhosphoinositide TurnoverRat hippocampus~10[2]
This compoundContractionPig coronary artery1.5[5]

EC50: Half-maximal effective concentration.

Signaling Pathway

Sarafotoxins, including Sarafotoxin S6c and its analogs, exert their effects by activating G-protein coupled endothelin receptors. Upon binding to the ETB receptor, a conformational change activates the heterotrimeric G-protein, typically Gαq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses to sarafotoxins, such as smooth muscle contraction.

Sarafotoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lys4_SRTX This compound ETB_R ETB Receptor Lys4_SRTX->ETB_R Binds G_protein Gαq/Gβγ ETB_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response Leads to

Caption: Signaling pathway of this compound via the ETB receptor.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a representative example based on the synthesis of sarafotoxin analogs.

  • Resin Preparation: A suitable resin (e.g., Fmoc-Trp(Boc)-Wang resin) is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is washed extensively with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence of this compound.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).

  • Oxidative Folding: The linear peptide is dissolved in a suitable buffer, and an oxidizing agent is added to facilitate the formation of the two disulfide bridges.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Couple Couple next Fmoc-Amino Acid Deprotect->Couple Wash Wash Couple->Wash Loop Repeat for all Amino Acids Wash->Loop Loop->Deprotect No Cleave Cleave from Resin & Deprotect (TFA) Loop->Cleave Yes Oxidize Oxidative Folding Cleave->Oxidize Purify RP-HPLC Purification Oxidize->Purify Characterize Characterization (MS, HPLC) Purify->Characterize End Pure this compound Characterize->End

References

Unveiling Sarafotoxin S6c: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafotoxin S6c (SRTX-S6c) is a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] As a member of the sarafotoxin family, it shares significant structural and functional homology with the mammalian endothelin (ET) peptide family.[3] This homology has made sarafotoxins invaluable tools for studying the endothelin system, which plays a crucial role in cardiovascular regulation. Sarafotoxin S6c is particularly noteworthy for its high selectivity as an agonist for the endothelin B (ETB) receptor subtype, making it an indispensable ligand in pharmacological research to dissect the distinct physiological roles of ET receptor subtypes.[4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Sarafotoxin S6c, complete with experimental protocols and quantitative data.

Physicochemical Properties and Structure

Sarafotoxin S6c is a 21-amino acid polypeptide with a molecular weight of approximately 2515.8 g/mol .[5] Its primary structure is characterized by the amino acid sequence: Cys-Thr-Cys-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp.[6] The peptide's tertiary structure is stabilized by two intramolecular disulfide bridges, one between the cysteine residues at positions 1 and 15, and another between the cysteines at positions 3 and 11.[6] These structural features are critical for its biological activity.

Discovery and Isolation from Atractaspis engaddensis Venom

The initial discovery of sarafotoxins, including S6c, involved the fractionation of crude venom from the Israeli burrowing asp, Atractaspis engaddensis.[2] The isolation procedure typically involves a multi-step chromatographic approach to separate the various toxin components.

Experimental Protocol: Isolation of Sarafotoxin S6c

1. Venom Extraction and Preparation:

  • Crude venom is obtained from Atractaspis engaddensis specimens by manual "milking".

  • The collected venom is lyophilized (freeze-dried) to preserve its biological activity and facilitate storage and handling.

  • The lyophilized venom is reconstituted in an appropriate buffer, such as 0.1 M acetic acid, and centrifuged to remove any insoluble material.

2. Gel Filtration Chromatography (Initial Fractionation):

  • The clarified venom solution is subjected to gel filtration chromatography on a column packed with a size-exclusion medium (e.g., Sephadex G-50).

  • Elution Buffer: 0.1 M acetic acid.

  • Detection: The eluate is monitored at 280 nm to detect protein-containing fractions.

  • Fractions are collected and screened for cardiotoxic or vasoconstrictor activity to identify those containing sarafotoxins.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Purification):

  • The active fractions from gel filtration are pooled, lyophilized, and reconstituted in a suitable solvent for RP-HPLC.

  • Column: A C18 reverse-phase column is commonly used.[7]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.[7]

  • Elution: A linear gradient of Solvent B is applied to elute the bound peptides. The specific gradient will depend on the column and system but typically ranges from 10% to 60% Solvent B over 60-90 minutes.

  • Detection: Elution is monitored at 214 nm and 280 nm.[7]

  • Fractions corresponding to distinct peaks are collected. Sarafotoxin S6c is identified based on its retention time relative to other sarafotoxin isoforms.

4. Purity Assessment:

  • The purity of the isolated Sarafotoxin S6c is assessed by analytical RP-HPLC, where it should appear as a single, sharp peak.

  • Further characterization is performed using mass spectrometry to confirm the molecular weight and amino acid analysis to verify the sequence.[8]

G cluster_workflow Isolation Workflow for Sarafotoxin S6c venom Crude Atractaspis engaddensis Venom prep Lyophilization & Reconstitution venom->prep gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-50) prep->gel_filtration active_fractions Cardiotoxic Fractions gel_filtration->active_fractions rp_hplc Reverse-Phase HPLC (C18 column) active_fractions->rp_hplc s6c Pure Sarafotoxin S6c rp_hplc->s6c analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) s6c->analysis

Figure 1: Experimental workflow for the isolation of Sarafotoxin S6c.

Pharmacological Characterization: Receptor Binding and Signaling

Sarafotoxin S6c exerts its physiological effects by binding to and activating endothelin receptors. Its high selectivity for the ETB receptor makes it a powerful pharmacological tool.

Quantitative Data Summary
ParameterValueTissue/Cell TypeReference
ETB Receptor Binding Affinity (Ki) 0.29 nMCloned human endothelin receptors[4]
ETA Receptor Binding Affinity (Ki) 28000 nMCloned human endothelin receptors[4]
IC50 for 125I-Endothelin Displacement 854 nMRat ventricular membranes[9]
Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Sarafotoxin S6c for endothelin receptors.

1. Membrane Preparation:

  • Tissues or cells expressing endothelin receptors (e.g., rat heart ventricles, cultured cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in the binding buffer.

2. Binding Reaction:

  • In a series of tubes, a constant concentration of radiolabeled endothelin (e.g., 125I-ET-1) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled Sarafotoxin S6c (the competitor) are added to the tubes.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled endothelin-1.

  • The reaction is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed quickly with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of S6c that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway: Phosphoinositide Turnover

Activation of endothelin receptors by Sarafotoxin S6c leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium.

Experimental Protocol: Measurement of Inositol Phosphate Accumulation

1. Cell Culture and Labeling:

  • Cells expressing endothelin receptors are cultured in appropriate media.

  • The cells are pre-labeled by incubating them with myo-[3H]inositol for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

2. Stimulation:

  • The cells are washed to remove unincorporated radiolabel and then incubated in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • The cells are stimulated with varying concentrations of Sarafotoxin S6c for a specific time period.

3. Extraction of Inositol Phosphates:

  • The stimulation is terminated by the addition of a cold acid solution (e.g., trichloroacetic acid or perchloric acid).

  • The acid-soluble fraction containing the inositol phosphates is collected.

4. Anion Exchange Chromatography:

  • The inositol phosphates are separated by anion exchange chromatography (e.g., using Dowex AG1-X8 columns).

  • The columns are washed, and the total inositol phosphates are eluted with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

5. Quantification:

  • The radioactivity in the eluate is measured by liquid scintillation counting.

  • The results are expressed as the amount of [3H]inositol phosphates accumulated in response to Sarafotoxin S6c stimulation.

G S6c Sarafotoxin S6c ETB_R ETB Receptor S6c->ETB_R Binds and Activates Gq Gq Protein ETB_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Figure 2: Signaling pathway of Sarafotoxin S6c via the ETB receptor.

Conclusion

Sarafotoxin S6c, a highly selective ETB receptor agonist from the venom of Atractaspis engaddensis, represents a critical tool in cardiovascular research and drug development. Its unique pharmacological profile allows for the specific investigation of ETB receptor function. The detailed methodologies provided in this guide for its isolation and characterization offer a framework for researchers to utilize this potent peptide in their studies of the endothelin system and related pathologies.

References

The Selective Agonist [Lys4]Sarafotoxin S6c: A Technical Guide to its Mechanism of Action on Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) receptors, primarily the ETA and ETB subtypes, are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes, particularly in the cardiovascular system. Their endogenous ligands, the endothelin peptides (ET-1, ET-2, and ET-3), are potent vasoconstrictors and are implicated in various pathologies, including hypertension and cardiovascular disease.[1][2] Sarafotoxins are a family of peptides isolated from the venom of the burrowing asp Atractaspis engaddensis and share significant structural homology with the endothelins.[2][3] Among these, [Lys4]Sarafotoxin S6c (a synthetic analog of Sarafotoxin S6c) has emerged as a valuable pharmacological tool due to its high selectivity as an agonist for the ETB receptor subtype.[2][4] This technical guide provides an in-depth overview of the mechanism of action of [Lys4]Sarafotoxin S6c, focusing on its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Data Presentation

Table 1: Binding Affinity of [Lys4]Sarafotoxin S6c for Endothelin Receptor Subtypes
LigandReceptor SubtypeTissue/Cell LineKi (nM)IC50 (nM)Reference
[Lys4]Sarafotoxin S6cETBHuman Hippocampus0.25[4]
[Lys4]Sarafotoxin S6cETAHuman Uterus> 7300[4]
Sarafotoxin S6cET ReceptorRat Ventricular Membranes854[3]

Note: Data for the synthetic analog [Lys4]Sarafotoxin S6c is often used interchangeably with Sarafotoxin S6c in the literature. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity.

Table 2: Functional Activity of [Lys4]Sarafotoxin S6c on Endothelin Receptors
LigandAssayTissue/PreparationEC50 (nM)EffectReference
[Lys4]Sarafotoxin S6cContractionPig Coronary Artery1.5Partial Agonist[5]
Sarafotoxin S6cRenal VasoconstrictionAnesthetized Rat86 ± 4 ngVasoconstriction[6]
Sarafotoxin S6cRenal Vasoconstriction (with L-NAME)Anesthetized Rat55 ± 10 ngPotentiated Vasoconstriction[6]

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. L-NAME is an inhibitor of nitric oxide synthase.

Mechanism of Action and Signaling Pathways

[Lys4]Sarafotoxin S6c exerts its effects by selectively binding to and activating the ETB receptor. The ETB receptor is coupled to multiple G proteins, including Gq/11 and Gi/o.

Activation of the Gq/11 pathway by [Lys4]Sarafotoxin S6c leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream phosphorylation events that culminate in a cellular response, such as smooth muscle contraction.

Activation of the Gi/o pathway, on the other hand, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

The following diagram illustrates the primary signaling pathway initiated by [Lys4]Sarafotoxin S6c at the ETB receptor.

Sarafotoxin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lys4_S6c [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Lys4_S6c->ETB_R Binds and Activates Gq Gq/11 ETB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylation Cascade

Caption: Signaling pathway of [Lys4]Sarafotoxin S6c via the ETB receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of [Lys4]Sarafotoxin S6c with endothelin receptors.

Radioligand Binding Assay

This protocol is adapted from methodologies described for endothelin receptor binding.[7][8][9]

Objective: To determine the binding affinity (Ki or IC50) of [Lys4]Sarafotoxin S6c for ETA and ETB receptors.

Materials:

  • Membrane preparations from cells or tissues expressing ETA or ETB receptors.

  • Radioligand (e.g., [125I]-ET-1).

  • [Lys4]Sarafotoxin S6c (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of radioligand (e.g., [125I]-ET-1, typically at a concentration near its Kd).

    • Increasing concentrations of unlabeled [Lys4]Sarafotoxin S6c (for competition curve). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of unlabeled ET-1.

    • Membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of [Lys4]Sarafotoxin S6c. Fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate: - Radioligand - Competitor ([Lys4]S6c) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash count Measure Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50/Ki count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

In Vitro Vascular Contraction Assay (Wire Myography)

This protocol is based on standard wire myography techniques.[10][11][12]

Objective: To determine the functional potency (EC50) and efficacy of [Lys4]Sarafotoxin S6c in inducing vascular smooth muscle contraction.

Materials:

  • Isolated blood vessel segments (e.g., coronary, mesenteric, or aortic rings).

  • Wire myograph system.

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 and maintained at 37°C.

  • High potassium solution (KPSS) for viability testing.

  • [Lys4]Sarafotoxin S6c stock solution.

Procedure:

  • Vessel Dissection and Mounting: Dissect the desired blood vessel in ice-cold PSS. Carefully mount a small ring segment of the vessel onto the wires of the myograph chamber.

  • Equilibration and Normalization: Allow the vessel to equilibrate in the myograph chamber under a baseline tension. Perform a normalization procedure to determine the optimal resting tension for maximal contractile response.

  • Viability and Endothelial Integrity Check: Contract the vessel with KPSS to ensure its viability. Assess endothelial integrity by pre-contracting the vessel with an agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Cumulative Concentration-Response Curve: After washing out previous drugs and allowing the vessel to return to baseline, add cumulative concentrations of [Lys4]Sarafotoxin S6c to the bath. Record the steady-state contractile response at each concentration.

  • Data Analysis: Express the contractile response at each concentration as a percentage of the maximal response to KPSS or another reference agonist. Plot the response versus the log concentration of [Lys4]Sarafotoxin S6c and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).

Phosphoinositide Turnover Assay

This protocol outlines a method to measure the accumulation of inositol phosphates following receptor activation.[13][14]

Objective: To quantify the activation of the Gq/11 signaling pathway by [Lys4]Sarafotoxin S6c through the measurement of inositol phosphate (B84403) accumulation.

Materials:

  • Cells expressing the ETB receptor.

  • Cell culture medium containing [3H]-myo-inositol.

  • Stimulation buffer containing LiCl.

  • [Lys4]Sarafotoxin S6c.

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Culture the cells in medium containing [3H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

  • Stimulation: Add varying concentrations of [Lys4]Sarafotoxin S6c to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid) and extract the soluble inositol phosphates.

  • Separation: Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphate fraction using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the log concentration of [Lys4]Sarafotoxin S6c. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

[Lys4]Sarafotoxin S6c is a potent and highly selective agonist for the ETB receptor. Its ability to discriminate between ET receptor subtypes makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the ETB receptor. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the intricate mechanisms of the endothelin system and to develop novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to the Structure and Amino Acid Sequence of [Lys4] Sarafotoxin S6c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafotoxins are a family of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. These peptides bear remarkable structural and functional homology to the mammalian endothelin (ET) family, making them valuable tools for studying the endothelin system, which plays a crucial role in cardiovascular regulation. This technical guide focuses on Sarafotoxin S6c (S6c) and a key synthetic analog, [Lys4] Sarafotoxin S6c. The substitution of asparagine at position 4 with lysine (B10760008) has been shown to modulate the peptide's biological activity. This document provides a comprehensive overview of the structure, amino acid sequence, and biological function of this compound, alongside its parent compound. Detailed experimental protocols for its synthesis, purification, and biological characterization are also presented to facilitate further research and development in this area.

Primary Structure and Amino Acid Sequence

Sarafotoxin S6c and this compound are 21-amino acid peptides. The key difference lies in the substitution at position 4, where the asparagine (Asn) in the native S6c is replaced by a lysine (Lys) residue in the synthetic analog. Both peptides feature two intramolecular disulfide bridges, which are critical for their three-dimensional structure and biological activity.

AttributeSarafotoxin S6cThis compound
Amino Acid Sequence (Three-Letter Code) Cys-Thr-Cys-Asn -Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-TrpCys-Thr-Cys-Lys -Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp
Amino Acid Sequence (One-Letter Code) CTCN DMTDEECLNFCHQDVIW[1]CTCK DMTDEECLNFCHQDVIW[2]
Disulfide Bridges Cys1-Cys15, Cys3-Cys11[2][1]Cys1-Cys15, Cys3-Cys11[2]
Molecular Formula C103H147N27O37S5C105H153N27O36S5
Molecular Weight 2515.8 g/mol 2529.87 g/mol [2]

Three-Dimensional Structure

The three-dimensional structure of sarafotoxins is characterized by a compact fold stabilized by the two disulfide bonds. This conformation is essential for their high-affinity binding to endothelin receptors. The overall topology consists of a helical segment and a C-terminal tail.

cluster_0 Sarafotoxin S6c Backbone cluster_1 This compound Backbone Cys1 Cys1 Thr2 Thr2 Cys1->Thr2 Cys15 Cys15 Cys1->Cys15 S-S Cys3 Cys3 Thr2->Cys3 Asn4 Asn4 Cys3->Asn4 Cys11 Cys11 Cys3->Cys11 S-S Asp5 Asp5 Asn4->Asp5 Met6 Met6 Asp5->Met6 Thr7 Thr7 Met6->Thr7 Asp8 Asp8 Thr7->Asp8 Glu9 Glu9 Asp8->Glu9 Glu10 Glu10 Glu9->Glu10 Glu10->Cys11 Leu12 Leu12 Cys11->Leu12 Asn13 Asn13 Leu12->Asn13 Phe14 Phe14 Asn13->Phe14 Phe14->Cys15 His16 His16 Cys15->His16 Gln17 Gln17 His16->Gln17 Asp18 Asp18 Gln17->Asp18 Val19 Val19 Asp18->Val19 Ile20 Ile20 Val19->Ile20 Trp21 Trp21 Ile20->Trp21 Cys1_2 Cys1_2 Thr2_2 Thr2_2 Cys1_2->Thr2_2 Cys15_2 Cys15_2 Cys1_2->Cys15_2 S-S Cys3_2 Cys3_2 Thr2_2->Cys3_2 Lys4_2 Lys4_2 Cys3_2->Lys4_2 Cys11_2 Cys11_2 Cys3_2->Cys11_2 S-S Asp5_2 Asp5_2 Lys4_2->Asp5_2 Met6_2 Met6_2 Asp5_2->Met6_2 Thr7_2 Thr7_2 Met6_2->Thr7_2 Asp8_2 Asp8_2 Thr7_2->Asp8_2 Glu9_2 Glu9_2 Asp8_2->Glu9_2 Glu10_2 Glu10_2 Glu9_2->Glu10_2 Glu10_2->Cys11_2 Leu12_2 Leu12_2 Cys11_2->Leu12_2 Asn13_2 Asn13_2 Leu12_2->Asn13_2 Phe14_2 Phe14_2 Asn13_2->Phe14_2 Phe14_2->Cys15_2 His16_2 His16_2 Cys15_2->His16_2 Gln17_2 Gln17_2 His16_2->Gln17_2 Asp18_2 Asp18_2 Gln17_2->Asp18_2 Val19_2 Val19_2 Asp18_2->Val19_2 Ile20_2 Ile20_2 Val19_2->Ile20_2 Trp21_2 Trp21_2 Ile20_2->Trp21_2

Primary structure and disulfide bridges of Sarafotoxins.

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis

This compound is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.

Materials:

Protocol:

  • Resin Swelling: The Rink amide resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and then coupled to the deprotected resin.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized to obtain the crude linear peptide.

Disulfide Bond Formation and Purification

Materials:

  • Oxidizing agent (e.g., air, potassium ferricyanide)

  • Purification buffer (e.g., water/acetonitrile (B52724) with 0.1% TFA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Protocol:

  • Oxidative Folding: The linear peptide is dissolved in a dilute aqueous buffer and stirred in the presence of an oxidizing agent to facilitate the formation of the two disulfide bridges.

  • RP-HPLC Purification: The crude cyclized peptide is purified by RP-HPLC using a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% TFA is used to elute the peptide.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pure fractions are pooled and lyophilized to obtain the final product.

cluster_0 Synthesis and Purification Workflow A Solid-Phase Peptide Synthesis (Fmoc) B Cleavage from Resin A->B C Oxidative Folding (Disulfide Bond Formation) B->C D RP-HPLC Purification C->D E Lyophilization D->E F Pure this compound E->F

Workflow for the synthesis and purification of this compound.
Biological Activity Assay: In Vitro Vasoconstriction in Pig Coronary Artery

Materials:

  • Isolated pig coronary artery rings

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2/5% CO2 at 37°C

  • Isometric force transducer

  • This compound and Sarafotoxin S6c stock solutions

Protocol:

  • Tissue Preparation: Rings of pig coronary artery are prepared and mounted in organ baths containing physiological salt solution.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curve: Increasing concentrations of this compound or Sarafotoxin S6c are added cumulatively to the organ baths.

  • Data Recording: The isometric contraction of the arterial rings is recorded using a force transducer.

  • Data Analysis: The contractile response is plotted against the peptide concentration to generate a concentration-response curve, from which parameters like EC50 and maximal response can be determined. This compound has been shown to elicit the contraction of pig coronary artery with an EC50 of 1.5 nM.

Endothelin Receptor Binding Assay

Materials:

  • Cell membranes expressing endothelin receptors (ETA or ETB)

  • Radiolabeled endothelin (e.g., [125I]ET-1)

  • Unlabeled this compound and Sarafotoxin S6c

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled endothelin and varying concentrations of unlabeled competitor peptides (this compound or Sarafotoxin S6c).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the peptides can be determined. Sarafotoxin S6c has been shown to be a relatively weak displacer of specifically bound 125I-endothelin, with an IC50 of 854 nM in rat ventricular membranes.[3]

Biological Activity and Signaling Pathway

Sarafotoxins exert their biological effects by binding to and activating endothelin receptors, which are G-protein coupled receptors (GPCRs). There are two main subtypes, ETA and ETB. The activation of these receptors initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately causing vasoconstriction.

PeptideReceptor SelectivityBiological EffectQuantitative Data
Sarafotoxin S6c Preferential for ETBVasoconstrictionIC50 for displacement of [125I]ET-1 in rat ventricular membranes: 854 nM[3]
This compound Potent partial agonist of endothelin receptorsElicits contraction of pig coronary arteryEC50: 1.5 nM[4]

The signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium, while DAG activates protein kinase C (PKC).

cluster_0 Sarafotoxin Signaling Pathway SRTX Sarafotoxin ([Lys4]S6c or S6c) ETR Endothelin Receptor (ETA/ETB) SRTX->ETR Gq Gq Protein ETR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Signaling pathway of Sarafotoxins via Endothelin receptors.

Conclusion

This compound represents a valuable molecular probe for investigating the structure-activity relationships of ligands for the endothelin system. Its altered biological activity compared to the native Sarafotoxin S6c highlights the importance of the amino acid at position 4 for receptor interaction and subsequent signaling. The detailed protocols provided in this guide are intended to support further research into the pharmacological properties of this and other sarafotoxin analogs, with the ultimate goal of developing novel therapeutics targeting the endothelin system.

References

A Comprehensive Technical Guide to the Pharmacological Properties of [Lys4]Sarafotoxin S6c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a potent vasoconstrictor peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Like its parent compound, [Lys4]Sarafotoxin S6c is a highly selective agonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR) involved in a diverse range of physiological processes, including vasoconstriction, vasodilation, cell proliferation, and hormone production. The substitution of lysine (B10760008) at position 4 distinguishes it from the native Sarafotoxin S6c and influences its pharmacological profile. This technical guide provides an in-depth overview of the pharmacological properties of [Lys4]Sarafotoxin S6c, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Pharmacological Properties

[Lys4]Sarafotoxin S6c is characterized as a potent and partial agonist of the endothelin receptor. Its primary pharmacological actions are mediated through its high affinity and selectivity for the ETB receptor subtype.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for [Lys4]Sarafotoxin S6c and its parent compound, Sarafotoxin S6c, to provide a comparative overview of their pharmacological profiles.

Table 1: Binding Affinity (Ki) of Sarafotoxin S6c for Endothelin Receptors

LigandReceptor SubtypeTissue/Cell LineKi (nM)Reference
Sarafotoxin S6cETBRat Hippocampus~0.02[1]
Sarafotoxin S6cETBRat Cerebellum~0.02[1]
Sarafotoxin S6cETARat Atria~4500[1]
Sarafotoxin S6cETARat Aorta~4500[1]

Table 2: Functional Activity (IC50/EC50) of Sarafotoxins

LigandAssay TypeTissue/Cell LineIC50/EC50 (nM)Reference
[Lys4]Sarafotoxin S6cContractionPig Coronary Artery1.5 (EC50)[2][3][4][5][6][7]
Sarafotoxin S6c[125I]-ET-1 DisplacementRat Ventricular Membranes854 (IC50)[8][9]
Sarafotoxin S6cPI TurnoverRat Hippocampus~10 (EC50)[1]
Sarafotoxin S6cPI TurnoverRat Atria>1000 (EC50)[1]

Signaling Pathways

Upon binding to the ETB receptor, [Lys4]Sarafotoxin S6c initiates a cascade of intracellular signaling events. The ETB receptor is coupled to multiple G proteins, leading to the activation of several downstream pathways. The primary signaling mechanism involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Furthermore, ETB receptor activation can also modulate the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[10][11] In some cell types, ETB receptor stimulation leads to a decrease in cAMP production through the activation of inhibitory G proteins (Gi).[11] Conversely, an increase in cGMP levels can be observed, often linked to the activation of nitric oxide synthase (NOS) and subsequent stimulation of soluble guanylate cyclase.[10] The activation of the mitogen-activated protein kinase (MAPK) pathway has also been reported as a downstream consequence of endothelin receptor signaling.[12]

ETB_Signaling_Pathway cluster_er Endoplasmic Reticulum Lys4_S6c [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Lys4_S6c->ETB_R binds G_protein Gq/Gi ETB_R->G_protein activates MAPK_pathway MAPK Pathway ETB_R->MAPK_pathway activates PLC Phospholipase C (PLC) G_protein->PLC activates (Gq) AC Adenylyl Cyclase G_protein->AC inhibits (Gi) NOS Nitric Oxide Synthase (NOS) G_protein->NOS activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces NO Nitric Oxide (NO) NOS->NO produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates CaM Ca2+/Calmodulin sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Ca_store Ca2+ Store Ca_release->Ca_store

Caption: Signaling pathway of [Lys4]Sarafotoxin S6c via the ETB receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of [Lys4]Sarafotoxin S6c.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of [Lys4]Sarafotoxin S6c for endothelin receptors.

Materials:

  • Cell membranes or tissue homogenates expressing endothelin receptors.

  • Radiolabeled endothelin ligand (e.g., [125I]ET-1).

  • [Lys4]Sarafotoxin S6c.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of [Lys4]Sarafotoxin S6c.

  • In a microplate, combine the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of [Lys4]Sarafotoxin S6c.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled endothelin-1).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of [Lys4]Sarafotoxin S6c by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of [Lys4]Sarafotoxin S6c that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell/Tissue Prep - Radioligand - [Lys4]S6c dilutions start->prep_reagents incubation Incubate: Membranes + Radioligand + [Lys4]S6c prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization in response to [Lys4]Sarafotoxin S6c using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • Cells expressing the ETB receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • [Lys4]Sarafotoxin S6c.

  • FLIPR instrument.

Procedure:

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye-loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Prepare a dilution series of [Lys4]Sarafotoxin S6c in assay buffer in a separate compound plate.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will measure the baseline fluorescence of the cells.

  • The instrument will then add the [Lys4]Sarafotoxin S6c solutions from the compound plate to the cell plate.

  • Fluorescence will be monitored kinetically to measure the change in intracellular calcium concentration.

  • The data is typically expressed as the peak fluorescence response or the area under the curve.

  • Determine the EC50 value (the concentration of [Lys4]Sarafotoxin S6c that produces 50% of the maximal response) by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Mobilization_Workflow start Start cell_seeding Seed Cells in Microplate start->cell_seeding dye_loading Load Cells with Calcium-Sensitive Dye cell_seeding->dye_loading flipr_setup Place Plates in FLIPR dye_loading->flipr_setup prepare_agonist Prepare [Lys4]S6c Dilution Series prepare_agonist->flipr_setup baseline_read Measure Baseline Fluorescence flipr_setup->baseline_read agonist_addition Add [Lys4]S6c baseline_read->agonist_addition kinetic_read Kinetic Fluorescence Reading agonist_addition->kinetic_read data_analysis Data Analysis: - Measure Peak Response - Determine EC50 kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Phosphoinositide Turnover Assay

This protocol is used to measure the accumulation of inositol phosphates, a hallmark of PLC activation, in response to [Lys4]Sarafotoxin S6c.

Materials:

  • Cells expressing the ETB receptor.

  • [3H]myo-inositol.

  • Inositol-free culture medium.

  • Stimulation buffer (e.g., HBSS with 10 mM LiCl).

  • [Lys4]Sarafotoxin S6c.

  • Quenching solution (e.g., ice-cold 0.5 M trichloroacetic acid).

  • Dowex AG1-X8 resin (formate form).

  • Elution buffers (e.g., water, 60 mM ammonium (B1175870) formate/5 mM sodium tetraborate, 1 M ammonium formate/0.1 M formic acid).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Label the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells in stimulation buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulate the cells with various concentrations of [Lys4]Sarafotoxin S6c for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Extract the inositol phosphates from the cell lysate.

  • Separate the total inositol phosphates from free [3H]myo-inositol using Dowex anion-exchange chromatography.

  • Elute the total inositol phosphates with a high salt buffer.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Determine the EC50 value by plotting the amount of [3H]inositol phosphate (B84403) accumulation against the logarithm of the [Lys4]Sarafotoxin S6c concentration and fitting the data to a dose-response curve.

PI_Turnover_Workflow start Start cell_labeling Label Cells with [3H]myo-inositol start->cell_labeling stimulation Stimulate with [Lys4]S6c in presence of LiCl cell_labeling->stimulation quenching Quench Reaction stimulation->quenching extraction Extract Inositol Phosphates quenching->extraction chromatography Anion-Exchange Chromatography extraction->chromatography elution Elute Inositol Phosphates chromatography->elution scintillation Scintillation Counting elution->scintillation data_analysis Data Analysis: - Quantify [3H]IPs - Determine EC50 scintillation->data_analysis end End data_analysis->end

References

[Lys4]Sarafotoxin S6c: A Potent and Selective Endothelin ETB Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the burrowing asp Atractaspis engaddensis. Structurally similar to the endothelin (ET) peptide family, [Lys4]Sarafotoxin S6c is distinguished by its high affinity and remarkable selectivity as an agonist for the endothelin type B (ETB) receptor. This property makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor in various systems, including cardiovascular, renal, and nervous systems. This technical guide provides a comprehensive overview of the quantitative pharmacology, experimental protocols, and signaling pathways associated with [Lys4]Sarafotoxin S6c, tailored for researchers and professionals in drug development.

Data Presentation: Quantitative Pharmacology of [Lys4]Sarafotoxin S6c

The defining characteristic of [Lys4]Sarafotoxin S6c is its pronounced selectivity for the ETB receptor over the ETA receptor subtype. This selectivity is evident in both radioligand binding assays and functional studies. The following tables summarize the key quantitative data that underscore this selectivity.

Table 1: Receptor Binding Affinity of Sarafotoxin S6c Analogues

LigandReceptor SubtypeTissue/Cell LineKi (nM)Reference
Sarafotoxin S6cETBRat Hippocampus/Cerebellum~0.02[1]
Sarafotoxin S6cETARat Atria/Aorta~4500[1]
Sarafotoxin S6cETB-0.29[2]
Sarafotoxin S6cETA-28000[2]
Sarafotoxin S6b-Rat Ventricular Membranes0.21 (IC50)[3][4]
Sarafotoxin S6c-Rat Ventricular Membranes854 (IC50)[3][4]

Table 2: Functional Activity of [Lys4]Sarafotoxin S6c and Related Agonists

AgonistAssayTissue/Cell LineEC50 (nM)Reference
[Lys4]Sarafotoxin S6cContractionPig Coronary Artery1.5[5]
Sarafotoxin S6cPhosphoinositide TurnoverRat Hippocampus~10[1]
Sarafotoxin S6cPhosphoinositide TurnoverRat Atria>1000[1]
Sarafotoxin 6cReduction in Renal Blood FlowAnaesthetized Rat86 ± 4 ng (in vivo)[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of receptor agonists. Below are representative protocols for key experiments used to evaluate the pharmacological profile of [Lys4]Sarafotoxin S6c.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of [Lys4]Sarafotoxin S6c for ETB and ETA receptors.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., rat hippocampus for ETB, rat aorta for ETA) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable binding buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [125I]-ET-1) with varying concentrations of the unlabeled competitor ([Lys4]Sarafotoxin S6c).

  • Add the prepared cell membranes to initiate the binding reaction.

  • The total reaction volume is typically 250 µL.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of [Lys4]Sarafotoxin S6c that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of [Lys4]Sarafotoxin S6c to stimulate intracellular calcium release following ETB receptor activation.

1. Cell Culture and Plating:

  • Cells endogenously or recombinantly expressing the ETB receptor (e.g., CHO or HEK293 cells) are cultured under standard conditions.

  • The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density.

2. Loading with Calcium Indicator Dye:

  • On the day of the assay, the cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a commercial calcium assay kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • The incubation is typically carried out for 1 hour at 37°C in the dark.

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Baseline fluorescence is measured before the addition of the agonist.

  • Varying concentrations of [Lys4]Sarafotoxin S6c are automatically added to the wells.

  • The fluorescence intensity is monitored in real-time to measure the change in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline.

  • Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration.

  • The EC50 value, representing the concentration of [Lys4]Sarafotoxin S6c that produces 50% of the maximal response, is determined by fitting the data to a four-parameter logistic equation.

Phosphoinositide (PI) Turnover Assay

This assay quantifies the production of inositol (B14025) phosphates (IPs), a downstream consequence of Gq-protein coupled receptor activation.

1. Cell Labeling:

  • Cells expressing the ETB receptor are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

2. Agonist Stimulation:

  • After labeling, the cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • The cells are then stimulated with various concentrations of [Lys4]Sarafotoxin S6c for a defined period (e.g., 30-60 minutes).

3. Extraction of Inositol Phosphates:

  • The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • The cell lysates are neutralized, and the aqueous phase containing the IPs is collected.

4. Separation and Quantification:

  • The accumulated [3H]-inositol phosphates are separated from other radiolabeled species using anion-exchange chromatography.

  • The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

5. Data Analysis:

  • Dose-response curves are constructed by plotting the amount of [3H]-IPs produced as a function of the [Lys4]Sarafotoxin S6c concentration.

  • The EC50 value is calculated using non-linear regression analysis.

Mandatory Visualizations

ETB Receptor Signaling Pathway

The activation of the ETB receptor by [Lys4]Sarafotoxin S6c initiates a well-characterized signaling cascade primarily through the Gq/11 family of G proteins.

ETB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lys4_S6c [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Lys4_S6c->ETB_R Binds Gq Gq Protein ETB_R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream Mediates PKC->Downstream Phosphorylates targets

Caption: ETB receptor signaling cascade initiated by [Lys4]Sarafotoxin S6c.

Experimental Workflow for Agonist Characterization

The process of characterizing a novel receptor agonist like [Lys4]Sarafotoxin S6c follows a logical progression from binding studies to functional assays.

Agonist_Characterization_Workflow Start Start: Synthesize/Obtain [Lys4]Sarafotoxin S6c Binding_Assay Radioligand Binding Assay (ETA and ETB Receptors) Start->Binding_Assay Determine_Ki Determine Ki values (Affinity & Selectivity) Binding_Assay->Determine_Ki Functional_Assay Functional Assays (e.g., Calcium Mobilization, PI Turnover) Determine_Ki->Functional_Assay High affinity & selectivity Determine_EC50 Determine EC50 values (Potency & Efficacy) Functional_Assay->Determine_EC50 In_Vivo_Studies In Vivo / Ex Vivo Studies (e.g., Blood Pressure, Vasoconstriction) Determine_EC50->In_Vivo_Studies Potent agonist activity Assess_Physiology Assess Physiological Effects In_Vivo_Studies->Assess_Physiology End Conclusion: Characterized as a selective ETB receptor agonist Assess_Physiology->End

Caption: Workflow for the pharmacological characterization of [Lys4]Sarafotoxin S6c.

References

Biological activity of [Lys4] Sarafotoxin S6c in cardiovascular research.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of [Lys4]Sarafotoxin S6c in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a potent vasoconstrictor peptide originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally similar to the endothelin (ET) family of peptides, [Lys4]Sarafotoxin S6c is a powerful tool in cardiovascular research due to its high selectivity as an agonist for the endothelin type B (ETB) receptor. This technical guide provides a comprehensive overview of the biological activity of [Lys4]Sarafotoxin S6c, with a focus on its cardiovascular effects. It includes quantitative data on its potency and binding affinity, detailed experimental protocols for its use in key cardiovascular assays, and a visualization of its signaling pathway.

Introduction

The endothelin system plays a crucial role in cardiovascular homeostasis, primarily through the actions of three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ET-A and ET-B). While both receptor subtypes are involved in vasoconstriction, ET-B receptors also mediate vasodilation and clearance of circulating endothelin. The study of these receptors has been greatly advanced by the use of selective agonists and antagonists.

Sarafotoxin S6c is a highly selective ETB receptor agonist.[1] The substitution of Lysine at position 4, creating [Lys4]Sarafotoxin S6c, has been shown to be equipotent to the parent compound, Sarafotoxin S6c.[2] This makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor in the cardiovascular system.

Mechanism of Action

[Lys4]Sarafotoxin S6c exerts its biological effects by binding to and activating endothelin receptors. Its primary target is the ETB receptor, where it acts as a potent and partial agonist.[2][3]

Receptor Selectivity

Sarafotoxin S6c, to which [Lys4]Sarafotoxin S6c is equipotent, displays a high degree of selectivity for the ETB receptor over the ETA receptor.[2] This selectivity allows researchers to investigate the specific functions of the ETB receptor in various cardiovascular tissues.

Signaling Pathway

Activation of the ETB receptor by [Lys4]Sarafotoxin S6c in cardiovascular cells, such as vascular smooth muscle cells and cardiomyocytes, initiates a downstream signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in vasoconstriction and other cellular responses.

ETB_Signaling_Pathway Lys4_SRTX_S6c [Lys4]Sarafotoxin S6c ETB_Receptor ETB Receptor Lys4_SRTX_S6c->ETB_Receptor Binds to Gq_Protein Gq Protein ETB_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release Ca²⁺ Release SR->Ca2_release Induces Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to

Caption: ETB Receptor Signaling Pathway.

Quantitative Data

The following tables summarize the quantitative data for the biological activity of Sarafotoxin S6c. Given that [Lys4]Sarafotoxin S6c is equipotent to Sarafotoxin S6c, these values are representative of the activity of the [Lys4] analogue.[2]

Table 1: In Vitro Potency of [Lys4]Sarafotoxin S6c and Sarafotoxin S6c

PreparationParameterValueReference
Pig Coronary ArteryEC50 (Contraction)1.5 nM[2][3]
Rat HippocampusEC50 (PI Turnover)~10 nM[1]
Rat AtriaEC50 (PI Turnover)>1 µM[1]

Table 2: Binding Affinity of Sarafotoxin S6c for Endothelin Receptors

Tissue/ReceptorParameterValueReference
Rat Hippocampus/Cerebellum (ETB)Ki~20 pM[1]
Rat Atria/Aorta (ETA)Ki~4500 nM[1]
Rat Ventricular MembranesIC50854 nM[4]

Table 3: In Vivo Cardiovascular Effects of Sarafotoxin S6c

Animal ModelParameterDoseEffectReference
Pithed RatED25 (Pressor Agent)~0.1 nmoles/kg, i.v.Increase in blood pressure[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cardiovascular activity of [Lys4]Sarafotoxin S6c.

Isolated Coronary Artery Contraction Assay

This protocol describes the measurement of vasoconstrictor responses to [Lys4]Sarafotoxin S6c in isolated porcine coronary artery rings.

Isolated_Artery_Protocol A 1. Tissue Preparation: - Obtain fresh porcine heart. - Dissect left anterior descending coronary artery. - Cut into 3-5 mm rings. B 2. Mounting: - Suspend rings in organ baths containing Krebs-Henseleit solution. - Maintain at 37°C and bubble with 95% O₂ / 5% CO₂. A->B C 3. Equilibration: - Equilibrate under a resting tension of 2g for 60-90 min. - Replace buffer every 15-20 min. B->C D 4. Viability Check: - Contract rings with 60 mM KCl. - Wash and return to baseline. C->D E 5. Cumulative Concentration-Response Curve: - Add [Lys4]Sarafotoxin S6c cumulatively (e.g., 10⁻¹² to 10⁻⁶ M). - Record isometric tension changes. D->E F 6. Data Analysis: - Express contraction as a percentage of the KCl-induced maximum. - Plot concentration-response curve and calculate EC₅₀. E->F

Caption: Isolated Coronary Artery Assay Workflow.

Materials:

  • Fresh porcine heart

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • [Lys4]Sarafotoxin S6c stock solution

  • Potassium chloride (KCl)

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Immediately after euthanasia, excise the heart and place it in ice-cold Krebs-Henseleit solution. Dissect the left anterior descending coronary artery and carefully remove surrounding connective tissue. Cut the artery into 3-5 mm wide rings.

  • Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in organ baths filled with Krebs-Henseleit solution. Maintain the temperature at 37°C and continuously bubble the solution with a gas mixture of 95% O2 and 5% CO2.

  • Equilibration: Apply a resting tension of 2 grams to the rings and allow them to equilibrate for 60-90 minutes. Replace the buffer in the organ baths every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings by adding 60 mM KCl to the bath. Once a stable contraction is reached, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Cumulative Concentration-Response Curve: Construct a cumulative concentration-response curve for [Lys4]Sarafotoxin S6c by adding the peptide to the organ baths in increasing concentrations (e.g., from 10⁻¹² M to 10⁻⁶ M). Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis: Record the changes in isometric tension. Express the contractile response to [Lys4]Sarafotoxin S6c as a percentage of the maximum contraction induced by 60 mM KCl. Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.

In Vivo Blood Pressure Measurement in the Pithed Rat

This protocol describes the measurement of the pressor effects of [Lys4]Sarafotoxin S6c in an in vivo model.

Pithed_Rat_Protocol A 1. Animal Preparation: - Anesthetize rat (e.g., pentobarbital). - Pith the rat by inserting a steel rod through the orbit and foramen magnum. B 2. Instrumentation: - Cannulate the trachea for artificial respiration. - Cannulate a femoral vein for drug administration. - Cannulate a carotid artery for blood pressure measurement. A->B C 3. Stabilization: - Allow the animal to stabilize for at least 20 min. - Maintain body temperature at 37°C. B->C D 4. Drug Administration: - Administer [Lys4]Sarafotoxin S6c intravenously as a bolus injection. C->D E 5. Data Acquisition: - Continuously record mean arterial pressure (MAP) via the carotid artery cannula connected to a pressure transducer. D->E F 6. Data Analysis: - Measure the peak increase in MAP from baseline. - Construct a dose-response curve and determine the ED₂₅. E->F

Caption: In Vivo Blood Pressure Measurement Workflow.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Pithing rod

  • Tracheal, venous, and arterial cannulas

  • Ventilator

  • Pressure transducer and data acquisition system

  • [Lys4]Sarafotoxin S6c solution for injection

  • Heparinized saline

Procedure:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Pith the rat by inserting a steel rod through the eye socket and down the spinal canal to destroy the central nervous system, thus eliminating reflex changes in blood pressure.

  • Instrumentation: Cannulate the trachea and begin artificial respiration. Cannulate a femoral vein for intravenous drug administration. Cannulate a carotid artery and connect it to a pressure transducer filled with heparinized saline for continuous blood pressure monitoring.

  • Stabilization: Allow the preparation to stabilize for at least 20 minutes until a steady baseline blood pressure is achieved. Maintain the rat's body temperature at 37°C using a heating pad.

  • Drug Administration: Administer [Lys4]Sarafotoxin S6c as a bolus intravenous injection through the femoral vein cannula.

  • Data Acquisition: Continuously record the mean arterial pressure (MAP) using the data acquisition system.

  • Data Analysis: Measure the maximum change in MAP from the pre-injection baseline. Construct a dose-response curve by administering increasing doses of [Lys4]Sarafotoxin S6c and calculate the dose required to produce a 25 mmHg increase in MAP (ED25).

Conclusion

[Lys4]Sarafotoxin S6c is a potent and selective ETB receptor agonist that serves as an invaluable tool in cardiovascular research. Its ability to selectively activate the ETB receptor allows for the detailed investigation of this receptor's role in regulating vascular tone, cardiac function, and overall cardiovascular homeostasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize [Lys4]Sarafotoxin S6c in their studies. Further research into the nuanced signaling and physiological effects of this compound will continue to enhance our understanding of the endothelin system in health and disease.

References

The Crucial Role of Disulfide Bridges in the Stability and Function of [Lys4] Sarafotoxin S6c: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys4] Sarafotoxin S6c, a synthetic analog of the snake venom peptide Sarafotoxin S6c (SRTX-c), is a potent and selective agonist for the endothelin B (ETB) receptor. Its rigid three-dimensional structure, constrained by two intramolecular disulfide bridges, is paramount to its biological activity and stability. This technical guide provides an in-depth analysis of the critical role these disulfide linkages play in maintaining the structural integrity, thermal stability, and receptor-binding function of this compound. Detailed experimental protocols for the synthesis, structural analysis, and functional characterization of this peptide are provided, alongside a comprehensive overview of the ETB receptor signaling pathway it modulates. This document serves as a vital resource for researchers engaged in the study of peptide toxins, G protein-coupled receptor (GPCR) pharmacology, and the development of novel therapeutics targeting the endothelin system.

Introduction

Sarafotoxins are a family of 21-amino acid peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] These peptides share significant structural and functional homology with the mammalian endothelin (ET) family of vasoactive peptides.[1] this compound is a synthetic analog of SRTX-c where the original residue at position 4 has been substituted with lysine. A defining structural feature of this compound is the presence of two intramolecular disulfide bridges, with a connectivity of Cys1-Cys15 and Cys3-Cys11.[3] These covalent cross-links are essential for constraining the peptide into its bioactive conformation, which is critical for its selective and high-affinity binding to the endothelin B (ETB) receptor.

This guide will explore the fundamental contributions of these disulfide bridges to the overall stability and function of this compound. We will present quantitative data on its biological activity, detail the experimental methodologies used to characterize such peptides, and provide visual representations of the key pathways and workflows involved in its study.

Structure and Function of this compound

Primary and Secondary Structure

The amino acid sequence of this compound is presented in Table 1. The key structural feature is the presence of four cysteine residues that form two crucial disulfide bonds. These bonds induce a compact, helical conformation that is essential for its biological activity.

Table 1: Amino Acid Sequence and Molecular Weight of this compound

FeatureDescription
Amino Acid Sequence (Three-Letter Code) Cys-Thr-Cys-Lys-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp[3]
Amino Acid Sequence (One-Letter Code) CTCKDMTDEECLNFCHQDVIW[3]
Disulfide Bridges Cys1-Cys15, Cys3-Cys11[3]
Calculated Molecular Weight 2529.87 Da[3]
Function as a Selective ETB Receptor Agonist

This compound is a potent and partial agonist of the endothelin receptors, with a marked selectivity for the ETB subtype.[4][5][6] Upon binding to the ETB receptor, it triggers a cascade of intracellular signaling events. The functional potency of this compound has been quantified in various biological assays, as summarized in Table 2.

Table 2: Quantitative Functional Data for this compound

ParameterValueAssay SystemReference
EC50 1.5 nMContraction of pig coronary artery[4][5][6]

The activation of the ETB receptor by agonists like this compound leads to various physiological responses, including vasoconstriction or vasodilation depending on the location of the receptor (vascular smooth muscle vs. endothelial cells), as well as effects on cell proliferation and hormone production.

The Central Role of Disulfide Bridges in Stability

The two disulfide bridges in this compound are critical for its stability. They achieve this by:

  • Conformational Rigidity: The covalent cross-links drastically reduce the conformational flexibility of the peptide backbone. This locks the peptide into its active conformation, which is necessary for receptor binding.

  • Thermodynamic Stability: By decreasing the entropy of the unfolded state, disulfide bonds increase the thermodynamic stability of the folded peptide. This results in a higher resistance to denaturation by heat or chemical agents.

  • Proteolytic Resistance: The compact and rigid structure conferred by the disulfide bridges can sterically hinder the access of proteases to cleavage sites within the peptide sequence, thereby increasing its half-life in biological systems.

The following sections detail the experimental protocols that can be employed to quantitatively assess the contribution of the disulfide bridges to the stability of this compound.

Experimental Protocols

Peptide Synthesis and Disulfide Bond Formation

A robust method for the synthesis of this compound involves solid-phase peptide synthesis (SPPS) followed by oxidative folding to form the disulfide bridges.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Cysteine residues are protected with acid-labile groups (e.g., Trityl) to prevent premature disulfide bond formation.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification of the Linear Peptide: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Folding: The purified linear peptide is dissolved in a folding buffer (e.g., aqueous buffer at a slightly alkaline pH) at a low concentration to favor intramolecular over intermolecular disulfide bond formation. The oxidation can be facilitated by air or by using a redox system like glutathione.

  • Final Purification: The correctly folded and disulfide-bridged this compound is purified from misfolded isomers and remaining linear peptide by RP-HPLC.

  • Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight, which will be 2 Da less than the fully reduced peptide for each disulfide bond formed.

G cluster_synthesis Peptide Synthesis and Folding SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage and Deprotection Purification1 RP-HPLC Purification (Linear Peptide) Oxidation Oxidative Folding Purification2 RP-HPLC Purification (Folded Peptide) Characterization Mass Spectrometry (MALDI-TOF/ESI-MS)

Caption: Workflow for the synthesis and purification of this compound.

Analysis of Disulfide Bridge Connectivity

Mass spectrometry is a powerful tool for confirming the correct Cys1-Cys15 and Cys3-Cys11 disulfide bond connectivity.

Methodology:

  • Enzymatic Digestion: The intact peptide is subjected to enzymatic digestion under non-reducing conditions using a protease (e.g., trypsin or chymotrypsin) that cleaves the peptide backbone between the cysteine residues.

  • LC-MS/MS Analysis: The resulting peptide fragments, some of which will be linked by disulfide bonds, are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are analyzed to identify the linked peptide fragments. The masses of the parent and fragment ions will confirm which cysteine residues were connected.

G cluster_disulfide_analysis Disulfide Bond Analysis Digestion Non-reducing Enzymatic Digestion LC_MS LC-MS/MS Analysis Data_Analysis Spectral Analysis and Connectivity Mapping

Caption: Workflow for disulfide bridge connectivity analysis.

Thermal Stability Assessment using Circular Dichroism

Circular Dichroism (CD) spectroscopy is used to monitor changes in the secondary structure of the peptide as a function of temperature, allowing for the determination of its melting temperature (Tm).

Methodology:

  • Sample Preparation: A solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer) is prepared.

  • CD Spectroscopy: The CD spectrum of the sample is recorded at a range of temperatures (e.g., 20°C to 90°C). The ellipticity at a wavelength characteristic of its helical structure (e.g., 222 nm) is monitored.

  • Data Analysis: The change in ellipticity is plotted against temperature. The midpoint of the transition from the folded to the unfolded state is determined as the melting temperature (Tm).

  • Comparison: To directly assess the contribution of the disulfide bridges, the Tm of the native peptide can be compared to the Tm of the peptide after reduction of the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).

G cluster_cd_stability Thermal Stability Analysis Sample_Prep Prepare Peptide Solution CD_Measurement Measure CD Signal vs. Temperature Tm_Determination Determine Melting Temperature (Tm)

Caption: Workflow for thermal stability assessment using Circular Dichroism.

Proteolytic Stability Assay

This assay measures the resistance of the peptide to degradation by proteases.

Methodology:

  • Incubation: this compound is incubated with a relevant protease (e.g., trypsin, chymotrypsin, or serum proteases) at a physiological temperature (37°C).

  • Time-Course Sampling: Aliquots are taken at various time points. The enzymatic reaction is stopped (e.g., by adding acid or a protease inhibitor).

  • Quantification: The amount of intact peptide remaining at each time point is quantified by RP-HPLC.

  • Half-Life Calculation: The degradation data is used to calculate the half-life of the peptide in the presence of the protease.

  • Comparison: The proteolytic stability of the native, disulfide-bridged peptide is compared to that of the reduced, linear form of the peptide.

Functional Analysis: Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of this compound for the ETB receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the ETB receptor are prepared.

  • Assay Setup: The membranes are incubated with a constant concentration of a radiolabeled ETB receptor ligand (e.g., [¹²⁵I]-ET-1) and varying concentrations of unlabeled this compound.

  • Incubation and Separation: After reaching equilibrium, the bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated.

Endothelin B Receptor Signaling Pathway

The binding of this compound to the ETB receptor, a G protein-coupled receptor, initiates a signaling cascade. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses.

G

Caption: Simplified signaling pathway of the ETB receptor upon activation by this compound.

Conclusion

The two disulfide bridges of this compound are indispensable for its structural integrity, stability, and biological function. They enforce a rigid conformation that is pre-organized for high-affinity binding to the ETB receptor. A thorough understanding of the structure-activity relationships conferred by these disulfide bonds is essential for the rational design of novel peptide-based therapeutics targeting the endothelin system. The experimental methodologies detailed in this guide provide a comprehensive framework for researchers to investigate these critical aspects of peptide science and pharmacology. The continued study of this compound and similar disulfide-rich peptides holds significant promise for the development of new diagnostic and therapeutic agents.

References

In Vivo Effects of [Lys4]Sarafotoxin S6c on Blood Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of [Lys4]Sarafotoxin S6c on blood pressure. While direct in vivo blood pressure data for the specific analogue [Lys4]Sarafotoxin S6c is limited in publicly available literature, this document summarizes the extensive research conducted on the closely related parent compound, Sarafotoxin S6c (S6c). It is presumed that the biological activities of [Lys4]Sarafotoxin S6c, an endothelin receptor agonist, closely mirror those of S6c.[1][2]

Core Findings: Biphasic Blood Pressure Response

Intravenous administration of Sarafotoxin S6c in vivo typically elicits a biphasic effect on arterial blood pressure. This response is characterized by an initial, transient vasodilation leading to a decrease in blood pressure, followed by a more sustained period of vasoconstriction that results in a significant pressor effect.[3] The nature and magnitude of this response can be influenced by the animal model, anesthetic used, and the route of administration.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies on Sarafotoxin S6c.

Table 1: Pressor Response to Intravenous Sarafotoxin S6c in Pithed Rats

ParameterValueAnimal ModelReference
ED25 (dose for 25 mmHg increase)~0.1 nmol/kgPithed Rat[4]

Table 2: Dose-Dependent Effects of Intravenous Sarafotoxin S6c on Mean Arterial Pressure (MAP) in Anesthetized Rats

Dose (nmol/kg)Change in MAP in Control Rats (sl/+)Change in MAP in ETB-deficient Rats (sl/sl)Animal ModelReference
0.1Transient decrease followed by an increaseSignificant pressor responseAnesthetized Rats (Inactin)[3]
0.3Dose-dependent pressor responseMore potent pressor responseAnesthetized Rats (Inactin)[3]
1.0Dose-dependent pressor responseMore potent pressor responseAnesthetized Rats (Inactin)[3]

Table 3: Effect of Intra-renal Arterial Administration of Sarafotoxin S6c on Systemic Blood Pressure in Anesthetized Rats

DoseEffect on Systemic Blood PressureAnimal ModelReference
Up to 1000 ngNo effectAnesthetized Rats (Pentobarbitone)[5][6]

Signaling Pathways

The cardiovascular effects of Sarafotoxin S6c are primarily mediated through its interaction with endothelin (ET) receptors, particularly the ETB receptor subtype.

Caption: Signaling pathway of [Lys4]Sarafotoxin S6c.

Experimental Protocols

The following section details the typical methodologies employed in the in vivo assessment of Sarafotoxin S6c's effects on blood pressure.

Animal Models
  • Anesthetized Rats: Male Wistar or Sprague-Dawley rats are commonly used.[5][6] Anesthesia is induced and maintained with agents such as pentobarbitone or Inactin.[3][5]

  • Pithed Rats: This model is used to eliminate reflex autonomic responses, allowing for the direct assessment of the vasopressor effects of the compound.[4]

Blood Pressure Measurement

Direct arterial blood pressure measurement is the standard method. This involves the cannulation of a major artery, typically the carotid or femoral artery.[3][5] The cannula is connected to a pressure transducer, which continuously records the arterial pressure waveform.

Experimental_Workflow cluster_prep Animal Preparation cluster_measurement Data Acquisition cluster_procedure Experimental Procedure Animal Rat Model (e.g., Wistar, Sprague-Dawley) Anesthesia Anesthesia (e.g., Pentobarbitone, Inactin) Animal->Anesthesia Cannulation Arterial & Venous Cannulation (e.g., Carotid Artery, Jugular Vein) Anesthesia->Cannulation Transducer Pressure Transducer Cannulation->Transducer Connect Cannula Amplifier Signal Amplifier Transducer->Amplifier Recorder Data Acquisition System Amplifier->Recorder Baseline Baseline Blood Pressure Recording Administration [Lys4]Sarafotoxin S6c Administration (Intravenous or Intra-arterial) Baseline->Administration PostAdmin Continuous Blood Pressure Monitoring Administration->PostAdmin PostAdmin->Recorder Record Data

Caption: General experimental workflow for in vivo blood pressure measurement.

Drug Administration

[Lys4]Sarafotoxin S6c is typically dissolved in a suitable vehicle, such as saline, and administered intravenously (i.v.) via a cannulated vein (e.g., jugular or femoral vein) or for localized effects, via intra-arterial (i.a.) infusion.[3][5]

Mechanism of the Biphasic Response

The initial hypotensive phase is attributed to the activation of ETB receptors on endothelial cells. This stimulates the production and release of nitric oxide (NO), a potent vasodilator.[5] The subsequent and more dominant pressor phase results from the direct activation of ETB receptors on vascular smooth muscle cells, leading to an increase in intracellular calcium and subsequent vasoconstriction.[7] Studies in ETB receptor-deficient rats show an absence of the initial vasodilation and a more pronounced pressor response, confirming the role of ETB receptors in both phases of the blood pressure response.[3]

Conclusion

[Lys4]Sarafotoxin S6c, much like its parent compound Sarafotoxin S6c, is a potent modulator of in vivo blood pressure. Its characteristic biphasic response, mediated by the differential activation of ETB receptors on endothelial and vascular smooth muscle cells, makes it a valuable tool for studying the endothelin system. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and scientists in the field of cardiovascular pharmacology and drug development. Further research is warranted to delineate the precise quantitative in vivo effects of the [Lys4] analogue.

References

A Deep Dive into [Lys4]Sarafotoxin S6c and its Endothelin-1 Homology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of [Lys4]Sarafotoxin S6c, a synthetic analogue of the Sarafotoxin S6c peptide, and its significant homology to the endogenous mammalian peptide, Endothelin-1 (ET-1). This document delves into the quantitative pharmacological data, detailed experimental methodologies, and the intricate signaling pathways associated with these peptides, offering valuable insights for research and drug development endeavors.

Structural Homology and Pharmacological Profile

Sarafotoxins, isolated from the venom of the burrowing asp Atractaspis engaddensis, are a group of 21-amino acid residue peptides that exhibit remarkable structural and functional similarities to the endothelin family of peptides.[1] This homology is particularly striking as endothelins are naturally occurring peptides in the mammalian vascular system, while sarafotoxins are potent snake venom toxins.[1] Both peptide families share a conserved structure characterized by two intramolecular disulfide bridges and a long hydrophobic tail, which are crucial for their biological activity.[2][3]

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c where the lysine (B10760008) at position 4 is not modified. Sarafotoxin S6c itself differs from other sarafotoxins like S6b in its amino acid sequence, which significantly alters its receptor binding affinity.[2] While structurally similar to ET-1, Sarafotoxin S6c, and by extension its analogues, demonstrates a distinct selectivity for the endothelin B (ETB) receptor subtype over the ETA receptor.[4][5] This selectivity makes it a valuable pharmacological tool for probing the function of ETB receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies, highlighting the binding affinities and functional potencies of Sarafotoxin S6c and Endothelin-1.

Table 1: Receptor Binding Affinities (Ki) of Sarafotoxin S6c and Endothelin-1

LigandReceptor SubtypeTissue/Cell LineKi (approximate value)Reference
Sarafotoxin S6cETBRat Hippocampus/Cerebellum20 pM[4]
Sarafotoxin S6cETARat Atria/Aorta4500 nM[4]
Endothelin-1Not specifiedHuman Skin Fibroblasts203.4 +/- 35.6 pM (Kd)[6]

Table 2: Functional Potencies (EC50/IC50) of Sarafotoxin S6c and Endothelin-1

LigandAssayTissue/Cell LineEC50/IC50 (approximate value)Reference
Sarafotoxin S6cPhosphoinositide TurnoverRat Hippocampus10 nM (EC50)[4]
Sarafotoxin S6cPhosphoinositide TurnoverRat Atria> 1 µM (EC50)[4]
[Lys4]Sarafotoxin S6cContractionPig Coronary Artery1.5 nM (EC50)[7][8]
Sarafotoxin S6b125I-endothelin displacementRat Ventricular Membranes0.21 nM (IC50)[2]
Endothelin-1125I-endothelin displacementRat Ventricular Membranes0.16 nM (IC50)[2]
Sarafotoxin S6c125I-endothelin displacementRat Ventricular Membranes854 nM (IC50)[2]
Endothelin-1Calcium MobilizationHuman Skin FibroblastsDose-dependent increase[6]

Signaling Pathways

Both Sarafotoxin S6c and Endothelin-1 exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the ETA and ETB receptors. Activation of these receptors initiates a cascade of intracellular signaling events. The ETB receptor, preferentially activated by Sarafotoxin S6c, is coupled to Gq proteins, leading to the activation of phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This increase in intracellular calcium is a key event mediating many of the physiological responses to these peptides.[6][10]

cluster_membrane Plasma Membrane ETBR ETB Receptor Gq Gq ETBR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates SRTX Sarafotoxin S6c SRTX->ETBR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Releases Ca_ER Ca2+ Response Cellular Response (e.g., Contraction) Ca_cyto->Response PKC->Response

Caption: Sarafotoxin S6c signaling via the ETB receptor.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., Sarafotoxin S6c) for endothelin receptors using a radiolabeled ligand (e.g., ¹²⁵I-ET-1).

Materials:

  • Cell membranes expressing endothelin receptors

  • Radiolabeled ligand (e.g., ¹²⁵I-ET-1)

  • Unlabeled competitor ligands (Sarafotoxin S6c, ET-1)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: In each well of the filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand. Include control wells with only radiolabeled ligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound ligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Cell Membranes - ¹²⁵I-ET-1 (Radioligand) - Competitor Ligands Incubate Incubate: Membranes + ¹²⁵I-ET-1 + Competitor Ligands Reagents->Incubate Filter Rapid Filtration (Vacuum Manifold) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Specific Binding Determine IC50 and Ki Count->Analyze Start Start PlateCells Plate Cells in Microplate Start->PlateCells LoadDye Load Cells with Fluorescent Ca2+ Dye PlateCells->LoadDye WashCells Wash to Remove Extracellular Dye LoadDye->WashCells MeasureBaseline Measure Baseline Fluorescence WashCells->MeasureBaseline AddAgonist Inject Agonist & Record Fluorescence MeasureBaseline->AddAgonist AnalyzeData Analyze Data: Calculate ΔF and EC50 AddAgonist->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

Application Notes and Protocols: [Lys4] Sarafotoxin S6c in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing [Lys4] Sarafotoxin S6c (S6c), a potent and selective endothelin ETB receptor agonist, in the study of smooth muscle contraction. Sarafotoxin S6c, originally isolated from the venom of the burrowing asp Atractaspis engaddensis, is a valuable pharmacological tool for investigating the role of ETB receptors in various physiological and pathophysiological processes involving smooth muscle.[1][2]

Introduction

Sarafotoxin S6c is a 21-amino acid peptide that shares significant structural homology with the endothelin (ET) family of peptides.[3] It exhibits high affinity and selectivity for the endothelin type B (ETB) receptor, making it an excellent probe for elucidating the specific functions of this receptor subtype in smooth muscle tissues.[4] Activation of ETB receptors on smooth muscle cells initiates a signaling cascade that culminates in a robust contractile response. This makes S6c a powerful tool for studying vascular tone, gastrointestinal motility, respiratory smooth muscle function, and other processes regulated by smooth muscle contraction.

Mechanism of Action

Sarafotoxin S6c elicits smooth muscle contraction primarily through the activation of G-protein coupled ETB receptors. The binding of S6c to the ETB receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in the initiation of smooth muscle contraction. Elevated intracellular Ca2+ binds to calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, which results in muscle contraction.[5][6][7]

Data Presentation: Contractile Potency of Sarafotoxin S6c

The following tables summarize the quantitative data on the contractile effects of Sarafotoxin S6c in various smooth muscle preparations.

Table 1: Potency of Sarafotoxin S6c in Different Smooth Muscle Tissues

TissueSpeciesParameterValueReference
Rat AortaRatEC50~10 nM[8]
Guinea Pig IleumGuinea PigEC5095 nM[9]
Human Hand VeinHumanInfusion Rate5 pmol/min[10]
Rat Renal VasculatureRatEC5086 ± 4 ng
Rat Hippocampus (PI Turnover)RatEC50~10 nM[4]
Rat Atria (PI Turnover)RatEC50> 1 µM[4]

Table 2: Comparative Contractile Responses to Sarafotoxin S6c

TissueSpeciesAgonistConcentrationContractile Response (% of max K+ contraction or % change)Reference
Rat AortaRatSarafotoxin S6c10 nMApprox. equieffective to 1 µM Norepinephrine[8]
Human Hand VeinHumanSarafotoxin S6c5 pmol/min for 60 min19 ± 4% venoconstriction[10]
Human Hand VeinHumanEndothelin-15 pmol/min for 60 min68 ± 6% venoconstriction[10]
Guinea Pig IleumGuinea PigSarafotoxin S6c-Partial agonist[9]

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay Using an Isolated Organ Bath

This protocol describes the measurement of isometric contraction of an isolated smooth muscle preparation, such as a rat aortic ring or a segment of guinea pig ileum, in response to Sarafotoxin S6c.

Materials and Reagents:

  • Sarafotoxin S6c (this compound)

  • Isolated organ bath system (including tissue chambers, force-displacement transducers, amplifiers, and data acquisition software)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Potassium Chloride (KCl) solution (for inducing maximal contraction)

  • Dissection tools (forceps, scissors)

  • Sutures

Procedure:

  • System Preparation:

    • Assemble and calibrate the isolated organ bath system according to the manufacturer's instructions.

    • Prepare fresh Krebs-Henseleit solution and warm it to 37°C. Continuously bubble the solution with carbogen gas.

  • Tissue Dissection and Mounting:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta or a segment of the ileum).

    • Immediately place the tissue in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the tissue of any adhering connective and fatty tissue.

    • For vascular rings, cut the vessel into 2-3 mm wide rings. For intestinal segments, cut a 2-3 cm long piece.

    • Tie a suture to each end of the tissue preparation.

    • Mount the tissue in the organ bath chamber by attaching one suture to a fixed hook and the other to the force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate in the organ bath for at least 60 minutes under a predetermined optimal resting tension (e.g., 1-2 g for rat aorta).

    • During equilibration, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and stable contraction indicates a healthy preparation.

    • Wash the tissue repeatedly with fresh Krebs-Henseleit solution to allow it to return to the baseline resting tension.

  • Generation of a Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add Sarafotoxin S6c to the organ bath in a cumulative manner, starting with a low concentration.

    • Allow the contractile response to each concentration to reach a plateau before adding the next, higher concentration.

    • Continue adding increasing concentrations of S6c until a maximal response is achieved or the concentration-response curve plateaus.

  • Data Analysis:

    • Record the contractile force at each concentration of Sarafotoxin S6c.

    • Express the responses as a percentage of the maximal contraction induced by KCl.

    • Plot the contractile response against the logarithm of the Sarafotoxin S6c concentration to generate a concentration-response curve.

    • Calculate pharmacological parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Visualizations

S6c_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum S6c Sarafotoxin S6c ETB_R ETB Receptor S6c->ETB_R Binds Gq Gq Protein ETB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds CaM Calmodulin (CaM) MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to Ca_ion Ca²⁺ Ca_ion->CaM Binds IP3R->Ca_ion Releases Ca_store Ca²⁺ Store Ca_store->IP3R

Caption: Signaling pathway of Sarafotoxin S6c-induced smooth muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_tissue Tissue Handling cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Physiological Salt Solution (PSS) mount Mount Tissue in Organ Bath prep_solution->mount prep_system Calibrate Organ Bath System prep_system->mount dissect Dissect Smooth Muscle Tissue dissect->mount equilibrate Equilibrate Tissue (60 min) mount->equilibrate viability Check Viability (KCl challenge) equilibrate->viability wash Wash to Baseline viability->wash dose_response Generate Cumulative Dose-Response to S6c wash->dose_response record Record Contractile Force dose_response->record plot Plot Dose-Response Curve record->plot calculate Calculate EC50 & Emax plot->calculate

Caption: Workflow for in vitro smooth muscle contraction assay using Sarafotoxin S6c.

References

Application Notes and Protocols for [Lys4]Sarafotoxin S6c in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the snake Atractaspis engaddensis. Structurally similar to the endothelins (ET), [Lys4]Sarafotoxin S6c is a potent and highly selective agonist for the endothelin B (ETB) receptor subtype. This selectivity makes it an invaluable tool in pharmacological research to delineate the roles of ETB receptors from ETA receptors in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing [Lys4]Sarafotoxin S6c in competitive radioligand binding assays to characterize the affinity of test compounds for the ETB receptor.

Principle of the Assay

Competitive radioligand binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," in this case, a test compound) for a specific receptor. This is achieved by measuring the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. In this protocol, [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a high-affinity ligand for both ETA and ETB receptors, serves as the radioligand. The assay is performed using cells or tissues that predominantly express the ETB receptor, and unlabeled [Lys4]Sarafotoxin S6c can be used as a positive control to confirm ETB receptor-specific binding.

Data Presentation

The following tables summarize the binding characteristics of Sarafotoxin S6c, which are relevant for designing and interpreting radioligand binding assays.

Table 1: Inhibitor Constants (Ki) of Sarafotoxin S6c at Endothelin Receptors

LigandReceptor SubtypeTissue/Cell LineInhibitor Constant (Ki)Reference
Sarafotoxin S6cETBRat Hippocampus & Cerebellum~20 pM[1]
Sarafotoxin S6cETARat Atria & Aorta~4500 nM[1]

Table 2: IC50 Values of Sarafotoxin S6c in Competition with [¹²⁵I]-Endothelin-1

LigandTissue/Cell LineIC50 ValueReference
Sarafotoxin S6cRat Ventricular Membranes854 nM[2][3]

Experimental Protocols

Membrane Preparation from Tissues or Cultured Cells

This protocol describes the preparation of crude membrane fractions containing endothelin receptors.

Materials:

  • Tissue of interest (e.g., rat cerebellum for high ETB expression) or cultured cells expressing ETB receptors.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • High-speed refrigerated centrifuge.

  • Dounce homogenizer or polytron.

Procedure:

  • Excise and weigh the tissue, or harvest cultured cells.

  • Wash the tissue or cells with ice-cold homogenization buffer.

  • Homogenize the tissue or cells in 10-20 volumes of ice-cold homogenization buffer using a Dounce homogenizer or polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Competitive Radioligand Binding Assay Protocol

This protocol details the steps for a competitive binding assay to determine the affinity of a test compound for the ETB receptor using [¹²⁵I]-ET-1 as the radioligand and [Lys4]Sarafotoxin S6c as a potential competitor or control.

Materials:

  • Membrane preparation expressing ETB receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).

  • Unlabeled Competitor: Test compounds and/or [Lys4]Sarafotoxin S6c.

  • Non-specific Binding Determinator: A high concentration of unlabeled endothelin-1 (B181129) (e.g., 1 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well microplate, add the following in triplicate for each experimental condition:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]-ET-1 (at a final concentration near its Kd), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]-ET-1, and 50 µL of 1 µM unlabeled endothelin-1.

    • Competitive Binding: 50 µL of membrane preparation, 50 µL of [¹²⁵I]-ET-1, and 50 µL of varying concentrations of the test compound or [Lys4]Sarafotoxin S6c.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Signaling Pathways

The activation of ETB receptors by agonists like [Lys4]Sarafotoxin S6c initiates a cascade of intracellular signaling events. ETB receptors are G-protein coupled receptors (GPCRs) that can couple to multiple G protein subtypes, including Gq and Gi.[2][4][5]

ETB_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors Lys4_S6c [Lys4]Sarafotoxin S6c ETBR ETB Receptor Lys4_S6c->ETBR Binds to Gq Gq/11 ETBR->Gq Activates Gi Gi/o ETBR->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP ↓ cAMP AC->cAMP Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with ETB Receptors) Incubation Incubate: Membranes + [¹²⁵I]-ET-1 + Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare [¹²⁵I]-ET-1 (Radioligand) Radioligand_Prep->Incubation Competitor_Prep Prepare Test Compound ([Lys4]S6c as control) Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Data Plot Dose-Response Curve Calc_Specific_Binding->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

References

Application Notes and Protocols for In Vitro Studies with [Lys4]Sarafotoxin S6c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a potent and selective peptide agonist for the endothelin B (ETB) receptor. Sarafotoxins are a family of peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis. Due to their high affinity and selectivity for endothelin receptors, they are valuable tools for studying the physiological and pathophysiological roles of the endothelin system. [Lys4]Sarafotoxin S6c, a potent partial agonist of the endothelin receptor, is particularly useful for in vitro studies aimed at elucidating the function of ETB receptors in various cellular processes and for the screening and characterization of potential therapeutic agents targeting this pathway.[1][2]

This document provides detailed protocols for key in vitro experiments involving [Lys4]Sarafotoxin S6c, including receptor binding assays, functional assays measuring intracellular calcium mobilization and phosphoinositide turnover, and data presentation to facilitate the interpretation of results.

Mechanism of Action

[Lys4]Sarafotoxin S6c, much like its parent compound Sarafotoxin S6c, exerts its biological effects by binding to and activating endothelin receptors, with a strong preference for the ETB subtype. Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular signaling events. The activation of the ETB receptor by [Lys4]Sarafotoxin S6c primarily involves the Gq protein pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key event that mediates various cellular responses, including vasoconstriction, cell proliferation, and hormone production.

Data Presentation

The following tables summarize the quantitative data for Sarafotoxin S6c and its analogue [Lys4]Sarafotoxin S6c, providing key parameters for their in vitro activity.

Table 1: Receptor Binding Affinity of Sarafotoxins

LigandReceptor SubtypeTissue/Cell LineKi (nM)IC50 (nM)
Sarafotoxin S6cETBRat Hippocampus~0.02-
Sarafotoxin S6cETBRat Cerebellum~0.02-
Sarafotoxin S6cETARat Atria~4500-
Sarafotoxin S6cETARat Aorta~4500-
Sarafotoxin S6cEndothelin ReceptorRat Ventricular Membranes-854[3]

Table 2: Functional Activity of Sarafotoxins in Vitro

LigandAssayTissue/Cell LineEC50
[Lys4]Sarafotoxin S6cContractionPig Coronary Artery1.5 nM[1][2]
Sarafotoxin S6cPhosphoinositide TurnoverRat Hippocampus~10 nM
Sarafotoxin S6cPhosphoinositide TurnoverRat Atria>1000 nM
Sarafotoxin S6cRenal VasoconstrictionAnesthetized Rat86 ± 4 ng[4][5]

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments utilizing [Lys4]Sarafotoxin S6c.

Endothelin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of [Lys4]Sarafotoxin S6c for endothelin receptors.

Materials:

  • Cell line expressing endothelin receptors (e.g., A10 rat smooth muscle cells)[6]

  • Cell culture medium and supplements

  • [125I]-Endothelin-1 (Radioligand)

  • Unlabeled Endothelin-1 (for determining non-specific binding)

  • [Lys4]Sarafotoxin S6c

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

  • 96-well microtiter filtration plates with PVDF membranes[6]

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture A10 cells to near confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of Binding Buffer (for total binding) or 1 µM unlabeled Endothelin-1 (for non-specific binding).

      • 50 µL of varying concentrations of [Lys4]Sarafotoxin S6c.

      • 50 µL of [125I]-Endothelin-1 (final concentration ~0.1 nM).

      • 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration and Washing:

    • Transfer the contents of each well to a filtration plate.

    • Wash the filters three times with ice-cold Binding Buffer to separate bound from free radioligand.

  • Detection:

    • Dry the filters and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the [Lys4]Sarafotoxin S6c concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium changes in response to [Lys4]Sarafotoxin S6c stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing ETB receptors (e.g., CHO or HeLa cells stably transfected with the human ETB receptor)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)[3]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • [Lys4]Sarafotoxin S6c

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microplate reader or flow cytometer with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the wells and add the loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Gently wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of [Lys4]Sarafotoxin S6c to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Plot the peak change in fluorescence ratio against the logarithm of the [Lys4]Sarafotoxin S6c concentration to determine the EC50 value.

Phosphoinositide Turnover Assay

This protocol measures the accumulation of inositol phosphates, a downstream product of ETB receptor activation, using radiolabeling.

Materials:

  • Cells expressing ETB receptors

  • Cell culture medium

  • myo-[3H]inositol

  • LiCl solution

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Labeling:

    • Culture cells in a medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation:

    • Wash the cells and pre-incubate them in a serum-free medium containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation:

    • Add varying concentrations of [Lys4]Sarafotoxin S6c to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction:

    • Terminate the stimulation by adding ice-cold TCA (e.g., 10% final concentration).

    • Incubate on ice for 30 minutes to precipitate proteins and lipids.

    • Collect the soluble fraction containing the inositol phosphates.

  • Separation:

    • Apply the soluble fraction to a Dowex AG1-X8 column.

    • Wash the column to remove unincorporated [3H]inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Detection:

    • Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of radioactivity (counts per minute, CPM) against the logarithm of the [Lys4]Sarafotoxin S6c concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of [Lys4]Sarafotoxin S6c Lys4_S6c [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Lys4_S6c->ETB_R Binds to Gq Gq Protein ETB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: Signaling pathway of [Lys4]Sarafotoxin S6c via the ETB receptor.

Experimental Workflow for In Vitro Characterization cluster_0 Assay Preparation cluster_1 Experimentation cluster_2 Data Analysis Cell_Culture Cell Culture with ETB Receptor Expression Membrane_Prep Membrane Preparation (for binding assay) Cell_Culture->Membrane_Prep Dye_Loading Calcium Dye Loading (for functional assay) Cell_Culture->Dye_Loading Radiolabeling [3H]inositol Labeling (for PI turnover) Cell_Culture->Radiolabeling Binding_Assay Receptor Binding Assay Membrane_Prep->Binding_Assay Calcium_Assay Calcium Mobilization Assay Dye_Loading->Calcium_Assay PI_Assay Phosphoinositide Turnover Assay Radiolabeling->PI_Assay Ki_Calc Ki Calculation Binding_Assay->Ki_Calc EC50_Calc_Ca EC50 Calculation (Calcium) Calcium_Assay->EC50_Calc_Ca EC50_Calc_PI EC50 Calculation (PI Turnover) PI_Assay->EC50_Calc_PI

Caption: General workflow for in vitro characterization of [Lys4]Sarafotoxin S6c.

References

Preparation of [Lys4] Sarafotoxin S6c Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Lys4] Sarafotoxin S6c is a potent synthetic analogue of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It is a powerful and partial agonist of the endothelin (ET) receptors, with a notable selectivity for the endothelin B (ETB) receptor subtype. This property makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ETB receptor in various cellular processes, including vasoconstriction, vasodilation, cell proliferation, and signal transduction. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results in cell culture-based assays. This document provides detailed protocols for the solubilization, storage, and preparation of working solutions of this compound, along with essential safety information and a summary of its biological activity.

Product Information and Specifications

This compound is a 21-amino acid peptide with the sequence Cys-Thr-Cys-Lys-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp, containing two disulfide bridges (Cys1-Cys15 and Cys3-Cys11).[1] It is typically supplied as a lyophilized powder. Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular Weight ~2529.8 g/mol [1]
Purity >95% (HPLC)
EC50 (Pig Coronary Artery Contraction) 1.5 nM[1][2]
Storage (Lyophilized) -20°C for up to 2 years
Storage (Stock Solution) -20°C for up to 1 month[3]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the activation of the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor-ligand complex initiates a downstream signaling cascade. The ETB receptor can couple to various G proteins, including Gq/11, Gi/o, and Gs.

In many cell types, activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This elevation in intracellular Ca2+ is a key event in many of the cellular responses to this compound. In endothelial cells, the increase in intracellular Ca2+ can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.

SarafotoxinS6c_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol S6c This compound ETBR ETB Receptor S6c->ETBR G_protein Gq/11 ETBR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Vasoconstriction, NO production) Ca2->Cellular_Response mediates PKC->Cellular_Response mediates

Caption: Signaling pathway of this compound via the ETB receptor.

Safety and Handling Precautions

This compound is a potent toxin and should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the lyophilized powder and solutions.

  • Toxicity: Sarafotoxins can be harmful if inhaled, swallowed, or in contact with skin.[3] Avoid creating aerosols of the powder.

  • Disposal: Dispose of all waste materials contaminated with this compound in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Protocols

Preparation of a 1 mM Stock Solution

It is crucial to determine the best solvent for the peptide. Based on its amino acid sequence, this compound has a net negative charge at neutral pH and is therefore considered an acidic peptide. A slightly basic buffer is recommended for initial solubilization.

Materials:

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Carefully open the vial.

  • To prepare a 1 mM stock solution, calculate the required volume of solvent. For example, for 1 mg of peptide with a molecular weight of 2529.8 g/mol :

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 2529.8 g/mol ) / 0.001 mol/L) * 1,000,000 µL/L ≈ 395.3 µL

  • Add the calculated volume of sterile 10 mM ammonium bicarbonate solution to the vial.

  • Gently vortex or pipette up and down to dissolve the peptide completely. If solubility is an issue, brief sonication in a water bath may be helpful.

  • Once dissolved, the stock solution can be aliquoted into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh from the stock solution for each experiment.

Materials:

  • 1 mM this compound stock solution

  • Sterile cell culture medium or desired buffer (e.g., PBS, HBSS)

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 1 mM stock solution on ice.

  • Perform serial dilutions in sterile cell culture medium or buffer to achieve the desired final concentrations. It is recommended to perform at least a 1:10 intermediate dilution before preparing the final working concentrations to ensure accuracy.

  • For example, to prepare a 100 nM working solution:

    • Intermediate Dilution (10 µM): Add 2 µL of the 1 mM stock solution to 198 µL of cell culture medium (1:100 dilution).

    • Final Working Solution (100 nM): Add 10 µL of the 10 µM intermediate dilution to 990 µL of cell culture medium (1:100 dilution).

  • Vortex gently to mix after each dilution step.

  • Use the freshly prepared working solutions immediately for your cell culture experiments.

Experimental Workflow Diagram

Experimental_Workflow start Start: Lyophilized This compound centrifuge Centrifuge vial to pellet powder start->centrifuge reconstitute Reconstitute in sterile 10 mM NH4HCO3 to create 1 mM Stock Solution centrifuge->reconstitute aliquot Aliquot stock solution into single-use tubes reconstitute->aliquot store Store aliquots at -20°C aliquot->store thaw Thaw one aliquot on ice for experiment store->thaw serial_dilute Perform serial dilutions in cell culture medium to achieve final working concentrations thaw->serial_dilute use Use freshly prepared working solutions in cell culture assays serial_dilute->use end End use->end

References

Application Notes and Protocols for [Lys4]Sarafotoxin S6c In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4]Sarafotoxin S6c (S6c) is a potent and selective agonist for the endothelin B (ETB) receptor.[1] It is a 21-amino acid peptide originally isolated from the venom of the burrowing asp, Atractaspis engaddensis.[2][3] Due to its high affinity and selectivity for the ETB receptor, S6c is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of this receptor in various biological systems. These application notes provide a summary of reported in vivo dosages and detailed experimental protocols for the use of [Lys4]Sarafotoxin S6c in animal studies, with a focus on cardiovascular and renal applications.

Data Presentation: In Vivo Dosages of [Lys4]Sarafotoxin S6c

The following tables summarize the reported dosages of [Lys4]Sarafotoxin S6c administered to various animal species in vivo. It is crucial to note that the optimal dosage can vary depending on the animal model, the specific research question, and the experimental conditions. Therefore, these tables should be used as a guideline for dose-ranging studies.

Table 1: Intravenous (i.v.) Administration of [Lys4]Sarafotoxin S6c

Animal ModelDosage RangeObserved EffectsReference(s)
Rat (Pithed)~0.1 nmol/kgPotent pressor agent (ED25 mm Hg)[1]
Rat (Anesthetized)0.8 nmol/kg (bolus)Reduced incidence of ventricular fibrillation, transient fall in mean arterial blood pressure.
Rat (Conscious)1 nmol/kgIncreased tumor blood flow due to a rise in mean arterial blood pressure.[4]
Cat (Anesthetized)0.3 nmol/kgDecrease in arterial pressure and systemic vascular resistance.

Table 2: Intra-arterial (i.a.) Administration of [Lys4]Sarafotoxin S6c

Animal ModelRoute of AdministrationDosage RangeObserved EffectsReference(s)
Dog (Anesthetized)Intrarenal arterial infusion1 - 5 ng/kg/minTransient increase then decrease in renal blood flow, dose-dependent increases in urine flow.
Rat (Anesthetized)Intra-renal arterial infusionup to 300 ngDose-dependent reduction in renal blood flow (EC50 of 86±4 ng).[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving the in vivo administration of [Lys4]Sarafotoxin S6c.

Protocol 1: Investigation of Anti-arrhythmic Effects in Anesthetized Rats

This protocol is adapted from a study investigating the protective effects of S6c against ischemia-induced cardiac arrhythmias.

1. Animal Preparation:

  • Species: Male Sprague-Dawley rats.
  • Anesthesia: Pentobarbitone sodium (intraperitoneal injection).
  • Surgical Preparation:
  • Perform a tracheostomy and mechanically ventilate the animal.
  • Catheterize the carotid artery for blood pressure monitoring.
  • Catheterize the jugular vein for intravenous administration of [Lys4]Sarafotoxin S6c.
  • Perform a left thoracotomy to expose the heart.
  • Place a ligature around the left anterior descending coronary artery for later occlusion.

2. [Lys4]Sarafotoxin S6c Preparation and Administration:

  • Vehicle: Sterile physiological saline.
  • Preparation: Dissolve [Lys4]Sarafotoxin S6c in the vehicle to the desired concentration.
  • Administration: Administer a bolus dose of 0.8 nmol/kg intravenously 5 minutes before the onset of ischemia.

3. Induction of Myocardial Ischemia:

  • Induce ischemia by tightening the ligature around the left anterior descending coronary artery for a period of 30 minutes.

4. Data Collection and Analysis:

  • Continuously monitor the electrocardiogram (ECG) to detect arrhythmias, such as ventricular fibrillation and premature ventricular beats.
  • Continuously monitor mean arterial blood pressure.
  • Compare the incidence and severity of arrhythmias between the S6c-treated group and a vehicle-treated control group.

Protocol 2: Assessment of Renal Hemodynamics in Anesthetized Dogs

This protocol is based on a study examining the effects of S6c on renal blood flow and urine formation.

1. Animal Preparation:

  • Species: Mongrel dogs.
  • Anesthesia: Induce with thiopental (B1682321) sodium and maintain with an intravenous infusion of a mixture of urethane (B1682113) and α-chloralose.
  • Surgical Preparation:
  • Perform a tracheostomy and allow spontaneous breathing.
  • Catheterize a femoral artery for blood pressure measurement.
  • Catheterize a femoral vein for infusion of saline and creatinine (B1669602).
  • Perform a flank incision to expose the left kidney.
  • Place an electromagnetic flow probe around the renal artery to measure renal blood flow.
  • Catheterize the ureter for urine collection.
  • Insert a needle into the renal artery for intra-arterial infusion of [Lys4]Sarafotoxin S6c.

2. [Lys4]Sarafotoxin S6c Preparation and Administration:

  • Vehicle: Sterile physiological saline.
  • Preparation: Dissolve [Lys4]Sarafotoxin S6c in the vehicle to achieve the desired infusion rate.
  • Administration: Infuse [Lys4]Sarafotoxin S6c directly into the renal artery at a rate of 1 or 5 ng/kg per minute.

3. Experimental Procedure:

  • Allow for a stabilization period after surgery.
  • Collect baseline measurements of systemic blood pressure, heart rate, renal blood flow, and urine output.
  • Begin the intrarenal arterial infusion of S6c and continue for the desired duration.
  • Collect urine samples at regular intervals to measure urine flow, osmolality, and sodium excretion.
  • Draw blood samples to measure plasma creatinine for the calculation of glomerular filtration rate.

4. Data Collection and Analysis:

  • Analyze changes in renal blood flow, glomerular filtration rate, urine flow, and electrolyte excretion in response to S6c infusion.
  • Compare the effects at different infusion rates.

Signaling Pathways and Experimental Workflows

[Lys4]Sarafotoxin S6c Signaling Pathway

[Lys4]Sarafotoxin S6c selectively binds to and activates the endothelin B (ETB) receptor, a G-protein coupled receptor. In endothelial cells, this activation leads to the production of nitric oxide (NO), a potent vasodilator.[6][7] This signaling cascade involves the activation of G-proteins, followed by downstream effectors such as Phospholipase C (PLC) and Phosphatidylinositol 3-kinase (PI3K), leading to the activation of endothelial Nitric Oxide Synthase (eNOS).[7][8]

SRTX_Signaling cluster_cell Endothelial Cell cluster_smc Vascular Smooth Muscle Cell SRTX [Lys4]Sarafotoxin S6c ETBR ETB Receptor SRTX->ETBR Binds to G_protein G-protein ETBR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K eNOS eNOS PLC->eNOS Akt Akt PI3K->Akt Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Diffuses and causes

Caption: [Lys4]Sarafotoxin S6c signaling pathway in endothelial cells.

Experimental Workflow for In Vivo Cardiovascular Studies

The following diagram illustrates a typical experimental workflow for assessing the cardiovascular effects of [Lys4]Sarafotoxin S6c in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Surgery) Baseline Baseline Data Recording (ECG, Blood Pressure) Animal_Prep->Baseline Drug_Prep [Lys4]Sarafotoxin S6c Solution Preparation Administration Drug Administration (i.v. or i.a.) Drug_Prep->Administration Baseline->Administration Post_Admin Post-Administration Data Recording Administration->Post_Admin Data_Analysis Data Analysis (Comparison to Control) Post_Admin->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Investigating G-protein Coupled Receptor Signaling with [Lys4] Sarafotoxin S6c: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4] Sarafotoxin S6c is a synthetic analog of Sarafotoxin S6c, a potent vasoconstrictor peptide originally isolated from the venom of the burrowing asp (Atractaspis engaddensis). As a highly selective and potent agonist for the endothelin B (ETB) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, this compound serves as an invaluable tool for elucidating the complex signaling pathways mediated by this receptor. The ETB receptor is known to couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to a diverse range of physiological responses. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate GPCR signaling, particularly through the ETB receptor.

Data Presentation

The following tables summarize key quantitative data for this compound and the related compound Sarafotoxin S6c in various in vitro assays.

Table 1: Receptor Binding Affinity

LigandReceptor SubtypePreparationRadioligandParameterValue (nM)Reference
This compoundETBNot SpecifiedNot SpecifiedKi95[1]
This compoundETANot SpecifiedNot SpecifiedKi4.7[1]
Sarafotoxin S6cETBNot SpecifiedNot SpecifiedKi0.29[2]
Sarafotoxin S6cETANot SpecifiedNot SpecifiedKi28000[2]
Sarafotoxin S6cEndothelin ReceptorRat Ventricular Membranes¹²⁵I-EndothelinIC₅₀854[3]

Table 2: Functional Potency in In Vitro Assays

LigandAssayTissue/Cell LineParameterValue (nM)Reference
This compoundCoronary Artery ContractionPig Coronary ArteryEC₅₀1.5[4]

Signaling Pathways

This compound binding to the ETB receptor primarily initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium concentration and subsequent physiological effects such as vasoconstriction. The receptor can also couple to other G-proteins, indicative of its promiscuous signaling nature.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Lys4_S6c This compound ETB_R ETB Receptor Lys4_S6c->ETB_R Binds Gq Gq Protein (α, β, γ) ETB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction) PKC->Physiological_Response Contributes to Ca_release->Physiological_Response Leads to

ETB Receptor Gq Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to investigate the GPCR signaling of this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound to ETB receptors using a competitive binding assay with a radiolabeled ligand (e.g., ¹²⁵I-Endothelin-1).

Radioligand_Binding_Workflow A Prepare Membranes (from cells/tissues expressing ETB receptors) B Incubate Membranes with: - ¹²⁵I-ET-1 (fixed concentration) - this compound (increasing concentrations) A->B C Separate Bound from Free Radioligand (via rapid filtration) B->C D Quantify Radioactivity (on filters using a gamma counter) C->D E Data Analysis - Plot % specific binding vs. log [Lys4] S6c concentration - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E

Radioligand Binding Assay Workflow

Materials:

  • Cells or tissues expressing ETB receptors

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)

  • ¹²⁵I-Endothelin-1 (or other suitable radioligand)

  • This compound

  • Non-specific binding control (e.g., high concentration of unlabeled Endothelin-1)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane suspension (typically 20-50 µg of protein)

      • Binding buffer

      • A fixed concentration of ¹²⁵I-Endothelin-1 (typically at its Kd value)

      • Increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).

      • For total binding, add vehicle instead of this compound.

      • For non-specific binding, add a high concentration of unlabeled Endothelin-1 (e.g., 1 µM).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing ETB receptors.

Calcium_Mobilization_Workflow A Seed Cells Expressing ETB Receptors (in a 96-well plate) B Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Wash Cells to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Add this compound (at various concentrations) D->E F Monitor Fluorescence Changes Over Time (using a fluorescence plate reader) E->F G Data Analysis - Plot fluorescence intensity vs. time - Determine peak fluorescence response - Plot dose-response curve to calculate EC₅₀ F->G Aortic_Ring_Workflow A Isolate Thoracic Aorta from a Rodent B Clean and Cut Aorta into Rings (2-3 mm) A->B C Mount Aortic Rings in an Organ Bath (containing physiological salt solution, gassed with 95% O₂/5% CO₂) B->C D Equilibrate Rings Under Optimal Tension C->D E Induce a Reference Contraction (e.g., with high KCl solution) D->E F Wash and Return to Baseline E->F G Add this compound Cumulatively (in increasing concentrations) F->G H Record Isometric Tension G->H I Data Analysis - Express contraction as a percentage of the KCl response - Plot dose-response curve to calculate EC₅₀ H->I

References

Application Notes and Protocols: [Lys4] Sarafotoxin S6c in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4] Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the endothelin (ET) family of peptides, this compound is a potent and highly selective agonist for the endothelin B (ETB) receptor.[1][2] This selectivity makes it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the ETB receptor in the central and peripheral nervous systems.

The activation of ETB receptors, which are G-protein coupled receptors, initiates a cascade of intracellular events, primarily through the Gαq pathway.[3] This leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses.

These application notes provide a summary of the quantitative data regarding the binding and functional characteristics of this compound, detailed protocols for key experiments, and visual representations of its signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for this compound and the parent compound Sarafotoxin S6c, facilitating comparison of their binding affinities and functional potencies across different tissues and experimental setups.

Table 1: Binding Affinity of Sarafotoxin S6c for Endothelin Receptors

LigandReceptor SubtypePreparationRadioligandKi (approx.)IC50Reference
Sarafotoxin S6cETBRat Hippocampus & Cerebellum[125I]-ET-120 pM[1]
Sarafotoxin S6cETARat Atria & Aorta[125I]-ET-14500 nM[1]
Sarafotoxin S6cEndothelin ReceptorRat Ventricular Membranes[125I]-Endothelin854 nM[4][5]

Table 2: Functional Potency of Sarafotoxin S6c

AssayTissue/Cell TypeParameterEC50 (approx.)Reference
Phosphoinositide (PI) TurnoverRat Hippocampus10 nM[1]
Phosphoinositide (PI) TurnoverRat Atria> 1 µM[1]
ContractionPig Coronary Artery1.5 nM[6][7]

Signaling Pathway

The activation of the ETB receptor by this compound initiates a well-defined signaling cascade, as illustrated in the diagram below.

ETB_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lys4_S6c This compound ETB_R ETB Receptor Lys4_S6c->ETB_R Binds to G_protein Gq Protein ETB_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca2_release ER->Ca2_release Triggers Ca2 Intracellular Ca²⁺ Ca2_release->Ca2 Increases Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Ca2->Cellular_Response Mediates

Caption: this compound signaling pathway via the ETB receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for ETB receptors in a specific tissue homogenate (e.g., rat hippocampus).

Experimental Workflow:

Binding_Assay_Workflow prep_membranes 1. Prepare Tissue Membranes (e.g., Rat Hippocampus) incubation 2. Incubation (Membranes + [¹²⁵I]-ET-1 + [Lys4] S6c or unlabeled ET-1) prep_membranes->incubation separation 3. Separation of Bound/Free Ligand (Vacuum Filtration) incubation->separation counting 4. Radioactivity Counting (Gamma Counter) separation->counting analysis 5. Data Analysis (IC₅₀ and Ki Determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize dissected tissue (e.g., rat hippocampus) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA) and determine the protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of membrane suspension (final protein concentration ~10-50 µ g/well ).

      • 50 µL of radioligand ([125I]-ET-1, final concentration ~25-50 pM).

      • 50 µL of competing ligand:

        • For total binding: Binding buffer.

        • For non-specific binding: A high concentration of unlabeled ET-1 (e.g., 1 µM).

        • For competition curve: Serial dilutions of this compound (e.g., 10-12 to 10-6 M).

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a GF/B glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Turnover Assay

This protocol measures the functional potency (EC50) of this compound by quantifying the accumulation of inositol phosphates in response to ETB receptor activation.

Experimental Workflow:

PI_Assay_Workflow cell_culture 1. Cell Culture and Labeling (e.g., CHO-ETB cells with [³H]-myo-inositol) stimulation 2. Stimulation with [Lys4] S6c (in the presence of LiCl) cell_culture->stimulation extraction 3. Extraction of Inositol Phosphates (e.g., with perchloric acid) stimulation->extraction separation 4. Separation by Ion-Exchange Chromatography extraction->separation counting 5. Scintillation Counting and Data Analysis (EC₅₀) separation->counting

Caption: Workflow for a phosphoinositide turnover assay.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the ETB receptor (e.g., CHO-ETB cells) in appropriate media.

    • Label the cells by incubating them overnight with medium containing [3H]-myo-inositol (1-2 µCi/mL).

  • Stimulation:

    • Wash the labeled cells with serum-free medium.

    • Pre-incubate the cells with a buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with various concentrations of this compound (e.g., 10-11 to 10-5 M) for 30-60 minutes at 37°C.

  • Extraction and Separation:

    • Terminate the stimulation by adding ice-cold 0.5 M perchloric acid.

    • Neutralize the extracts with KOH.

    • Apply the aqueous phase to a Dowex AG1-X8 anion-exchange column.

    • Wash the column with water to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.

  • Counting and Analysis:

    • Measure the radioactivity in the eluate using a liquid scintillation counter.

    • Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of this compound.

    • Determine the EC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration in response to this compound, providing another measure of its functional activity.

Experimental Workflow:

Calcium_Assay_Workflow cell_loading 1. Cell Loading (with a Ca²⁺-sensitive fluorescent dye, e.g., Fura-2 AM) stimulation 2. Stimulation (with this compound) cell_loading->stimulation measurement 3. Fluorescence Measurement (at dual excitation wavelengths) stimulation->measurement analysis 4. Data Analysis (Ratio of fluorescence intensities to determine [Ca²⁺]i) measurement->analysis

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

  • Cell Loading:

    • Plate cells expressing ETB receptors on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with physiological salt solution.

    • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

  • Stimulation and Data Acquisition:

    • Establish a baseline fluorescence ratio.

    • Apply this compound at the desired concentration to the perfusion solution.

    • Record the change in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin (B1663694) in the presence of high and low calcium solutions, if required.

    • Quantify the peak increase in the fluorescence ratio or the integrated response over time.

Conclusion

This compound is a powerful and selective tool for investigating the role of the ETB receptor in the nervous system. Its high affinity and agonist activity make it suitable for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to utilize this valuable compound in their neuroscience research. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes: [Lys4]Sarafotoxin S6c for Vasoconstriction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys4]Sarafotoxin S6c is a potent and selective agonist for the endothelin B (ETB) receptor, making it an invaluable tool for investigating the mechanisms of vasoconstriction. As a structural analog of Sarafotoxin S6c, it elicits pronounced contractile responses in various smooth muscle preparations. These application notes provide a comprehensive overview of the use of [Lys4]Sarafotoxin S6c in studying vasoconstriction, including detailed experimental protocols and a summary of its pharmacological properties.

[Lys4]Sarafotoxin S6c is a modified peptide derived from the venom of the snake Atractaspis engaddensis. Its high affinity and selectivity for the ETB receptor allow for the specific interrogation of this signaling pathway in vascular smooth muscle. Activation of ETB receptors on smooth muscle cells is known to mediate vasoconstriction.[1][2] This makes [Lys4]Sarafotoxin S6c a critical pharmacological tool for dissecting the roles of ETB receptors in both physiological and pathological vascular responses.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of [Lys4]Sarafotoxin S6c and the broader sarafotoxin family in various experimental models.

Table 1: Potency and Efficacy in Vasoconstriction

AgonistPreparationParameterValueReference
[Lys4]Sarafotoxin S6cPig coronary arteryEC501.5 nM[3]
Sarafotoxin S6cRat renal blood flowEC5086 ± 4 ng[1][2]
Sarafotoxin S6c (with L-NAME)Rat renal blood flowEC5055 ± 10 ng[1][2]
Sarafotoxin S6cHuman hand veinsVenoconstriction19 ± 4% at 5 pmol/min[4]
Sarafotoxin S6c (with Aspirin & L-NMMA)Human hand veinsVenoconstriction45 ± 4% at 5 pmol/min[4]

Table 2: Receptor Binding Affinity

LigandReceptor SubtypeTissue/Cell LineParameterValueReference
Sarafotoxin S6cETBRat hippocampus/cerebellumKi~20 pM[5]
Sarafotoxin S6cETARat atria/aortaKi~4500 nM[5]
Sarafotoxin S6cEndothelin ReceptorRat ventricular membranesIC50854 nM[6][7]
Sarafotoxin S6bEndothelin ReceptorRat ventricular membranesIC500.21 nM[6][7]

Signaling Pathway

[Lys4]Sarafotoxin S6c-induced vasoconstriction is mediated through the activation of the endothelin B (ETB) receptor on vascular smooth muscle cells. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Lys4_S6c [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Lys4_S6c->ETB_R Binds to Gq Gq Protein ETB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: [Lys4]Sarafotoxin S6c signaling pathway in vasoconstriction.

Experimental Protocols

In Vitro Vasoconstriction Assay using Wire Myography

This protocol details the assessment of vascular reactivity of small resistance arteries in response to [Lys4]Sarafotoxin S6c.

Materials:

  • Wire myograph system

  • Dissection microscope

  • Surgical scissors and forceps

  • Petri dish

  • Physiological Saline Solution (PSS), ice-cold

  • High Potassium Physiological Salt Solution (KPSS)

  • Acetylcholine (B1216132) (ACh)

  • Norepinephrine (or other suitable contractile agonist)

  • [Lys4]Sarafotoxin S6c stock solution

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Isolation:

    • Euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.

    • Isolate the desired tissue (e.g., mesenteric arcade) and place it in a petri dish containing ice-cold PSS.[4]

    • Under a dissecting microscope, carefully dissect the resistance arteries from the surrounding adipose and connective tissue.[4]

    • Cut the isolated vessels into 2 mm segments.[4]

  • Mounting the Vessel:

    • Mount the vessel segments in the wire myograph chambers.

    • Stretch the vessels to a physiologically relevant preload and allow them to equilibrate for approximately 40 minutes in PSS at 37°C, continuously aerated with carbogen gas.[4]

  • Viability and Endothelium Integrity Check:

    • Test tissue viability by inducing depolarization with KPSS.[4]

    • Assess endothelium integrity by observing relaxation in response to acetylcholine (ACh) after pre-constriction with an agonist like norepinephrine.[4]

  • Cumulative Concentration-Response Curve:

    • After washing out the previous reagents and allowing the tissue to return to baseline, pre-contract the vessel segments to approximately 80% of their maximum response with a suitable agonist (e.g., norepinephrine).[4]

    • Once a stable contraction is achieved, add cumulative concentrations of [Lys4]Sarafotoxin S6c to the bath.

    • Record the changes in contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KPSS).

    • Plot the concentration-response curve and calculate the EC50 value.

cluster_prep Preparation cluster_testing Viability & Integrity cluster_experiment Experiment cluster_analysis Data Analysis Isolate Isolate Resistance Arteries Mount Mount Vessels in Myograph Isolate->Mount Equilibrate Equilibrate in PSS at 37°C Mount->Equilibrate Viability Test Viability with KPSS Equilibrate->Viability Endothelium Check Endothelium Integrity with ACh Viability->Endothelium Precontract Pre-contract with Agonist Endothelium->Precontract Add_S6c Add Cumulative Concentrations of [Lys4]Sarafotoxin S6c Precontract->Add_S6c Record Record Contractile Force Add_S6c->Record Analyze Plot Concentration-Response Curve & Calculate EC50 Record->Analyze

Caption: Experimental workflow for in vitro vasoconstriction assay.
Intracellular Calcium Measurement in Vascular Smooth Muscle Cells

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells (VSMCs) upon stimulation with [Lys4]Sarafotoxin S6c.

Materials:

  • Cultured vascular smooth muscle cells on coverslips

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

  • HEPES-buffered saline solution

  • [Lys4]Sarafotoxin S6c stock solution

  • Fluorescence microscopy system with ratiometric imaging capabilities

  • Ionomycin (B1663694) and EGTA for calibration

Procedure:

  • Cell Culture and Dye Loading:

    • Culture VSMCs on glass coverslips until they reach the desired confluency.

    • Load the cells with a fluorescent Ca2+ indicator dye, such as Fura-2 AM (e.g., 3 μmol/L for 40 minutes at 37°C).[8]

    • Wash the coverslips twice with saline solution to remove excess dye.[8]

  • Fluorescence Measurement:

    • Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

    • Continuously perfuse the cells with saline solution at 34°C.[8]

    • Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm.

  • Stimulation and Recording:

    • Establish a stable baseline fluorescence ratio.

    • Introduce [Lys4]Sarafotoxin S6c into the perfusion solution at the desired concentration.

    • Record the change in the fluorescence ratio over time, which corresponds to the change in [Ca2+]i.

  • Calibration:

    • At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios by adding ionomycin (a calcium ionophore) followed by EGTA (a calcium chelator).

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation.

Conclusion

[Lys4]Sarafotoxin S6c is a powerful and selective tool for investigating ETB receptor-mediated vasoconstriction. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of vascular tone regulation. The use of standardized methodologies, such as wire myography and intracellular calcium imaging, will ensure the generation of robust and reproducible data, ultimately contributing to the development of novel therapeutic strategies for cardiovascular diseases.

References

Application Notes and Protocols for the Synthesis and Purification of [Lys4] Sarafotoxin S6c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and purification of [Lys4] Sarafotoxin S6c, a potent endothelin receptor agonist. The methodology is based on Fmoc solid-phase peptide synthesis (SPPS), followed by oxidative disulfide bond formation and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This protocol is intended to guide researchers in producing high-purity this compound for use in pharmacological studies and drug development.

Introduction

Sarafotoxin S6c is a member of the sarafotoxin family of peptides, which are potent vasoconstrictors originally isolated from the venom of the snake Atractaspis engaddensis. These peptides are structurally and functionally similar to endothelins, acting as agonists for endothelin receptors. This compound is a synthetic analog of Sarafotoxin S6c, with the amino acid at position 4 substituted with lysine. This modification can influence the peptide's receptor binding affinity and pharmacological profile.

The synthesis of this compound involves the sequential coupling of amino acids on a solid support, followed by cleavage from the resin, deprotection of side chains, and the crucial formation of two intramolecular disulfide bonds. The correct formation of these disulfide bridges is essential for the peptide's three-dimensional structure and biological activity.

Materials and Equipment

Reagents
Equipment
  • Automated or manual peptide synthesizer

  • Glass reaction vessel with a sintered glass filter

  • Shaker

  • Lyophilizer (freeze-dryer)

  • Analytical and preparative RP-HPLC systems with UV detectors

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Nitrogen gas supply

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The linear peptide sequence of this compound is assembled on a Rink Amide resin using an automated peptide synthesizer following the Fmoc/tBu strategy. An orthogonal protection strategy is employed for the cysteine residues to ensure correct disulfide bond formation. Cys1 and Cys15 are protected with the acid-labile trityl (Trt) group, while Cys3 and Cys11 are protected with the acetamidomethyl (Acm) group, which is stable to TFA but can be removed by specific reagents.

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with DIC (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Resin Drying: Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

Cleavage and Global Deprotection

The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including Trt from Cys1 and Cys15) are removed simultaneously using a TFA "cocktail".

Protocol:

  • Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% TIS, and 1% EDT.

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Gently shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide under vacuum. The product at this stage is the linear peptide with Acm-protected Cys3 and Cys11.

Disulfide Bond Formation

The two disulfide bonds are formed sequentially. The first disulfide bond (Cys1-Cys15) is formed by air oxidation of the free thiol groups. The second disulfide bond (Cys3-Cys11) is formed after the removal of the Acm groups.

Protocol:

Step 1: First Disulfide Bond (Cys1-Cys15)

  • Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

  • Stir the solution gently, open to the air, for 24-48 hours to allow for oxidation.

  • Monitor the reaction by analytical RP-HPLC and mass spectrometry to confirm the formation of the single-disulfide-bridged peptide.

  • Once the reaction is complete, lyophilize the solution to obtain the monocyclic peptide.

Step 2: Second Disulfide Bond (Cys3-Cys11)

  • Acm Removal: Dissolve the lyophilized monocyclic peptide in a suitable solvent (e.g., aqueous acetic acid). Treat with silver tetrafluoroborate (AgBF4) in the presence of anisole as a scavenger.

  • Stir the reaction at room temperature for 60-90 minutes.

  • Quench the reaction by adding a solution of dithiothreitol (B142953) (DTT) to precipitate excess silver.

  • Remove the precipitate by centrifugation or filtration.

  • Oxidation: The second disulfide bond can be formed by various methods, including air oxidation as described above, or using an oxidizing agent such as potassium ferricyanide (B76249) or DMSO in an acidic solution. For DMSO oxidation:

    • Dissolve the peptide in a mixture of TFA and DMSO.

    • Stir at room temperature for 24 hours.

  • Monitor the formation of the fully cyclized peptide by RP-HPLC and mass spectrometry.

  • Once complete, dilute the reaction mixture with water before purification.

Purification by RP-HPLC

The final purification of this compound is achieved by preparative RP-HPLC.

Protocol:

  • Column Equilibration: Equilibrate a C18 preparative RP-HPLC column with a starting mixture of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

  • Sample Loading: Dissolve the crude, cyclized peptide in a minimal amount of mobile phase A and inject it onto the column.

  • Elution: Elute the peptide using a linear gradient of mobile phase B. A typical gradient might be from 10% to 50% B over 40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak, monitoring the elution profile at 220 nm or 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Parameters and Expected Yields
Parameter Value
Starting ResinRink Amide MBHA
Resin Substitution0.5 mmol/g
Synthesis Scale0.1 mmol
Crude Peptide Yield (after cleavage)70-80%
Monocyclic Peptide Yield (after first oxidation)50-60%
Final Crude Peptide Yield (after second oxidation)30-40%
Final Purified Peptide Yield15-25%
Table 2: RP-HPLC Purification Parameters
Parameter Analytical
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5-65% B over 30 min
Detection 220 nm
Expected Purity >98%
Table 3: Characterization of this compound
Parameter Expected Value
Amino Acid Sequence Cys-Thr-Cys-Lys-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp
Disulfide Bridges Cys1-Cys15, Cys3-Cys11
Molecular Formula C105H153N27O36S5
Molecular Weight (Monoisotopic) 2528.99 Da
Appearance White lyophilized powder
Purity (by HPLC) >98%

Visualizations

Synthesis_Workflow Resin Rink Amide Resin SPPS Fmoc Solid-Phase Peptide Synthesis Resin->SPPS Sequential Coupling Cleavage TFA Cleavage & Global Deprotection SPPS->Cleavage Crude_Linear Crude Linear Peptide (Acm on Cys3, Cys11) Cleavage->Crude_Linear Oxidation1 First Oxidation (Air, pH 8.0-8.5) Crude_Linear->Oxidation1 Monocyclic Monocyclic Peptide (Cys1-Cys15 bridge) Oxidation1->Monocyclic Acm_Removal Acm Removal (AgBF4) Monocyclic->Acm_Removal Oxidation2 Second Oxidation (e.g., DMSO/TFA) Acm_Removal->Oxidation2 Crude_Final Crude Bicyclic Peptide Oxidation2->Crude_Final Purification Preparative RP-HPLC Crude_Final->Purification Final_Product Purified [Lys4] Sarafotoxin S6c (>98%) Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Disulfide_Strategy Peptide Linear Peptide Chain Cys(Trt) Thr Cys(Acm) Lys(Boc) ... Cys(Acm) ... Cys(Trt) Step1 1. TFA Cleavage Peptide->Step1 Step2 2. Air Oxidation (pH 8-8.5) Step1->Step2 Monocyclic Monocyclic Intermediate Cys ... Cys(Acm) ... Cys(Acm) ... Cys Step2->Monocyclic Monocyclic:c1->Monocyclic:c15 Step3 3. Acm Removal (AgBF4) Monocyclic->Step3 Step4 4. Second Oxidation Step3->Step4 Bicyclic Final Product Cys ... Cys ... Cys ... Cys Step4->Bicyclic Bicyclic:c1->Bicyclic:c15 Bicyclic:c3->Bicyclic:c11

Caption: Orthogonal strategy for disulfide bond formation in this compound.

Troubleshooting & Optimization

Troubleshooting [Lys4] Sarafotoxin S6c experimental variability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with [Lys4] Sarafotoxin S6c (SRTX-c). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to address common challenges and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is Sarafotoxin S6c and what is its primary mechanism of action?

Sarafotoxin S6c is a potent and selective peptide agonist for the endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR).[1] It is a 21-amino acid peptide originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. Its primary mechanism of action involves binding to and activating ETB receptors, leading to the initiation of downstream signaling cascades.[2]

Q2: What are the main applications of Sarafotoxin S6c in research?

Sarafotoxin S6c is widely used as a pharmacological tool to:

  • Selectively probe the function of ETB receptors in various tissues and cell types.

  • Study the physiological and pathophysiological roles of the endothelin system.

  • Investigate downstream signaling pathways activated by ETB receptor stimulation, such as phosphoinositide hydrolysis and calcium mobilization.[3]

  • Characterize the effects of ETB receptor activation on vascular tone, including vasoconstriction.[4]

Q3: How should I handle and store Sarafotoxin S6c?

  • Storage of Lyophilized Powder: Store lyophilized Sarafotoxin S6c at -20°C for long-term storage.

  • Reconstitution: Reconstitute the peptide in a suitable solvent, such as sterile water or a buffer solution. For example, it can be lyophilized from 0.1% TFA in H2O.

  • Storage of Solutions: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, store solutions at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation is present.[1]

  • Safety Precautions: Sarafotoxin S6c is a potent toxin. It is fatal if swallowed or inhaled.[5][6] Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent). Work in a well-ventilated area or use a fume hood.[5]

Q4: What is tachyphylaxis and how does it relate to Sarafotoxin S6c experiments?

Tachyphylaxis is a rapid decrease in the response to a drug or agonist after repeated administration. Sarafotoxin S6c is known to induce strong tachyphylaxis in some experimental systems, such as the guinea pig ileum.[7] This means that repeated applications of SRTX-c may lead to diminished or absent responses. It is crucial to consider this phenomenon when designing experiments involving multiple SRTX-c additions.

Troubleshooting Experimental Variability

Experimental variability is a common challenge when working with potent peptide agonists like Sarafotoxin S6c. This section provides a structured approach to identifying and resolving common issues.

Issue 1: Inconsistent or Weaker-Than-Expected Agonist Potency (High EC50/IC50)
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Fresh Aliquots: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment to avoid repeated freeze-thaw cycles. 2. Proper Storage: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperature (-20°C) and protected from light and moisture.[4] 3. Purity Check: If variability persists, consider verifying the peptide's purity and concentration.
Cell Culture Conditions 1. Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging. 2. Cell Health: Ensure cells are healthy and not overly confluent, as this can affect receptor expression and signaling.
Assay Conditions 1. Buffer Composition: Verify the pH and composition of your assay buffer. The presence of certain ions or proteases can affect peptide stability and receptor binding. 2. Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium. For some assays, this may take longer than anticipated. 3. Presence of Serum/Albumin: The presence of serum or albumin in the assay buffer can bind to the peptide, reducing its free concentration and apparent potency. If possible, perform assays in serum-free media or a buffer with a consistent and defined protein concentration.
Issue 2: High Background Signal or Non-Specific Binding
Potential Cause Troubleshooting Steps
Constitutive Receptor Activity Some cell lines overexpressing GPCRs may exhibit constitutive (agonist-independent) activity. If suspected, this can sometimes be reduced by using an inverse agonist.
Non-Specific Binding of Peptide 1. Blocking Agents: Include a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding to plasticware or membranes. 2. Washing Steps: Increase the number and stringency of washing steps to remove unbound peptide.
Radioligand Issues (Binding Assays) 1. Radioligand Quality: Ensure the radioligand is not degraded. Use a fresh batch if necessary. 2. Protease Inhibitors: Include protease inhibitors in your binding buffer to prevent the degradation of both the radioligand and the receptor.
Issue 3: Poor Reproducibility Between Replicates or Experiments
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy 1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Pipetting Technique: Use appropriate pipetting techniques, especially for small volumes and viscous solutions.
Inconsistent Cell Seeding Ensure a consistent cell seeding density across all wells and experiments.
Tachyphylaxis As mentioned in the FAQs, Sarafotoxin S6c can cause rapid desensitization.[7] If performing cumulative concentration-response curves, ensure sufficient time between additions or consider a non-cumulative design where each concentration is tested on a separate tissue or cell preparation.

Troubleshooting Logic Diagram

Troubleshooting_SRTXc start Experimental Variability Observed issue Identify Primary Issue start->issue low_potency Low Potency / High EC50 issue->low_potency Potency Issue high_background High Background / Non-Specific Binding issue->high_background Background Issue poor_reproducibility Poor Reproducibility issue->poor_reproducibility Reproducibility Issue check_peptide Check Peptide Integrity (Storage, Aliquoting) low_potency->check_peptide check_cells Review Cell Culture (Passage, Health) low_potency->check_cells check_assay Optimize Assay Conditions (Buffer, Incubation) low_potency->check_assay check_blocking Optimize Blocking Agents (e.g., BSA) high_background->check_blocking check_washing Increase Washing Steps high_background->check_washing check_pipetting Verify Pipetting Accuracy poor_reproducibility->check_pipetting check_seeding Ensure Consistent Cell Seeding poor_reproducibility->check_seeding consider_tachyphylaxis Address Tachyphylaxis (Experimental Design) poor_reproducibility->consider_tachyphylaxis resolve Issue Resolved check_peptide->resolve check_cells->resolve check_assay->resolve check_blocking->resolve check_washing->resolve check_pipetting->resolve check_seeding->resolve consider_tachyphylaxis->resolve

Caption: A decision tree for troubleshooting common issues in Sarafotoxin S6c experiments.

Experimental Protocols

Protocol 1: Ex Vivo Vasoconstriction Assay using Wire Myography

This protocol describes the measurement of vasoconstriction induced by Sarafotoxin S6c in isolated small arteries using a wire myograph system.

Materials:

  • Isolated small arteries (e.g., mesenteric resistance arteries)

  • Wire myograph system

  • Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • High potassium Physiological Saline Solution (KPSS) for viability testing

  • Sarafotoxin S6c stock solution

  • Other vasoactive agents for controls (e.g., phenylephrine (B352888), acetylcholine)

  • Dissection tools (forceps, scissors)

  • Dissecting microscope

Procedure:

  • Vessel Dissection and Mounting:

    • Isolate small arteries from the tissue of interest in ice-cold PSS.[8]

    • Carefully clean away adhering connective and adipose tissue under a dissecting microscope.

    • Cut the artery into 2 mm segments.

    • Mount the arterial segments on the wires of the myograph jaws and place them in the myograph chambers containing PSS at 37°C.[8]

  • Equilibration and Normalization:

    • Allow the mounted vessels to equilibrate for at least 30 minutes.

    • Perform a normalization procedure to set the optimal resting tension for the vessels. This is crucial for obtaining reproducible results and is typically done according to the myograph manufacturer's instructions.

  • Viability and Endothelium Integrity Check:

    • Test the viability of the vessels by contracting them with KPSS.[8]

    • To check for endothelium integrity, pre-constrict the vessels with an agonist like phenylephrine and then assess the relaxation response to acetylcholine.[8]

  • Sarafotoxin S6c Concentration-Response Curve:

    • After washing out the control agents and allowing the vessels to return to baseline tension, begin the cumulative addition of Sarafotoxin S6c.

    • Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has stabilized.

    • Record the isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KPSS).

    • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 value and the maximal response (Emax).

Experimental Workflow Diagram

Vasoconstriction_Workflow dissection Vessel Dissection mounting Mounting in Wire Myograph dissection->mounting equilibration Equilibration & Normalization mounting->equilibration viability_check Viability & Endothelium Check equilibration->viability_check srtx_addition Cumulative Addition of SRTX-c viability_check->srtx_addition data_analysis Data Analysis (EC50, Emax) srtx_addition->data_analysis

Caption: A typical experimental workflow for a vasoconstriction assay with Sarafotoxin S6c.

Protocol 2: Radioligand Binding Assay for Endothelin Receptors

This protocol is for determining the binding affinity of Sarafotoxin S6c for endothelin receptors in cell membranes or tissue homogenates.

Materials:

  • Cell membranes or tissue homogenates expressing endothelin receptors

  • Radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1)

  • Unlabeled Sarafotoxin S6c

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Scintillation fluid and counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the receptor of interest.

  • Competition Binding Assay:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Sarafotoxin S6c.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Sarafotoxin S6c.

    • Fit the data to a one-site competition curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize key quantitative data for Sarafotoxin S6c from the literature. Note that values can vary depending on the experimental system and conditions.

Table 1: Binding Affinity (Ki) and Inhibition (IC50) of Sarafotoxin S6c
Receptor SubtypeLigandTissue/Cell LineKiIC50Reference
ETB [¹²⁵I]-ET-1Rat Hippocampus/Cerebellum~20 pM[9]
ETB Cloned Human ETB Receptor0.29 nM[1]
ETA [¹²⁵I]-ET-1Rat Atria/Aorta~4500 nM[9]
ETA Cloned Human ETA Receptor2.8 µM[1]
Endothelin Receptors [¹²⁵I]-EndothelinRat Ventricular Membranes854 nM[10]
Table 2: Functional Potency (EC50) of Sarafotoxin S6c
AssayTissue/Cell LineEC50Reference
Phosphoinositide (PI) Turnover Rat Hippocampus~10 nM[9]
Phosphoinositide (PI) Turnover Rat Atria> 1 µM[9]

Sarafotoxin S6c Signaling Pathway

Sarafotoxin S6c selectively binds to and activates the ETB receptor, a Gq-protein coupled receptor. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including vasoconstriction in smooth muscle cells.

Signaling Pathway Diagram

SRTXc_Signaling SRTXc Sarafotoxin S6c ETB_R ETB Receptor SRTXc->ETB_R binds & activates G_protein Gq Protein (α, β, γ) ETB_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: The signaling pathway of Sarafotoxin S6c via the ETB receptor.

References

Technical Support Center: Optimizing [Lys4] Sarafotoxin S6c for Maximal Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing [Lys4] Sarafotoxin S6c (SRTXc) for achieving maximal and reproducible receptor activation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Sarafotoxin S6c and what is its primary mechanism of action?

A1: Sarafotoxin S6c is a potent and highly selective agonist for the endothelin-B (ETB) receptor, a G-protein coupled receptor (GPCR).[1][2] Structurally and functionally, it is homologous to the mammalian endothelin family of peptides.[3][4] Upon binding to the ETB receptor, SRTXc activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, a key event in many cellular responses.[3][4]

Q2: Why am I observing a biphasic response (relaxation followed by contraction) in my tissue experiments?

A2: A biphasic response to SRTXc has been observed in certain tissues, such as the guinea pig ileum.[5] This is thought to be mediated by at least two distinct populations of ETB receptors.[5] Low concentrations of SRTXc may preferentially activate one subtype of ETB receptor leading to relaxation, while higher concentrations activate another subtype that mediates contraction.[5] Understanding the specific ETB receptor subtypes expressed in your experimental system is crucial for interpreting these results.

Q3: What is tachyphylaxis and how can it affect my experiments with Sarafotoxin S6c?

A3: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. Sarafotoxin S6c is known to induce strong tachyphylaxis for both the relaxant and contractile components of its response in some tissues.[5] This is a critical consideration for experimental design, as repeated application of SRTXc may lead to diminished or absent responses. To mitigate this, ensure adequate washout periods between agonist applications or use a cumulative concentration-response curve design where appropriate. The underlying mechanism often involves receptor desensitization and internalization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no receptor activation signal 1. Suboptimal SRTXc Concentration: The concentration of SRTXc may be too low to elicit a detectable response. 2. Inactive Ligand: The SRTXc may have degraded due to improper storage or handling. 3. Low Receptor Expression: The cell line or tissue may have low endogenous expression of the ETB receptor. 4. Cell Health: Cells may be unhealthy or at a high passage number, leading to reduced responsiveness.1. Perform a dose-response curve to determine the optimal concentration. 2. Use a fresh, properly stored aliquot of SRTXc. Verify its activity with a positive control. 3. Consider using a cell line engineered to overexpress the ETB receptor. 4. Ensure cells are healthy, within a low passage number range, and plated at an optimal density.
High background signal 1. Constitutive Receptor Activity: Some GPCRs can be active even without a ligand. 2. Assay Interference: The SRTXc or other components in the assay may interfere with the detection method (e.g., autofluorescence).1. If possible, use an inverse agonist to reduce basal activity. 2. Test for autofluorescence of your compounds and use appropriate controls.
Inconsistent or variable results 1. Tachyphylaxis: Repeated stimulation with SRTXc can lead to desensitization of the receptor.[5] 2. Pipetting Errors: Inaccurate pipetting can lead to variability in SRTXc concentration. 3. Cell Passage Variability: Using cells from a wide range of passage numbers can introduce variability.1. Design experiments to minimize repeated stimulation. Allow for sufficient washout periods or use naive tissues/cells for each concentration. 2. Calibrate pipettes regularly and use appropriate techniques for accurate liquid handling. 3. Use cells within a narrow and low passage number range for all experiments.
Unexpected agonist behavior 1. Ligand Bias: SRTXc may preferentially activate one signaling pathway over another (e.g., calcium mobilization vs. β-arrestin recruitment). 2. Partial Agonism: In some systems, SRTXc may not elicit a full maximal response compared to the endogenous ligand.1. Investigate multiple downstream signaling pathways to fully characterize the response. 2. Perform a full dose-response curve and compare the maximal effect to a known full agonist.

Quantitative Data Summary

The following tables summarize key quantitative data for Sarafotoxin S6c from various experimental systems.

Table 1: Receptor Binding Affinity

LigandReceptor SubtypePreparationKi (nM)IC50 (nM)Reference
SRTXcETBRat Hippocampus/Cerebellum~0.02-[2]
SRTXcETARat Atria/Aorta~4500-[2]
SRTXcEndothelin ReceptorRat Ventricular Membranes-854[6]
Endothelin-1Endothelin ReceptorRat Ventricular Membranes-0.16[6]
Sarafotoxin S6bEndothelin ReceptorRat Ventricular Membranes-0.21[6]

Table 2: Functional Potency

LigandAssayTissue/Cell LineEC50 (nM)Reference
SRTXcPhosphoinositide TurnoverRat Hippocampus~10[2]
SRTXcPhosphoinositide TurnoverRat Atria>1000[2]

Experimental Protocols

Radioligand Binding Assay for ETB Receptor

This protocol is designed to determine the binding affinity of Sarafotoxin S6c for the ETB receptor.

Materials:

  • Cells or tissue homogenates expressing ETB receptors

  • [125I]-Endothelin-1 (Radioligand)

  • Sarafotoxin S6c (unlabeled competitor)

  • Binding Buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the ETB receptor.

  • Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of [125I]-Endothelin-1, and varying concentrations of unlabeled Sarafotoxin S6c.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Sarafotoxin S6c. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following ETB receptor activation by Sarafotoxin S6c.

Materials:

  • Cells expressing ETB receptors (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Sarafotoxin S6c

  • Assay Buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye diluted in assay buffer. Incubate at 37°C for a specified time to allow the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Ligand Preparation: Prepare a serial dilution of Sarafotoxin S6c in assay buffer.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the Sarafotoxin S6c solution and continue to measure the fluorescence intensity in real-time.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the peak fluorescence response against the log concentration of Sarafotoxin S6c. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

Sarafotoxin_S6c_Signaling_Pathway cluster_cytosol Cytosol SRTXc Sarafotoxin S6c ETB_R ETB Receptor SRTXc->ETB_R Gq Gαq ETB_R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Triggers Calcium_Mobilization_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells load_dye Load cells with Fluo-4 AM dye plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells measure_fluorescence Measure baseline and post-injection fluorescence wash_cells->measure_fluorescence prepare_srtxc Prepare serial dilutions of Sarafotoxin S6c prepare_srtxc->measure_fluorescence Inject analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end Troubleshooting_Logic start Experiment Start check_signal Is signal as expected? start->check_signal low_signal Low/No Signal check_signal->low_signal No (Low) high_bg High Background check_signal->high_bg No (High BG) inconsistent Inconsistent Results check_signal->inconsistent No (Inconsistent) success Successful Experiment check_signal->success Yes check_conc Check SRTXc Concentration & Activity low_signal->check_conc check_cells Verify Cell Health & Receptor Expression low_signal->check_cells check_constitutive Assess Constitutive Activity high_bg->check_constitutive check_tachy Review for Tachyphylaxis inconsistent->check_tachy check_technique Evaluate Pipetting & Technique inconsistent->check_technique

References

[Lys4] Sarafotoxin S6c stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of [Lys4] Sarafotoxin S6c for researchers, scientists, and drug development professionals.

Stability Data

While comprehensive quantitative data on the solution stability of this compound is limited in publicly available literature, the stability of the lyophilized form has been reported by suppliers.

Table 1: Stability of Lyophilized this compound

ParameterConditionReported Stability
Storage Temperature-20°C≥ 2 years[1]
ShippingIce PackNot specified

Experimental Workflow

The following diagram outlines the recommended workflow for handling and storing this compound to ensure its integrity throughout experimental use.

G cluster_receiving Receiving and Initial Storage cluster_reconstitution Reconstitution cluster_storage_solution Solution Storage and Handling receive Receive Lyophilized Peptide (Shipped on Ice Pack) storage Store Lyophilized Peptide at -20°C Immediately receive->storage reconstitute Reconstitute in High-Purity Water or Aqueous Buffer storage->reconstitute Prepare for Use vortex Gently Vortex to Dissolve reconstitute->vortex aliquot Aliquot into Single-Use Working Volumes vortex->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution use Thaw Aliquots as Needed for Experiments store_solution->use avoid_freeze_thaw Avoid Repeated Freeze-Thaw Cycles use->avoid_freeze_thaw

Caption: Recommended workflow for handling and storing this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
Reduced or no biological activity observed in my assay. 1. Improper storage of lyophilized peptide.2. Degradation of the peptide in solution.3. Repeated freeze-thaw cycles of stock solution.4. Incorrect final concentration.1. Ensure the lyophilized peptide was consistently stored at -20°C.[1][2]2. Prepare fresh solutions for each experiment. If storing solutions, use aliquots to minimize degradation.3. Aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles.4. Verify all dilution calculations and ensure accurate pipetting.
Difficulty dissolving the lyophilized peptide. 1. Use of an inappropriate solvent.2. Peptide has formed aggregates.1. This compound is reported to be soluble in water. Use high-purity, sterile water for reconstitution.2. Gently vortex the solution. If solubility issues persist, sonication in a water bath for a short period may help.
Inconsistent results between experiments. 1. Variability in stock solution integrity.2. Differences in experimental conditions.1. Use a fresh aliquot of the stock solution for each experiment. Avoid using a stock solution that has been stored for an extended period at 4°C.2. Ensure all experimental parameters (e.g., buffer composition, pH, temperature) are consistent.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound?

A1: The lyophilized peptide should be stored at -20°C upon receipt.[1][2] Under these conditions, it is reported to be stable for at least two years.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A2: High-purity water is a suitable solvent for reconstituting this compound. For specific experiments, it may be dissolved directly in an appropriate aqueous buffer.

Q3: How should I store the reconstituted this compound solution?

A3: For short-term storage (a few days), the solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.

Q4: How many times can I freeze-thaw the this compound solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity. Aliquoting the stock solution into single-use vials is the best practice.

Q5: At what pH is this compound most stable in solution?

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: this compound is a potent vasoconstrictor.[3] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the product's Material Safety Data Sheet (MSDS) for detailed safety information.

References

Technical Support Center: [Lys4]Sarafotoxin S6c and Endothelin Receptor Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of tachyphylaxis in experiments involving [Lys4]Sarafotoxin S6c.

Frequently Asked Questions (FAQs)

Q1: What is [Lys4]Sarafotoxin S6c and what is its mechanism of action?

[Lys4]Sarafotoxin S6c is a synthetic analogue of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally, sarafotoxins are highly homologous to endothelins, a family of potent vasoconstrictor peptides. [Lys4]Sarafotoxin S6c is a potent and selective agonist for the endothelin B (ETB) receptor, which is a G-protein coupled receptor (GPCR).[1][2] Upon binding to the ETB receptor, it activates the phosphoinositide signaling pathway, leading to an increase in intracellular calcium levels and subsequent physiological responses.[3][4]

Q2: What is tachyphylaxis and why is it a concern in my experiments with [Lys4]Sarafotoxin S6c?

Tachyphylaxis is a rapid decrease in the response to a drug or agonist after repeated or continuous administration. In the context of [Lys4]Sarafotoxin S6c, this means that successive applications of the peptide will elicit a diminished physiological response. This phenomenon is a significant concern in experimental settings as it can lead to misinterpretation of data and affect the reproducibility of results. Sarafotoxin S6c is known to induce strong tachyphylaxis for both its relaxant and contractile effects.[5]

Q3: What are the cellular mechanisms underlying tachyphylaxis to [Lys4]Sarafotoxin S6c?

The tachyphylaxis observed with [Lys4]Sarafotoxin S6c is primarily due to the desensitization of the ETB receptor. This process involves several key steps:

  • Receptor Phosphorylation: Upon prolonged agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the ETB receptor.

  • β-Arrestin Recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.

  • Receptor Uncoupling and Internalization: The binding of β-arrestin uncouples the receptor from its associated G-protein, thereby halting the downstream signaling cascade. β-arrestin also acts as an adaptor protein, targeting the receptor for internalization into the cell via clathrin-mediated endocytosis.

  • Receptor Downregulation: Once internalized, the receptors can either be recycled back to the cell surface or targeted for degradation in lysosomes. Prolonged exposure to the agonist can lead to a significant reduction in the total number of receptors on the cell surface, a process known as downregulation.

Troubleshooting Guides

Issue 1: Rapid loss of response to repeated applications of [Lys4]Sarafotoxin S6c in my in vitro assay.

  • Possible Cause: Rapid desensitization and internalization of the ETB receptor.

  • Troubleshooting Steps:

    • Optimize Dosing Regimen: Instead of continuous exposure, implement an intermittent dosing schedule. Allow for a sufficient washout period between agonist applications to permit receptor resensitization. The duration of this washout period will depend on the specific cell type or tissue preparation and may need to be determined empirically.

    • Washout Experiments: To confirm receptor desensitization, perform a washout experiment. After observing a diminished response, thoroughly wash the cells or tissue with a drug-free medium and incubate for a period (e.g., 30-120 minutes) before re-administering [Lys4]Sarafotoxin S6c. A restored or partially restored response will indicate receptor recycling and resensitization.

    • Use a Lower Concentration: If experimentally feasible, use the lowest effective concentration of [Lys4]Sarafotoxin S6c to minimize the extent of receptor desensitization.

    • Consider a Different Agonist for Comparative Studies: If the experimental design allows, compare the effects of [Lys4]Sarafotoxin S6c with an ETB agonist that is reported to cause less tachyphylaxis, such as IRL1620, which primarily induces tachyphylaxis of the contractile component of its response.[5]

Issue 2: High variability in responses to [Lys4]Sarafotoxin S6c between experiments.

  • Possible Cause: Inconsistent levels of receptor desensitization due to variations in experimental timing and agonist exposure.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Ensure that the duration of exposure to [Lys4]Sarafotoxin S6c is precisely controlled and consistent across all experiments.

    • Control for Pre-stimulation: Be mindful of any potential pre-stimulation of the endothelin system in your experimental preparation, as this can lead to a pre-existing state of receptor desensitization.

    • Implement a Pre-incubation/Washout Step: Before initiating the experiment, consider a pre-incubation period in a drug-free medium followed by a washout to allow any pre-existing receptor desensitization to recover.

Data Presentation

Table 1: Comparative Binding Affinities of Sarafotoxins and Endothelins

LigandReceptor SubtypeTissueBinding Affinity (IC50/Ki)Reference
Sarafotoxin S6bET ReceptorRat Ventricular MembranesIC50: 0.21 nM[3]
Endothelin-1ET ReceptorRat Ventricular MembranesIC50: 0.16 nM[3]
Sarafotoxin S6cET ReceptorRat Ventricular MembranesIC50: 854 nM[3]
Sarafotoxin S6cETB ReceptorRat Hippocampus/CerebellumKi: ~20 pM[6]
Sarafotoxin S6cETA ReceptorRat Atria/AortaKi: ~4500 nM[6]

Table 2: Functional Potency of Sarafotoxin S6c

ParameterTissue/Cell TypeValueReference
EC50 (PI Turnover)Rat Hippocampus~10 nM[6]
EC50 (PI Turnover)Rat Atria>1 µM[6]
ED25 (Pressor Agent)Pithed Rat~0.1 nmoles/kg, i.v.[6]

Experimental Protocols

Protocol 1: Assessing Receptor Desensitization and Resensitization

This protocol is designed to quantify the rate of desensitization and resensitization of the ETB receptor in response to [Lys4]Sarafotoxin S6c in a cell-based assay.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human ETB receptor.

  • Induction of Tachyphylaxis:

    • Treat the cells with a saturating concentration of [Lys4]Sarafotoxin S6c (e.g., 100 nM) for a defined period (e.g., 30 minutes) to induce receptor desensitization.

    • A control group should be treated with vehicle alone.

  • Assessment of Desensitization (Functional Assay - Calcium Flux):

    • Wash the cells thoroughly with a drug-free buffer to remove the agonist.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with a range of concentrations of [Lys4]Sarafotoxin S6c.

    • Measure the intracellular calcium concentration using a fluorescence plate reader or microscope.

    • Compare the dose-response curve of the pre-treated cells to the control cells to quantify the extent of desensitization.

  • Assessment of Resensitization:

    • After the initial 30-minute treatment and subsequent washout, incubate the cells in a drug-free medium for various time points (e.g., 15, 30, 60, 120 minutes).

    • At each time point, perform the calcium flux assay as described above.

    • Plot the recovery of the maximal response to [Lys4]Sarafotoxin S6c over time to determine the rate of resensitization.

Mandatory Visualizations

GPCR_Desensitization cluster_0 Cell Membrane cluster_1 Intracellular Agonist [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Agonist->ETB_R Binding G_Protein G-Protein ETB_R->G_Protein Activation GRK GRK ETB_R->GRK Phosphorylation P P Arrestin β-Arrestin ETB_R->Arrestin Binding Signaling Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Signaling Arrestin->G_Protein Uncoupling Endosome Endosome Arrestin->Endosome Internalization Recycling Recycling to Cell Surface Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: Cellular mechanisms of ETB receptor desensitization and tachyphylaxis.

Troubleshooting_Workflow Start Experiment Shows Diminished Response Check1 Is the agonist applied repeatedly or continuously? Start->Check1 Check2 Is there high variability between experiments? Start->Check2 Cause1 Probable Cause: Receptor Desensitization Check1->Cause1 Yes Solution1 Implement Intermittent Dosing and Washout Periods Cause1->Solution1 Confirm Perform Washout Experiment to Confirm Reversibility Solution1->Confirm Optimize Optimize Agonist Concentration Solution1->Optimize Cause2 Probable Cause: Inconsistent Desensitization Check2->Cause2 Yes Solution2 Standardize Incubation Times and Pre-incubation Steps Cause2->Solution2

Caption: Troubleshooting workflow for tachyphylaxis in [Lys4]Sarafotoxin S6c experiments.

Signaling_Pathway Agonist [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Agonist->ETB_R PLC Phospholipase C (PLC) ETB_R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Physiological Response (e.g., Vasoconstriction) Ca2_release->Response PKC->Response

Caption: Simplified signaling pathway of [Lys4]Sarafotoxin S6c via the ETB receptor.

References

Off-target effects of [Lys4] Sarafotoxin S6c in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using [Lys4]Sarafotoxin S6c in cellular assays. The information focuses on potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of [Lys4]Sarafotoxin S6c?

[Lys4]Sarafotoxin S6c is an analog of Sarafotoxin S6c and is recognized as a potent agonist for endothelin (ET) receptors. Specifically, Sarafotoxin S6c is a highly selective agonist for the endothelin B (ETB) receptor subtype.[1]

Q2: How selective is Sarafotoxin S6c for ETB over ETA receptors?

Sarafotoxin S6c demonstrates significant selectivity for ETB receptors. For instance, in binding assays using rat tissues, it showed a much higher affinity for ETB receptors in the hippocampus and cerebellum (Ki ≈ 20 pM) compared to ETA receptors in the atria and aorta (Ki ≈ 4500 nM).[1] This substantial difference in binding affinity underscores its utility as a selective ETB agonist.

Q3: Are there any known off-target effects on receptors other than endothelin receptors?

The available literature primarily focuses on the interaction of Sarafotoxin S6c and its analogs with endothelin receptor subtypes. While it is structurally homologous to endothelin peptides, its binding and activity do not appear to be affected by blockers or activators of other known receptors and ion channels.[2] However, unexpected results could arise from activation of ETA receptors at high concentrations or interactions with yet unidentified receptor subtypes.

Q4: What is the expected cellular response following ETB receptor activation by [Lys4]Sarafotoxin S6c?

Activation of the ETB receptor, a G-protein coupled receptor, typically leads to the activation of phospholipase C (PLC).[3] This results in the hydrolysis of phosphoinositides, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, causing a transient increase in cytosolic free calcium.[3][4][5]

Q5: Can [Lys4]Sarafotoxin S6c cause receptor desensitization or tachyphylaxis?

Yes, prolonged or repeated exposure to Sarafotoxin S6c can lead to strong tachyphylaxis, which is a rapid decrease in the response to the agonist.[6] This is an important consideration for experimental design, especially in functional assays that measure physiological responses over time.

Troubleshooting Guide

Problem 1: Unexpected cellular response in a cell line presumed to be ETB receptor-negative.
  • Possible Cause 1: Low-level or uncharacterized ETB receptor expression.

    • Troubleshooting Step: Confirm the absence of ETB receptor expression in your specific cell line using RT-qPCR for transcript expression and Western blot or flow cytometry for protein expression.

  • Possible Cause 2: Activation of ETA receptors at high concentrations.

    • Troubleshooting Step: Sarafotoxin S6c is highly selective but can interact with ETA receptors at micromolar concentrations.[1] Perform a dose-response curve to determine if the effect is only observed at high concentrations of [Lys4]Sarafotoxin S6c. Use a selective ETA receptor antagonist, such as BQ-123, to see if the unexpected response is blocked.[6]

  • Possible Cause 3: Interaction with a different, uncharacterized receptor.

    • Troubleshooting Step: This is less likely but possible. Review the literature for any newly identified receptors for sarafotoxins. Consider performing broader pharmacological profiling using a panel of receptor antagonists if the issue persists and is critical to your research.

Problem 2: Inconsistent or diminishing responses in calcium mobilization assays.
  • Possible Cause 1: Tachyphylaxis/Receptor Desensitization.

    • Troubleshooting Step: As an agonist, [Lys4]Sarafotoxin S6c can induce receptor desensitization.[6] Ensure adequate washout periods between agonist applications. If possible, perform single-application experiments on naive cells for each data point.

  • Possible Cause 2: Cell health and passage number.

    • Troubleshooting Step: Receptor expression levels can change with cell passage number and culture conditions. Use cells within a consistent and low passage number range. Regularly assess cell viability to ensure the observed effects are not due to cytotoxicity.

  • Possible Cause 3: Issues with the calcium indicator dye.

    • Troubleshooting Step: Ensure proper loading of the calcium indicator dye (e.g., Fura-2 AM) and check for uniform loading across the cell population using fluorescence microscopy.[3] Calibrate the dye to accurately determine intracellular calcium concentrations.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of Sarafotoxin S6c for endothelin receptor subtypes based on published data.

ParameterReceptor SubtypeTissue/Cell TypeValueReference
Ki ETBRat Hippocampus/Cerebellum~20 pM[1]
Ki ETARat Atria/Aorta~4500 nM[1]
EC50 ETB (PI Turnover)Rat Hippocampus~10 nM[1]
EC50 ETA (PI Turnover)Rat Atria>1 µM[1]
IC50 ETARat Ventricular Membranes854 nM[7]
EC50 Endothelin ReceptorPig Coronary Artery1.5 nM[8][9]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol provides a general workflow to determine the binding affinity of [Lys4]Sarafotoxin S6c for endothelin receptors.

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., rat cerebellum for ETB).

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Reaction Mixture: In each well of a microplate, combine:

    • A fixed concentration of radiolabeled endothelin (e.g., [¹²⁵I]-ET-1).

    • Increasing concentrations of unlabeled [Lys4]Sarafotoxin S6c (competitor).

    • Cell membrane preparation.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a common method to measure intracellular calcium changes in response to [Lys4]Sarafotoxin S6c.

  • Cell Culture: Plate cells expressing the target receptor onto black-walled, clear-bottom microplates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.[3]

  • Washing: Gently wash the cells with the assay buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

  • Agonist Addition: Add varying concentrations of [Lys4]Sarafotoxin S6c to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak and any sustained response.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline or the area under the curve. Plot the response against the logarithm of the agonist concentration to determine the EC50.

Visualizations

Signaling Pathway

ETB_Signaling Lys4_SRTX [Lys4]Sarafotoxin S6c ETB_R ETB Receptor Lys4_SRTX->ETB_R Binds Gq Gq Protein ETB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Canonical signaling pathway for ETB receptor activation.

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Plate Cells B Load with Calcium Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Add [Lys4]Sarafotoxin S6c D->E F Record Fluorescence Over Time E->F G Quantify Response (Peak or AUC) F->G H Generate Dose-Response Curve G->H I Calculate EC50 H->I

Caption: Workflow for a typical calcium mobilization assay.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Cellular Response Observed Check_Receptor Does the cell line express ETB receptors? Start->Check_Receptor Confirm_Expression Confirm expression (qPCR, Western Blot) Check_Receptor->Confirm_Expression No (presumed) High_Conc Is the effect only seen at high concentrations? Check_Receptor->High_Conc Yes ETA_Block Test with ETA antagonist (e.g., BQ-123) High_Conc->ETA_Block Yes Result_OffTarget Response Not Blocked: Potential novel off-target High_Conc->Result_OffTarget No Result_ETA Response Blocked: Likely ETA-mediated effect ETA_Block->Result_ETA ETA_Block->Result_OffTarget

Caption: Logic diagram for troubleshooting unexpected cellular responses.

References

How to minimize non-specific binding of [Lys4] Sarafotoxin S6c.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of [Lys4] Sarafotoxin S6c in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Sarafotoxin S6c and what is its primary binding target?

Sarafotoxin S6c is a peptide toxin originally isolated from the venom of the burrowing asp snake (Atractaspis engaddensis)[1][2]. It is a potent and selective agonist for the Endothelin-B (ETB) receptor, with a significantly lower affinity for the Endothelin-A (ETA) receptor[3][4][5][6]. Due to its selectivity, it is a valuable tool for studying the physiological roles of the ETB receptor.

Q2: What causes non-specific binding of Sarafotoxin S6c?

Non-specific binding of peptides like Sarafotoxin S6c can arise from several types of interactions, including:

  • Hydrophobic interactions: The peptide may adhere to hydrophobic surfaces of plasticware or other proteins.

  • Electrostatic interactions: The charged residues in the peptide can interact with charged surfaces.

  • Adsorption to surfaces: Peptides can stick to glass or plastic surfaces, reducing the effective concentration in your experiment.

Q3: How can I test for non-specific binding in my assay?

To determine the level of non-specific binding, you can include a control where the specific binding sites are blocked. This is typically done by adding a high concentration of an unlabeled ligand that also binds to the receptor of interest. Any remaining binding of your labeled Sarafotoxin S6c is considered non-specific.

Troubleshooting Guides

Issue 1: High background signal in a receptor binding assay.

High background signal often indicates significant non-specific binding. Here are some steps to troubleshoot this issue:

  • Optimize Blocking Agents: The choice and concentration of the blocking agent are critical. Bovine Serum Albumin (BSA) is a commonly used blocking agent that can reduce hydrophobic interactions[7][8][9].

  • Adjust Buffer Composition:

    • pH: The pH of your buffer can influence the charge of both Sarafotoxin S6c and the cell/tissue preparation. Experiment with different pH values to find the optimal condition that minimizes electrostatic interactions[7][8][9].

    • Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to shield charges and reduce electrostatic-based non-specific binding[7][8][9].

  • Include a Non-ionic Surfactant: A low concentration (typically 0.01-0.05%) of a non-ionic surfactant like Tween-20 can help to disrupt hydrophobic interactions and reduce the binding of Sarafotoxin S6c to non-target surfaces[7][8][9].

  • Use Appropriate Labware: Peptides can adhere to glass surfaces. Using polypropylene (B1209903) or other low-binding microplates and tubes can significantly reduce this issue.

Issue 2: Inconsistent results between experiments.

Inconsistent results can be due to variability in non-specific binding. To improve reproducibility:

  • Pre-treat surfaces: Pre-incubating plates and tips with a blocking solution before adding your experimental components can help to minimize surface adsorption.

  • Standardize incubation times and temperatures: Ensure that all incubation steps are performed consistently.

  • Prepare fresh solutions: Peptides in solution can degrade over time. Preparing fresh solutions of Sarafotoxin S6c for each experiment is recommended.

Quantitative Data Summary

The following table summarizes the binding affinities of Sarafotoxin S6c for endothelin receptors. Note that the affinity for the ETA receptor is significantly lower, highlighting its selectivity for the ETB receptor.

LigandReceptor SubtypeTissue/Cell TypeBinding Affinity (Ki)Reference
Sarafotoxin S6cETBRat Hippocampus/Cerebellum~20 pM[3]
Sarafotoxin S6cETARat Atria/Aorta~4500 nM[3]
125I-endothelin-Rat Ventricular MembranesIC50 = 0.16 nM (displaced by endothelin)[10]
Sarafotoxin S6c-Rat Ventricular MembranesIC50 = 854 nM (displacing 125I-endothelin)[10]

Experimental Protocols

Protocol 1: General Method for Reducing Non-Specific Binding in a Cell-Based Assay
  • Plate Selection: Use low-binding polypropylene plates.

  • Blocking Step: Before adding cells, pre-incubate the wells with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.

  • Washing: Gently aspirate the blocking buffer. For adherent cells, wash the wells once with the assay buffer.

  • Assay Buffer Formulation: Prepare an assay buffer containing a carrier protein and a non-ionic surfactant. A common formulation is Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.05% Tween-20.

  • Ligand Preparation: Dilute the this compound in the prepared assay buffer.

  • Incubation: Perform the incubation with cells for the desired time and temperature.

  • Washing Post-Incubation: After incubation, wash the cells multiple times with cold assay buffer to remove unbound ligand. The number of washes may need to be optimized.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_post Post-Incubation plate Select Low-Binding Plate blocking Pre-incubate with Blocking Buffer (e.g., 1% BSA) plate->blocking wash1 Aspirate and Wash blocking->wash1 add_cells Add Cells to Plate wash1->add_cells incubate Incubate with Cells add_cells->incubate prepare_buffer Prepare Assay Buffer (e.g., 0.1% BSA, 0.05% Tween-20) prepare_ligand Dilute Sarafotoxin S6c in Assay Buffer prepare_buffer->prepare_ligand prepare_ligand->incubate wash2 Wash to Remove Unbound Ligand incubate->wash2 detect Detect Bound Ligand wash2->detect signaling_pathway S6c Sarafotoxin S6c ETB_R ETB Receptor S6c->ETB_R Binds G_protein G-protein (Gq/11) ETB_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cell_response PKC_activation->Cell_response troubleshooting_logic start High Non-Specific Binding Observed check_blocking Is a blocking agent (e.g., BSA) being used? start->check_blocking add_blocking Add/Optimize Blocking Agent check_blocking->add_blocking No check_buffer Is the buffer optimized (pH, salt)? check_blocking->check_buffer Yes add_blocking->check_buffer adjust_buffer Adjust Buffer pH and/or Salt Conc. check_buffer->adjust_buffer No check_surfactant Is a surfactant (e.g., Tween-20) included? check_buffer->check_surfactant Yes adjust_buffer->check_surfactant add_surfactant Add Non-ionic Surfactant check_surfactant->add_surfactant No check_labware Are low-binding plates/tubes being used? check_surfactant->check_labware Yes add_surfactant->check_labware use_low_binding Switch to Low-Binding Labware check_labware->use_low_binding No end Re-evaluate Non-Specific Binding check_labware->end Yes use_low_binding->end

References

Technical Support Center: [Lys4] Sarafotoxin S6c Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Lys4] Sarafotoxin S6c, particularly in the presence of serum or plasma.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analogue of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis). It is a potent and highly selective agonist for the endothelin B (ETB) receptor, a G protein-coupled receptor (GPCR). Upon binding to the ETB receptor, it can trigger a variety of cellular responses, including vasoconstriction or vasodilation depending on the tissue and receptor location, as well as cell proliferation.

Q2: How do serum proteins, such as albumin, affect the activity of this compound in in vitro assays?

Serum proteins, particularly human serum albumin (HSA), can significantly impact the experimental results with endothelin receptor ligands. Studies on endothelin-1 (B181129) (ET-1), which is structurally and functionally similar to Sarafotoxin S6c, have shown that plasma proteins can bind to these peptides. This binding can inhibit the ligand from attaching to its receptor in binding assays.[1][2] Interestingly, while the binding of ET-1 to its receptor is inhibited by HSA, the subsequent signal transduction (e.g., phosphatidylinositol hydrolysis and arachidonic acid release) may not be significantly affected.[1] However, the potency of endothelin receptor antagonists is decreased in the presence of plasma proteins.[1][2] Therefore, it is crucial to consider the potential for serum proteins to alter the apparent potency of this compound in your experiments. One study also suggests that the binding of ET-1 to plasma proteins does not affect its vasoconstrictor activity.[3]

Q3: What is the stability of this compound in serum or plasma?

The stability of peptides in serum and plasma can be variable and is influenced by the presence of proteases. Peptides can be degraded by these enzymes, which can lead to a loss of activity over time. Generally, peptides are degraded more rapidly in serum than in plasma. It is recommended to perform preliminary stability studies to determine the half-life of this compound in the specific biological matrix and under the experimental conditions you are using.

Q4: Can I use serum-containing media for my cell-based assays with this compound?

Yes, but with important considerations. The presence of serum introduces variability due to the components mentioned above (protein binding, enzymatic degradation). If possible, conduct initial dose-response experiments in serum-free media to establish a baseline. When using serum-containing media, ensure the serum percentage is consistent across all experiments to maintain reproducibility. Be aware that the observed potency (e.g., EC50) may be different in the presence and absence of serum.

Troubleshooting Guides

Issue 1: Reduced or No Activity of this compound in the Presence of Serum

Question: I've observed a significantly lower or complete loss of this compound activity in my assay when I include serum. What could be the cause?

Answer: This is a common issue when working with peptides in biological fluids. Here's a step-by-step guide to troubleshoot this problem:

Potential Cause Troubleshooting Steps
Peptide Degradation 1. Assess Peptide Stability: Incubate this compound in serum for different time points (e.g., 0, 1, 2, 4, 8 hours) at your experimental temperature. Analyze the samples by HPLC or mass spectrometry to determine the rate of degradation. 2. Include Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your serum-containing medium to minimize enzymatic degradation.
Protein Binding 1. Determine Free vs. Bound Concentration: Use techniques like equilibrium dialysis, ultrafiltration, or surface plasmon resonance to quantify the extent of this compound binding to serum proteins. This will help you understand the effective free concentration of the peptide available to interact with the receptor. 2. Increase Peptide Concentration: Based on the binding data, you may need to increase the nominal concentration of this compound in your experiments with serum to achieve the desired effective concentration.
Improper Peptide Handling 1. Check Peptide Stock: Ensure your lyophilized peptide has been stored correctly (typically at -20°C or -80°C) and that the stock solution was prepared in an appropriate solvent and stored under conditions that prevent degradation. Avoid repeated freeze-thaw cycles.
Issue 2: High Variability in Experimental Results with Serum

Question: My dose-response curves for this compound are inconsistent between experiments when I use serum. How can I improve reproducibility?

Answer: High variability is often due to the complex and variable nature of serum. The following steps can help improve the consistency of your results:

Potential Cause Troubleshooting Steps
Serum Batch-to-Batch Variation 1. Use a Single Serum Lot: Purchase a large batch of serum from a single lot and use it for the entire set of planned experiments to minimize variability between different serum batches. 2. Heat-Inactivate Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can help to denature some complement proteins and enzymes, which may reduce variability. However, be aware that this can also alter other serum components.
Inconsistent Experimental Conditions 1. Standardize Protocols: Ensure that all experimental parameters, including incubation times, temperatures, cell densities, and serum concentrations, are kept consistent across all experiments. 2. Include Proper Controls: Always include positive and negative controls in each experiment. A positive control could be a known agonist in serum-free media, and a negative control would be cells treated with serum-containing media without the peptide.
Assay Interference 1. Validate Assay in Serum: Perform validation experiments to ensure that components in the serum are not interfering with your assay readout (e.g., colorimetric, fluorescent, or luminescent signals).

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound in the Presence of Serum

This protocol is a general guideline for a competitive binding assay to determine the effect of serum on the binding of this compound to the ETB receptor.

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human ETB receptor.

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a radiolabeled endothelin ligand with high affinity for the ETB receptor (e.g., [¹²⁵I]-ET-1 or [¹²⁵I]-ET-3).

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of unlabeled this compound.

    • For the experimental group, add the desired concentration of serum or purified albumin to the assay buffer. The control group will not contain serum.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 values in the presence and absence of serum to determine the effect of serum on binding affinity.

Protocol 2: Functional Assay (Calcium Mobilization) in the Presence of Serum

This protocol outlines a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in live cells.

  • Cell Culture: Plate cells expressing the ETB receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Conditions:

    • Prepare serial dilutions of this compound in a buffer with and without the desired concentration of serum.

    • Wash the cells to remove the dye loading solution and add the assay buffer (with or without serum).

  • Measurement:

    • Use a fluorescence plate reader equipped with an injector to add the this compound dilutions to the cell plate.

    • Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.

  • Data Analysis:

    • Normalize the fluorescence response to the baseline.

    • Plot the normalized response against the log concentration of this compound to generate dose-response curves.

    • Calculate the EC50 values in the presence and absence of serum to quantify the impact of serum on the functional potency of the peptide.

Visualizations

Experimental_Workflow_for_Assessing_Serum_Impact cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Peptide This compound Stock Serum_Free Serum-Free Condition Peptide->Serum_Free Serum_Containing Serum-Containing Condition Peptide->Serum_Containing Cells ETB Receptor-Expressing Cells Cells->Serum_Free Cells->Serum_Containing Serum Serum/Albumin Stock Serum->Serum_Containing Binding_Assay Binding Assay (IC50) Serum_Free->Binding_Assay Functional_Assay Functional Assay (EC50) Serum_Free->Functional_Assay Serum_Containing->Binding_Assay Serum_Containing->Functional_Assay Comparison Compare Potency (IC50/EC50) Binding_Assay->Comparison Functional_Assay->Comparison Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular SRTX This compound Serum_Protein Serum Protein (e.g., Albumin) SRTX->Serum_Protein Binding Interaction ETB_R ETB Receptor SRTX->ETB_R Binds & Activates G_Protein Gq/11 ETB_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction) Ca_Release->Downstream PKC->Downstream

References

Solubilizing [Lys4] Sarafotoxin S6c for in vitro experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubilization of [Lys4] Sarafotoxin S6c for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis. It is a potent and partial agonist of the endothelin B (ETB) receptor.[1] The substitution of the fourth amino acid with lysine (B10760008) distinguishes it from the parent Sarafotoxin S6c.

Q2: What is the recommended solvent for reconstituting lyophilized this compound?

Q3: How should I store the reconstituted this compound solution?

For short-term storage (days to weeks), it is advisable to keep the reconstituted peptide solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q4: What is the molecular weight of this compound?

The calculated molecular weight of this compound is approximately 2529.87 g/mol .[2][3] This value is essential for accurately preparing solutions of a desired molar concentration.

Troubleshooting Guide

Issue: The lyophilized peptide does not dissolve in the recommended solvent.

If you encounter difficulty dissolving this compound, a systematic approach can help identify the optimal solubilization conditions.

Troubleshooting Workflow:

G cluster_0 Initial Solubilization Protocol cluster_1 Troubleshooting Steps start Start with a small aliquot of lyophilized this compound reconstitute Reconstitute in 0.1% acetic acid in sterile water start->reconstitute vortex Vortex gently reconstitute->vortex observe Observe for complete dissolution vortex->observe check_purity Is the peptide fully dissolved? observe->check_purity sonicate Briefly sonicate the solution in an ice bath check_purity->sonicate No end Solution is ready for use in your experiment check_purity->end Yes gentle_heat Gently warm the solution (to a maximum of 40°C) sonicate->gentle_heat Still not dissolved organic_solvent For highly hydrophobic peptides, dissolve in a minimal amount of an organic solvent (e.g., DMSO or DMF) first gentle_heat->organic_solvent Still not dissolved add_to_buffer Slowly add the peptide-organic solvent solution to the aqueous buffer while vortexing organic_solvent->add_to_buffer add_to_buffer->end

Caption: Troubleshooting workflow for solubilizing this compound.

Issue: The peptide solution is cloudy or contains precipitates.

Cloudiness or precipitation indicates that the peptide's solubility limit has been exceeded or that it is aggregating.

  • Action: Centrifuge the solution to pellet the undissolved peptide. Use the clear supernatant, but be aware that the actual concentration will be lower than calculated.

  • Prevention: To avoid this, always start with a small amount of the peptide to test its solubility in your chosen solvent system before dissolving the entire stock. It is also recommended to add the concentrated peptide stock to the buffer solution slowly while vortexing.

Quantitative Data Summary

ParameterValueSource
Molecular Weight 2529.87 g/mol [2][3]
Molecular Formula C105H153N27O36S5[2][3]
Recommended Solvent (for Sarafotoxin S6c) 0.1% Acetic Acid[2]

Experimental Protocols

Protocol for Reconstituting this compound

This protocol provides a general guideline for reconstituting lyophilized this compound. It is recommended to first test the solubility with a small amount of the peptide.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • Glacial acetic acid

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Solvent: Prepare a 0.1% acetic acid solution by adding 10 µL of glacial acetic acid to 10 mL of sterile, distilled water.

  • Equilibrate the Peptide: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Reconstitution: Add the appropriate volume of 0.1% acetic acid to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex the vial gently for 1-2 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Further Steps (if needed): If the peptide is not fully dissolved, proceed with the troubleshooting steps outlined in the guide above (sonication, gentle warming).

  • Storage: Store the reconstituted solution as recommended in the FAQs.

Signaling Pathway

This compound, as an endothelin B (ETB) receptor agonist, is expected to activate downstream signaling pathways upon binding to its receptor. The following diagram illustrates a simplified, canonical ETB receptor signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Lys4_S6c This compound ETB_R ETB Receptor Lys4_S6c->ETB_R Binds to G_protein Gq/11 ETB_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response (e.g., Vasoconstriction) Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified signaling pathway of the ETB receptor activated by this compound.

References

Best practices for handling and disposal of [Lys4] Sarafotoxin S6c.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and disposal of [Lys4] Sarafotoxin S6c for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, your institution's safety protocols and a thorough review of the Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potent peptide toxin. The primary hazards are acute toxicity if swallowed or inhaled.[1][2] It is classified as a substance that can be fatal if it enters the body through these routes.[2]

Q2: What immediate steps should be taken in case of accidental exposure?

A2: In case of exposure, immediately remove the affected individual from the source of contamination and initiate first aid.[3][4] For skin contact, wash the area thoroughly with soap and water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[2][4] In case of eye contact, flush with copious amounts of water for 15 minutes.[5] Seek immediate medical attention for any exposure route and be prepared to provide the Safety Data Sheet to emergency responders.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial to prevent exposure. This includes chemical safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[6] When handling the lyophilized powder or creating solutions, a fit-tested N95 (or higher) respirator is recommended and all work should be conducted in a certified chemical fume hood to prevent inhalation.[1][2][6]

Q4: How should I properly store this compound?

A4: this compound should be stored at -20°C in a tightly sealed container.[1][7][8] Solutions prepared for experimental use should ideally be made fresh. If storage of solutions is necessary, they can be kept at -20°C for up to one month.[8]

Q5: What is the correct procedure for disposing of waste contaminated with this compound?

A5: All waste, including unused peptide, contaminated consumables (e.g., pipette tips, tubes), and experimental solutions, must be treated as hazardous waste.[6][9] Liquid waste should be chemically inactivated before disposal.[9] Solid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container for disposal through your institution's hazardous waste management program, which typically involves incineration.[9]

Troubleshooting Guides

Problem: I spilled a small amount of this compound solution on my lab bench.

Solution:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Contain the Spill: Cover the spill with absorbent material.

  • Decontaminate: Gently apply a 10% bleach solution (0.5-1.0% sodium hypochlorite (B82951) final concentration) to the absorbent material and the surrounding area. Allow a contact time of at least 30 minutes for inactivation.[9]

  • Clean-Up: Wearing appropriate PPE, carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a sealed, labeled hazardous waste container.

  • Final Rinse: Wipe the spill area again with a laboratory-grade detergent and then with water.

Problem: I am unsure if my decontamination procedure for liquid waste is effective.

Solution:

For routine decontamination of dilute aqueous solutions, chemical inactivation is a reliable method. A common and effective procedure is to add a 10% bleach solution to the liquid waste to achieve a final sodium hypochlorite concentration between 0.5% and 1.0%.[9] The key is to ensure a sufficient contact time of at least 30 minutes to allow for the breakdown of the peptide.[9] For concentrated solutions or the solid peptide, treatment with 6% sodium hypochlorite is recommended to ensure complete digestion.[10] After inactivation, the pH of the solution should be neutralized before disposal according to your institution's guidelines.[9]

Data Presentation

Parameter Guideline Source
Storage Temperature -20°C[1][7][8]
Liquid Waste Inactivation 10% bleach solution (0.5-1.0% final concentration of sodium hypochlorite) with a contact time of at least 30 minutes.[9]
Concentrated Toxin Decontamination 6% sodium hypochlorite (m/v) solution.[10]
Emergency Skin Decontamination Wash with soap and water for 15 minutes.[5]
Emergency Eye Decontamination Irrigate with normal saline or water for 15 minutes.[5]

Experimental Protocols

Protocol 1: Decontamination of Liquid Waste Containing this compound

  • Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof container.

  • Personal Protective Equipment: Wear chemical safety glasses, a lab coat, and chemical-resistant gloves.

  • Inactivation: In a chemical fume hood, slowly add a 10% bleach solution to the waste container to achieve a final sodium hypochlorite concentration of 0.5-1.0%.

  • Contact Time: Gently swirl the container to mix and allow it to stand for a minimum of 30 minutes.

  • Neutralization: After the inactivation period, neutralize the pH of the solution in accordance with your institution's hazardous waste guidelines.

  • Disposal: Dispose of the neutralized waste through your institution's designated hazardous chemical waste stream.

Protocol 2: Spill Clean-up Procedure for this compound

  • Evacuate and Alert: Immediately alert personnel in the area and restrict access to the spill site.

  • Don PPE: Put on appropriate PPE, including a lab coat, chemical safety glasses, double gloves, and if the spill involves powder, a respirator.

  • Containment: If the spill is a liquid, cover it with an absorbent material. If it is a powder, gently cover it with damp absorbent paper to avoid aerosolization.

  • Decontamination: Carefully apply a 6% sodium hypochlorite solution to the contained spill, ensuring complete saturation.

  • Contact Time: Allow a contact time of at least one hour to ensure complete inactivation of the toxin.[10]

  • Collection of Waste: Collect all contaminated materials, including the absorbent material and any contaminated PPE, and place them into a designated hazardous waste container.

  • Final Cleaning: Clean the spill area thoroughly with a laboratory detergent and rinse with water.

  • Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment PPE Don Appropriate PPE (Gloves, Lab Coat, Eye Protection, Respirator for Powder) FumeHood Work in a Certified Chemical Fume Hood Weighing Weigh Lyophilized Powder FumeHood->Weighing Reconstitution Reconstitute in Appropriate Solvent Weighing->Reconstitution Experiment Perform Experiment Reconstitution->Experiment Decontaminate Decontaminate Glassware and Surfaces Experiment->Decontaminate Waste Segregate and Dispose of Hazardous Waste Decontaminate->Waste RemovePPE Remove and Dispose of Contaminated PPE Waste->RemovePPE

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Flowchart Start Exposure Occurs Remove_Source Remove from Source of Exposure Start->Remove_Source First_Aid Initiate First Aid (Wash Skin, Flush Eyes) Remove_Source->First_Aid Seek_Help Seek Immediate Medical Attention First_Aid->Seek_Help Notify_Supervisor Notify Supervisor Seek_Help->Notify_Supervisor If Possible Provide_SDS Provide SDS to Responders Seek_Help->Provide_SDS

Caption: Emergency response flowchart for exposure to this compound.

References

Addressing issues with [Lys4] Sarafotoxin S6c cross-reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Lys4] Sarafotoxin S6c. The information is designed to address specific issues that may arise during experimentation, with a focus on its cross-reactivity with endothelin receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Sarafotoxin S6c?

This compound is an analog of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] Sarafotoxins are structurally and functionally homologous to endothelins, a family of peptides that play a crucial role in vascular homeostasis.[1]

The key difference lies in the amino acid at position 4. Native Sarafotoxin S6c contains an arginine at this position, whereas this compound has a lysine.[1][3] This substitution makes its sequence at position 4 identical to that of Sarafotoxin S6b.

Q2: What is the primary mechanism of action of this compound?

This compound, like native Sarafotoxin S6c, is a potent agonist of the endothelin B (ETB) receptor.[4][5][6] It exhibits significantly lower affinity for the endothelin A (ETA) receptor, making it a valuable tool for selectively studying ETB receptor function.[6] Upon binding to the ETB receptor, a G-protein coupled receptor, it triggers the phosphoinositide signaling pathway, leading to an increase in intracellular calcium levels.

Q3: What are the known cross-reactivity issues with this compound?

The primary cross-reactivity concern with this compound is its interaction with different subtypes of endothelin receptors. While it is highly selective for the ETB receptor over the ETA receptor, some studies suggest the existence of at least two distinct ETB receptor subtypes (ETB1 and ETB2).[7] this compound may interact differently with these subtypes, leading to varied functional responses depending on the tissue or cell type being studied.[7]

Troubleshooting Guide

Issue 1: High non-specific binding in receptor binding assays.

High non-specific binding can obscure the true specific binding of this compound to its target receptor, leading to inaccurate affinity and kinetic data.

Possible Causes & Solutions:

CauseRecommended Solution
Electrostatic Interactions Increase the salt concentration of your binding buffer (e.g., add 150-200 mM NaCl) to shield charged residues on the peptide and the cell membrane.[8] Adjust the pH of the buffer to be closer to the isoelectric point of this compound to minimize its net charge.[8][9]
Hydrophobic Interactions Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding buffer to disrupt non-specific hydrophobic interactions.[10]
Binding to Plasticware Pre-coat pipette tips and microplates with a blocking agent like Bovine Serum Albumin (BSA) to prevent the peptide from adhering to plastic surfaces.[8]
Insufficient Blocking Use a blocking agent, such as 1% BSA, in your binding buffer to saturate non-specific binding sites on the cell membranes or purified receptors.[8][9]

Issue 2: Inconsistent or unexpected functional responses (e.g., muscle contraction/relaxation).

The functional effects of this compound can be complex and may vary between different experimental systems.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Multiple ET Receptor Subtypes Characterize the endothelin receptor subtypes present in your tissue or cell line using selective antagonists for ETA (e.g., BQ-123) and ETB (e.g., BQ-788 or RES-701-1) receptors.[7] This will help to dissect the contribution of each receptor subtype to the observed functional response.
Tachyphylaxis (Receptor Desensitization) Be aware that prolonged or repeated exposure to Sarafotoxin S6c can lead to rapid desensitization of the ETB receptor.[7] Design your experiments with appropriate washout periods or use a cumulative concentration-response curve design to minimize this effect.
Endogenous Endothelin Production The experimental tissue may be producing its own endothelins, which can interfere with the effects of exogenously applied this compound. Consider using an endothelin-converting enzyme (ECE) inhibitor to reduce endogenous endothelin production.
Activation of Different Signaling Pathways The ETB receptor can couple to different signaling pathways in different cell types, leading to either vasoconstriction or vasodilation.[11] For example, in endothelial cells, ETB receptor activation often leads to the release of nitric oxide and vasodilation, while in smooth muscle cells, it can cause contraction.[11]

Quantitative Data

Table 1: Receptor Binding Affinity of Sarafotoxins and Endothelins

LigandReceptor/TissueAssay TypeAffinity (Ki/IC50)Reference
Sarafotoxin S6cETB (Rat Hippocampus/Cerebellum)[¹²⁵I]-ET-1 Competition~20 pM (Ki)[6]
Sarafotoxin S6cETA (Rat Atria/Aorta)[¹²⁵I]-ET-1 Competition~4500 nM (Ki)[6]
Sarafotoxin S6bRat Ventricular Membranes[¹²⁵I]-ET-1 Competition0.21 nM (IC50)[1]
Sarafotoxin S6cRat Ventricular Membranes[¹²⁵I]-ET-1 Competition854 nM (IC50)[1]
Endothelin-1Rat Ventricular Membranes[¹²⁵I]-ET-1 Competition0.16 nM (IC50)[1]

Table 2: Functional Potency of Sarafotoxins

LigandTissue/Cell TypeFunctional ReadoutPotency (EC50)Reference
This compoundPig Coronary ArteryContraction1.5 nM[4][5][12]
Sarafotoxin S6cRat HippocampusPI Turnover~10 nM[6]
Sarafotoxin S6cRat AtriaPI Turnover>1 µM[6]

Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound. Specific parameters may need to be optimized for your experimental system.

  • Materials:

    • Cell membranes or purified receptors expressing endothelin receptors.

    • Radiolabeled ligand (e.g., [¹²⁵I]-ET-1).

    • This compound.

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • A fixed concentration of radiolabeled ligand (typically at or below its Kd).

      • Varying concentrations of this compound (for competition curve) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding) or buffer (for total binding).

      • Cell membranes or purified receptors.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

    • Harvest the contents of each well onto glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound and determine the IC50 value using non-linear regression.

2. Isolated Tissue Contraction Assay

This protocol provides a general framework for assessing the contractile effect of this compound on isolated smooth muscle preparations.

  • Materials:

    • Isolated tissue (e.g., aortic rings, coronary artery segments).

    • Organ bath system with force transducers.

    • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂.

    • This compound.

    • Data acquisition system.

  • Procedure:

    • Dissect the desired tissue and mount it in the organ baths containing physiological salt solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

    • Induce a reference contraction (e.g., with KCl) to ensure tissue viability.

    • After a washout period, add cumulative concentrations of this compound to the organ bath.

    • Record the isometric tension generated by the tissue at each concentration.

    • Construct a concentration-response curve by plotting the change in tension against the log concentration of this compound.

    • Calculate the EC50 value from the concentration-response curve.

Visualizations

ETB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lys4_SRTX_S6c This compound ETB_Receptor ETB Receptor Lys4_SRTX_S6c->ETB_Receptor G_Protein Gq/11 ETB_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Downstream_Effects Downstream Cellular Responses (e.g., Contraction) Ca2_release->Downstream_Effects PKC->Downstream_Effects

Caption: ETB Receptor Signaling Pathway.

Troubleshooting_Workflow cluster_binding Binding Assay Troubleshooting cluster_functional Functional Assay Troubleshooting Start Experiment Start Problem Unexpected Results (e.g., High Background, Low Signal) Start->Problem Check_Binding Receptor Binding Assay? Problem->Check_Binding Yes Check_Functional Functional Assay? Problem->Check_Functional No NSB_Checks Address Non-Specific Binding: - Increase Salt - Add Surfactant - Use Blocking Agents Check_Binding->NSB_Checks Receptor_Subtypes Characterize Receptor Subtypes (Use Selective Antagonists) Check_Functional->Receptor_Subtypes Optimize_Incubation Optimize Incubation Time and Temperature NSB_Checks->Optimize_Incubation End Problem Resolved Optimize_Incubation->End Tachyphylaxis Check for Tachyphylaxis (Modify Dosing Protocol) Receptor_Subtypes->Tachyphylaxis Tachyphylaxis->End

Caption: Troubleshooting Workflow for this compound Experiments.

References

Validation & Comparative

A Comparative Analysis of the Binding Affinities of [Lys4] Sarafotoxin S6c and Endothelin-1 to Endothelin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of [Lys4] Sarafotoxin S6c and the endogenous ligand, Endothelin-1 (B181129) (ET-1), for the endothelin A (ETA) and endothelin B (ETB) receptors. This analysis is supported by experimental data from radioligand binding assays to inform research and drug development in the field of endothelin receptor pharmacology.

Executive Summary

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor that binds with high affinity to both ETA and ETB receptor subtypes.[1][2] Sarafotoxin S6c, a peptide toxin from the venom of the snake Atractaspis engaddensis, is a well-established and highly selective agonist for the ETB receptor.[1] While direct binding data for the specific analogue this compound is not extensively published, its sequence similarity to Sarafotoxin S6b allows for informed inferences. Sarafotoxin S6c differs from S6b by three amino acid residues, one of which is at position 4 (Arginine in S6c versus Lysine in S6b).[3] Therefore, this compound is structurally analogous to Sarafotoxin S6b at this key position. Comparative binding studies indicate that Sarafotoxin S6b exhibits a significantly higher affinity for the ETA receptor than Sarafotoxin S6c, suggesting that the Lysine at position 4 is a critical determinant for ETA receptor recognition.[3][4]

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative binding affinity data for Endothelin-1, Sarafotoxin S6c, and Sarafotoxin S6b (as a proxy for this compound) at the ETA and ETB endothelin receptor subtypes. The data are presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), which are inversely proportional to binding affinity.

LigandReceptor SubtypeTissue/Cell LineBinding Affinity (Ki / IC50)Reference
Endothelin-1 ETARat Atria/AortaKi: ~1 nM[1]
ETBRat Hippocampus/CerebellumKi: ~1 nM[1]
-Rat Ventricular MembranesIC50: 0.16 nM[3]
Sarafotoxin S6c ETARat Atria/AortaKi: ~4500 nM[1]
ETBRat Hippocampus/CerebellumKi: ~0.02 nM (20 pM)[1]
-Rat Ventricular MembranesIC50: 854 nM[3]
Sarafotoxin S6b -Rat Ventricular MembranesIC50: 0.21 nM[3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for endothelin receptor ligands is predominantly conducted using radioligand binding assays. The following is a generalized protocol for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., this compound, Endothelin-1) by measuring its ability to displace a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) from endothelin receptors.

Materials:

  • Cell membranes or tissue homogenates expressing ETA or ETB receptors.

  • Radiolabeled ligand (e.g., [¹²⁵I]-Endothelin-1).

  • Unlabeled competitor ligands (this compound, Endothelin-1, Sarafotoxin S6c).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells expressing the target endothelin receptors are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-ET-1).

    • Increasing concentrations of the unlabeled competitor ligand.

    • The membrane preparation.

  • Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competitor.

    • Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled ligand.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • The specific binding data is plotted against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G Competitive Binding at Endothelin Receptors cluster_ligands Ligands cluster_receptors Endothelin Receptors ET1 Endothelin-1 ETA ETA Receptor ET1->ETA High Affinity ETB ETB Receptor ET1->ETB High Affinity SRT This compound SRT->ETA Lower Affinity SRT->ETB High Affinity

Caption: Competitive binding of Endothelin-1 and this compound to ETA and ETB receptors.

G Radioligand Binding Assay Workflow prep 1. Membrane Preparation assay 2. Assay Setup (Radioligand + Competitor + Membranes) prep->assay incubate 3. Incubation (Reach Equilibrium) assay->incubate filter 4. Filtration (Separate Bound/Free) incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (IC50 -> Ki) count->analyze

Caption: Generalized workflow for a radioligand binding assay.

References

[Lys4] Sarafotoxin S6c versus other sarafotoxin isoforms in receptor binding.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Sarafotoxin S6c (S6c), a potent vasoconstrictor peptide isolated from the venom of the burrowing asp Atractaspis engaddensis, exhibits a distinct receptor binding profile compared to its other isoforms, such as Sarafotoxin S6a (S6a) and S6b (S6b). This guide provides a comprehensive comparison of the receptor binding properties of S6c against other sarafotoxin isoforms, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid researchers in pharmacology and drug development.

Comparative Receptor Binding Affinity

Sarafotoxins, structurally and functionally homologous to endothelins (ETs), exert their effects by activating endothelin receptors, primarily the ETa and ETb subtypes.[1] Experimental evidence demonstrates that while sarafotoxin isoforms generally interact with both receptor subtypes, S6c displays a remarkable selectivity for the ETb receptor.

A study using radioligand binding assays on rat tissues revealed that S6c is a significantly more potent inhibitor of [¹²⁵I]-ET-1 binding in the hippocampus and cerebellum (tissues rich in ETb receptors) than in the atria and aorta (predominantly expressing ETa receptors).[2] In stark contrast, Sarafotoxin S6b displaces bound [¹²⁵I]-endothelin from rat ventricular membranes with high affinity, comparable to endothelin-1 (B181129) itself.[3]

LigandTissue/ReceptorIC50 (nM)Ki (nM)Reference
Sarafotoxin S6c Rat Hippocampus (ETb)-~0.02[2]
Rat Cerebellum (ETb)-~0.02[2]
Rat Atria (ETa)-~4500[2]
Rat Aorta (ETa)-~4500[2]
Rat Ventricular Membranes854-[3]
Sarafotoxin S6b Rat Ventricular Membranes0.21-[3]
Porcine Thoracic Aorta--[4]
Sarafotoxin S6a Rat Atrium30-[1]
Endothelin-1 Rat Ventricular Membranes0.16-[3]

Table 1: Comparative binding affinities of Sarafotoxin isoforms and Endothelin-1 to endothelin receptors. IC50 represents the concentration of a ligand that is required for 50% inhibition of binding of a radioligand. Ki represents the inhibition constant for a ligand.

Experimental Protocols: Receptor Binding Assay

The determination of binding affinities for sarafotoxin isoforms is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on common methodologies.[5][6]

1. Membrane Preparation:

  • Tissues of interest (e.g., rat atria, aorta, hippocampus, cerebellum) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction.

  • The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Endothelin-1) is incubated with the prepared membranes.

  • Increasing concentrations of the unlabeled competitor ligand (e.g., Sarafotoxin S6c, S6b, or S6a) are added to the incubation mixture.

  • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed quickly with cold buffer to remove any non-specifically bound radioactivity.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a gamma counter.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the competitor ligand.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Separation & Quantification cluster_3 Data Analysis Tissue Tissue Homogenization LowSpeedCent Low-Speed Centrifugation Tissue->LowSpeedCent HighSpeedCent High-Speed Centrifugation LowSpeedCent->HighSpeedCent Resuspension Resuspension in Binding Buffer HighSpeedCent->Resuspension Incubation Incubation: Membranes + Radioligand + Competitor Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Gamma Counting Washing->Counting Analysis IC50/Ki Determination Counting->Analysis

Experimental Workflow for a Competitive Radioligand Binding Assay.

Signaling Pathways

Upon binding to endothelin receptors, which are G-protein-coupled receptors (GPCRs), sarafotoxins activate the phosphoinositide signal transduction pathway.[1][7][8] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration mediates the various physiological effects of sarafotoxins, including potent vasoconstriction.

G Sarafotoxin Sarafotoxin ETR Endothelin Receptor (ETa or ETb) Sarafotoxin->ETR G_protein G-protein (Gq/11) ETR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor Response Cellular Response (e.g., Vasoconstriction) DAG->Response Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Response

Sarafotoxin-activated G-protein signaling pathway.

Conclusion

The available data clearly demonstrates that Sarafotoxin S6c is a highly selective agonist for the ETb endothelin receptor subtype, distinguishing it from other isoforms like S6a and S6b which exhibit broader or ETa-preferential binding. This selectivity makes S6c an invaluable pharmacological tool for researchers investigating the specific physiological and pathophysiological roles of the ETb receptor system. Understanding these distinct binding profiles is crucial for the design of selective therapeutic agents targeting the endothelin system.

References

Validating the Selectivity of [Lys4] Sarafotoxin S6c for the Endothelin B Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [Lys4] Sarafotoxin S6c (S6c) with other key endothelin receptor ligands, supported by experimental data, to validate its high selectivity for the Endothelin B (ETB) receptor. We present key performance data in structured tables, detail the experimental protocols for crucial assays, and provide visual representations of signaling pathways and experimental workflows.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a ligand is fundamentally determined by its binding affinity for different receptor subtypes. The data presented below compares the dissociation constants (Ki) of Sarafotoxin S6c, the non-selective endogenous agonist Endothelin-1 (ET-1), and another selective ETB agonist, IRL1620, for both the ETA and ETB receptors.

CompoundReceptor SubtypeKi (nM)Selectivity (ETA/ETB)Reference
Sarafotoxin S6c ETA~4500~0.004[1]
ETB~0.02[1]
Endothelin-1 (ET-1) ETA-~1
ETB-
IRL1620 ETA1900~0.0000084[2]
ETB0.016[2]

Summary: The data clearly demonstrates the exceptional selectivity of Sarafotoxin S6c for the ETB receptor, with a binding affinity approximately 225,000-fold higher for ETB compared to ETA. While IRL1620 also shows high selectivity for the ETB receptor, Sarafotoxin S6c is a well-established and potent tool for investigating ETB receptor function. In contrast, Endothelin-1 shows roughly equal affinity for both receptor subtypes.

Functional Selectivity: Phosphatidylinositol Turnover

Beyond binding, functional assays are critical to confirm that receptor binding translates into a biological response. The activation of the ETB receptor by an agonist typically leads to the hydrolysis of phosphatidylinositol (PI), a key step in the intracellular signaling cascade.

CompoundTissue/Cell Type (Receptor)EC50 (nM)Reference
Sarafotoxin S6c Rat Hippocampus (ETB)~10[1]
Rat Atria (ETA)>1000[1]
Endothelin-1 (ET-1) Rat Hippocampus (ETB)Active[1]
Rat Atria (ETA)Active[1]

Summary: Sarafotoxin S6c potently stimulates PI turnover in tissues expressing the ETB receptor (hippocampus) but has a negligible effect in tissues predominantly expressing the ETA receptor (atria) at concentrations up to 1 µM.[1] This confirms the functional selectivity of S6c for the ETB receptor-mediated signaling pathway. Endothelin-1, as expected, activates this pathway in both tissue types.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the ETA and ETB receptors.

1. Membrane Preparation:

  • Tissues rich in the receptor of interest (e.g., rat atria/aorta for ETA, rat hippocampus/cerebellum for ETB) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
  • The membrane pellet is washed and resuspended in a binding buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation.
  • Increasing concentrations of the unlabeled test compound (e.g., Sarafotoxin S6c) are added to compete with the radioligand for receptor binding.
  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
  • The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphatidylinositol Turnover Assay

This assay measures the functional activation of the ETB receptor by quantifying a downstream signaling event.

1. Cell/Tissue Preparation and Labeling:

  • Cells or tissue slices are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pools.

2. Agonist Stimulation:

  • The labeled cells/tissues are washed to remove unincorporated [3H]inositol.
  • The preparation is then stimulated with various concentrations of the agonist (e.g., Sarafotoxin S6c) for a defined period.
  • The stimulation is terminated by the addition of an acid (e.g., trichloroacetic acid).

3. Separation of Inositol (B14025) Phosphates:

  • The acid-soluble fraction, containing the inositol phosphates, is separated from the lipid fraction.
  • The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.

4. Quantification:

  • The radioactivity in the fractions corresponding to the inositol phosphates is measured by liquid scintillation counting.
  • The concentration-response curve for the agonist is plotted, and the EC50 value is determined.

Signaling Pathways and Experimental Workflows

ETB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S6c Sarafotoxin S6c ETB_R ETB Receptor S6c->ETB_R Binds G_Protein G-protein (Gq/11) ETB_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: ETB receptor signaling pathway activated by Sarafotoxin S6c.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Homogenize Tissue (e.g., Rat Hippocampus) B Prepare Cell Membranes (Centrifugation) A->B C Incubate Membranes with [125I]-ET-1 and S6c B->C D Separate Bound/Free Ligand (Filtration) C->D E Measure Radioactivity (Gamma Counter) D->E F Calculate Ki from IC50 (Cheng-Prusoff) E->F

Caption: Workflow for a competitive radioligand receptor binding assay.

PI_Turnover_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis A Label Cells/Tissues with myo-[3H]inositol B Stimulate with S6c A->B C Terminate Reaction (Acid Quench) B->C D Separate Inositol Phosphates (Anion-Exchange Chromatography) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Determine EC50 E->F

Caption: Workflow for a phosphatidylinositol turnover assay.

Conclusion

The presented data from both receptor binding and functional assays robustly validates the high selectivity of this compound for the ETB receptor. Its potent and selective activation of ETB receptor-mediated signaling pathways, in contrast to the non-selective actions of Endothelin-1, makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the ETB receptor in various biological systems. This guide provides the necessary comparative data and methodological framework for researchers to confidently employ Sarafotoxin S6c in their investigations.

References

A Comparative Analysis of the Functional Effects of [Lys4]Sarafotoxin S6c and IRL-1620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two selective endothelin B (ETB) receptor agonists: [Lys4]Sarafotoxin S6c and IRL-1620. Both compounds are valuable research tools for investigating the physiological and pathophysiological roles of the ETB receptor, a key player in vascular homeostasis, neural function, and disease. This document outlines their distinct functional effects, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows.

At a Glance: Key Functional Differences

Feature[Lys4]Sarafotoxin S6cIRL-1620 (Sovateltide)
Primary Research Focus Cardiovascular effects, vasoconstriction/vasodilationNeuroprotection, neurogenesis, angiogenesis
Receptor Subtype Selectivity Potent ETB agonist, may distinguish between ETB receptor subtypes.[1]Highly selective ETB agonist.[2][3][4]
Vascular Effects Potent pressor agent, causes vasoconstriction, particularly in the renal vasculature.[5][6] Its effects are powerfully modulated by nitric oxide (NO).[6][7]Induces vasodilation through the release of nitric oxide and prostacyclin.[8]
Neurological Effects Limited data on neuroprotective effects.Demonstrates significant neuroprotection in models of cerebral ischemia, reduces infarct volume, and improves neurological outcomes.[9][10][11][12]
Other Reported Effects Induces biphasic (relaxation and contraction) effects in guinea pig ileum.[1]Promotes neural progenitor cell differentiation and maturation.[2] Prevents oxidative stress and cognitive impairment in models of Alzheimer's disease.[2]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to highlight the functional differences between [Lys4]Sarafotoxin S6c and IRL-1620.

Table 1: Receptor Binding Affinity
CompoundReceptor SubtypeBinding Affinity (Ki)Tissue/Cell LineReference
IRL-1620 ETB16 pMPorcine lung membranes[3][4]
ETA1.9 µMPorcine lung membranes[3]
[Lys4]Sarafotoxin S6c ETB~20 pMRat hippocampus/cerebellum[5]
ETA~4500 nMRat atria/aorta[5]
Table 2: In Vivo Functional Effects - Neuroprotection in Cerebral Ischemia (Rat MCAO Model)
ParameterTreatmentResultReference
Infarct Volume IRL-162054.06 ± 14.12 mm³ vs. 177.06 ± 13.21 mm³ in vehicle[11]
IRL-1620Reduced by 81.3% at 24h and 73.0% at day 7 vs. vehicle[1]
IRL-162041.4 ± 35.4 mm³ vs. 115.4 ± 40.9 mm³ in vehicle (pediatric rat model)[13]
Cerebral Blood Flow IRL-1620+2.3 ± 23.3% change vs. -45.4 ± 10.2% in vehicle at day 7[13]
Neurological & Motor Function IRL-1620Significant improvement in all parameters vs. vehicle[11]
Table 3: In Vivo Functional Effects - Cardiovascular Parameters
ParameterCompoundDoseEffectAnimal ModelReference
Mean Arterial Pressure [Lys4]Sarafotoxin S6c0.1 nmoles/kg, i.v.Potent pressor agent (ED25 mm Hg)Pithed rat[5]
Renal Blood Flow [Lys4]Sarafotoxin S6c300 ngMaximum reduction of 56% (EC50 of 86±4 ng)Anesthetized rat[6][14]
[Lys4]Sarafotoxin S6c with L-NAME-Maximal reduction in renal blood flow increased to ~100%Anesthetized rat[6][14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to induce focal cerebral ischemia, mimicking human stroke.

  • Animal Preparation : Male Sprague-Dawley rats are anesthetized, typically with isoflurane (B1672236) or a combination of ketamine and xylazine. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure : A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected.

  • Occlusion : A 4-0 nylon monofilament suture with a blunted and silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion length is 18-20 mm from the CCA bifurcation.

  • Ischemia Duration : The suture is left in place for a defined period, commonly 60 to 120 minutes for transient MCAO, or permanently.

  • Reperfusion (for transient MCAO) : The suture is carefully withdrawn to allow blood flow to resume.

  • Post-operative Care : The incision is closed, and the animal is allowed to recover. Analgesics are administered to minimize post-surgical pain.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a salt used to identify infarcted tissue in the brain.

  • Brain Extraction : At a predetermined time point after MCAO (e.g., 24 hours or 7 days), the rat is euthanized, and the brain is rapidly removed.

  • Sectioning : The brain is typically chilled or briefly frozen to facilitate slicing. Coronal sections of 2 mm thickness are prepared.

  • Staining : The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes. Healthy, metabolically active tissue stains red due to the reduction of TTC to formazan (B1609692) by mitochondrial enzymes, while infarcted tissue remains unstained (white).

  • Image Analysis : The stained sections are photographed, and the areas of infarction and the total area of each brain slice are measured using image analysis software (e.g., ImageJ).

  • Volume Calculation : The infarct volume is calculated by summing the infarcted areas of all slices and multiplying by the slice thickness. Corrections for brain edema may be applied.[15]

Neurological Deficit Scoring

A battery of behavioral tests is used to assess the functional outcome after stroke.

  • Modified Neurological Severity Score (mNSS) : This is a composite score that evaluates motor, sensory, reflex, and balance functions.[12] A score is assigned based on the animal's ability to perform specific tasks, with a higher score indicating greater neurological deficit.

  • Bederson Scale : A simpler scoring system that grades the severity of postural and gait deficits.[12]

  • Adhesive Removal Test : A piece of adhesive tape is placed on the animal's paw, and the time taken to notice and remove it is recorded. This test assesses sensory and motor neglect.[16]

  • Rotarod Test : This test measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by ETB receptor agonists and the workflow of a typical preclinical study investigating their neuroprotective effects.

ETB_Signaling_Pathway cluster_ligands ETB Receptor Agonists cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_effects Functional Effects S6c [Lys4]Sarafotoxin S6c ETBR ETB Receptor S6c->ETBR IRL1620 IRL-1620 IRL1620->ETBR G_protein G Protein Activation (Gq/Gi) ETBR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC eNOS eNOS Activation Ca_release->eNOS Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction In smooth muscle cells MAPK_cascade MAPK Cascade (ERK1/2, p38, JNK) PKC->MAPK_cascade Neuroprotection Neuroprotection MAPK_cascade->Neuroprotection Neurogenesis Neurogenesis MAPK_cascade->Neurogenesis PI3K_Akt->Neuroprotection Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis PI3K_Akt->Neurogenesis NO_production Nitric Oxide (NO) Production eNOS->NO_production Vasodilation Vasodilation NO_production->Vasodilation

Caption: Generalized ETB receptor signaling pathway activated by agonists.

Preclinical_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Functional and Histological Assessment cluster_analysis Data Analysis Animal_Model Rat Model of Cerebral Ischemia (e.g., MCAO) Grouping Randomization into Treatment Groups (Vehicle, IRL-1620, S6c) Animal_Model->Grouping Treatment Intravenous Administration of Test Compound Grouping->Treatment Behavioral Neurological Deficit Scoring (mNSS, Rotarod, etc.) Treatment->Behavioral Post-treatment Histology Infarct Volume Measurement (TTC Staining) Treatment->Histology Post-euthanasia Biochemical Biomarker Analysis (e.g., Oxidative Stress Markers) Treatment->Biochemical Post-euthanasia Stats Statistical Comparison between Groups Behavioral->Stats Histology->Stats Biochemical->Stats Conclusion Conclusion on Neuroprotective Efficacy Stats->Conclusion

Caption: Workflow for preclinical evaluation of neuroprotective agents.

Concluding Remarks

[Lys4]Sarafotoxin S6c and IRL-1620 are both potent and selective ETB receptor agonists, yet their functional effects and primary areas of research application differ significantly. [Lys4]Sarafotoxin S6c is predominantly utilized in cardiovascular research to investigate ETB receptor-mediated vasoconstriction and its interplay with vasodilation. In contrast, IRL-1620 (Sovateltide) has emerged as a promising neuroprotective agent, with a substantial body of evidence demonstrating its efficacy in preclinical models of stroke and neurodegenerative diseases. This is attributed to its ability to promote angiogenesis, neurogenesis, and reduce oxidative stress. The choice between these two compounds will ultimately depend on the specific research question and the physiological system under investigation. This guide provides a foundational understanding to aid researchers in selecting the appropriate tool for their studies and in designing and interpreting their experiments.

References

Comparative Analysis of [Lys4]Sarafotoxin S6c and BQ-788 in Endothelin Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent pharmacological tools, [Lys4]Sarafotoxin S6c and BQ-788, used in the study of endothelin (ET) receptors. The endothelin system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), is a critical regulator of vascular tone and cellular growth. The development of selective agonists and antagonists for these receptors is paramount for dissecting their physiological and pathological roles. This document serves as a resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons, supporting experimental data, and detailed methodologies.

Overview of a Selective ETB Receptor Agonist and Antagonist

[Lys4]Sarafotoxin S6c is a synthetic analog of Sarafotoxin S6c, a peptide toxin originally isolated from the venom of the snake Atractaspis engaddensis. It is a potent and highly selective agonist for the endothelin B (ETB) receptor subtype. Its agonistic activity triggers downstream signaling cascades upon binding to ETB receptors.

BQ-788 is a synthetic, non-peptide molecule that acts as a potent and selective antagonist of the ETB receptor. It competitively blocks the binding of endothelin peptides and other agonists, like [Lys4]Sarafotoxin S6c, thereby inhibiting ETB receptor-mediated signaling. Its selectivity makes it an invaluable tool for isolating and studying the specific functions of the ETB receptor in complex biological systems.

Head-to-Head Comparison: Performance and Specificity

The primary distinction between [Lys4]Sarafotoxin S6c and BQ-788 lies in their opposing mechanisms of action. While both exhibit high selectivity for the ETB receptor over the ETA receptor, one activates the receptor while the other inhibits it. This complementary nature allows researchers to probe the ETB system from two different angles. For instance, [Lys4]Sarafotoxin S6c can be used to stimulate ETB-mediated vasodilation, while BQ-788 can be employed to block this effect, thereby confirming the involvement of the ETB receptor.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) for both compounds, highlighting their selectivity for the ETB receptor. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

CompoundTarget ReceptorActionBinding Affinity (Ki)Functional Potency (IC50)Selectivity (ETA/ETB)
[Lys4]Sarafotoxin S6c ETBAgonist~0.02 nM (for ETB)~0.3 nM>10,000-fold for ETB
BQ-788 ETBAntagonist1.2 nM (for ETB)1.2 nM~1,300-fold for ETB

Note: The exact values can vary depending on the experimental conditions, cell type, and assay used.

Experimental Methodologies

The data presented above are typically generated using standardized in vitro pharmacological assays. The following are detailed protocols for two key experiments used to characterize and compare these compounds.

Radioligand Binding Assay Protocol

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (Ki).

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target endothelin receptor subtype (e.g., CHO cells expressing human ETB receptors).

  • Assay Buffer: A suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA) is prepared.

  • Incubation: Receptor-containing membranes are incubated with a fixed concentration of a radiolabeled ETB-selective ligand (e.g., [¹²⁵I]-ET-3 or [¹²⁵I]-BQ3020).

  • Competition: A range of concentrations of the unlabeled test compound ([Lys4]Sarafotoxin S6c or BQ-788) is added to compete for binding with the radioligand.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of the compound that inhibits 50% of specific binding) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.

Calcium Mobilization Assay Protocol

This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) receptor-mediated intracellular calcium release, a key downstream signaling event for ETB receptors.

  • Cell Culture: Cells expressing the ETB receptor (e.g., HEK293 cells) are cultured and seeded into a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.

  • Compound Preparation: Serial dilutions of the test compounds are prepared.

  • Agonist Test ([Lys4]Sarafotoxin S6c): The compound is added to the cells, and the change in fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument. The EC50 (concentration for 50% maximal effect) is determined.

  • Antagonist Test (BQ-788): Cells are pre-incubated with varying concentrations of BQ-788 for a specific period. Subsequently, a fixed concentration of an ETB agonist (like ET-1 or [Lys4]Sarafotoxin S6c) is added, and the fluorescence response is measured.

  • Data Analysis: For antagonists, the data are used to generate a dose-response curve, and the IC50 (concentration of antagonist that inhibits 50% of the agonist response) is calculated.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental logic.

G cluster_ligands Pharmacological Tools cluster_receptors Endothelin Receptors Lys4 [Lys4]Sarafotoxin S6c ETB ETB Receptor Lys4->ETB Potent Agonist ETA ETA Receptor Lys4->ETA Very Low Affinity BQ788 BQ-788 BQ788->ETB Potent Antagonist BQ788->ETA Low Affinity

Caption: Receptor selectivity of [Lys4]Sarafotoxin S6c and BQ-788.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist ([Lys4]Sarafotoxin S6c) ETBR ETB Receptor Agonist->ETBR Binds & Activates Antagonist Antagonist (BQ-788) Antagonist->ETBR Blocks Binding Gq Gq/11 ETBR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC G cluster_binding Binding Assay cluster_functional Functional Assay (Calcium Flux) start Start: Prepare ETB-expressing cells binding_radioligand Add [¹²⁵I]-ET-3 (Radioligand) start->binding_radioligand func_antagonist Pre-incubate with BQ-788 start->func_antagonist binding_competitor Add increasing concentrations of BQ-788 or [Lys4]S6c binding_radioligand->binding_competitor binding_measure Measure bound radioactivity binding_competitor->binding_measure binding_ki Calculate Ki binding_measure->binding_ki func_agonist Add [Lys4]S6c (Agonist) func_antagonist->func_agonist func_measure Measure intracellular Ca²⁺ func_agonist->func_measure func_ic50 Calculate IC50 for BQ-788 func_measure->func_ic50

[Lys4]Sarafotoxin S6c Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [Lys4]Sarafotoxin S6c analogs and their structure-activity relationships (SAR) concerning their interaction with endothelin (ET) receptors. [Lys4]Sarafotoxin S6c, a synthetic analog of the snake venom peptide Sarafotoxin S6c, is a potent and selective agonist for the endothelin B (ETB) receptor subtype. Understanding the SAR of its analogs is crucial for the rational design of novel ET receptor ligands with potential therapeutic applications in cardiovascular diseases and other conditions.

Unraveling the Molecular Determinants of Activity

Sarafotoxins, isolated from the venom of the Israeli burrowing asp (Atractaspis engaddensis), share significant structural homology with the mammalian endothelin peptide family.[1] This homology allows them to interact with endothelin receptors, albeit with varying degrees of affinity and selectivity. The substitution of key amino acid residues in the native Sarafotoxin S6c sequence has provided valuable insights into the molecular requirements for receptor binding and activation.

A pivotal study on chimeric peptides of Sarafotoxin S6b and S6c revealed the critical role of specific amino acid residues in determining biological activity. Notably, the substitution of lysine (B10760008) at position 9 in Sarafotoxin S6b with glutamic acid, as found in Sarafotoxin S6c, leads to a significant reduction in vasoconstrictor activity and receptor binding affinity.[2] Conversely, the substitution at position 4 from arginine in Sarafotoxin S6c to lysine, yielding [Lys4]Sarafotoxin S6c, has been a key modification in developing potent ETB receptor agonists.

Quantitative Comparison of Sarafotoxin Analogs

PeptideSequence (Key Differences from S6b)Binding Affinity (IC50/Ki)Functional Activity (EC50)Receptor Selectivity
Sarafotoxin S6b -IC50: 0.21 nM (rat ventricular membranes)[3]-Non-selective
Sarafotoxin S6c Ser2 -> Thr, Lys4 -> Arg , Lys9 -> Glu IC50: 854 nM (rat ventricular membranes)[3]; Ki: ~20 pM (rat ETB), ~4500 nM (rat ETA)[4]EC50: ~10 nM (PI turnover, rat hippocampus)[4]Highly ETB selective[4]
[Lys4]Sarafotoxin S6c Ser2 -> Thr, Lys9 -> Glu Potent ETB agonistEC50: 1.5 nM (pig coronary artery contraction)[5]Potent ETB agonist

Endothelin Receptor Signaling and Experimental Workflow

The interaction of [Lys4]Sarafotoxin S6c and its analogs with endothelin receptors initiates a cascade of intracellular signaling events. The primary pathway for ETB receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in cellular responses such as vasoconstriction.

G_protein_signaling Endothelin B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lys4_SRTX_S6c [Lys4]Sarafotoxin S6c ETB_Receptor ETB Receptor Lys4_SRTX_S6c->ETB_Receptor Binds to G_Protein Gq Protein ETB_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Response (e.g., Vasoconstriction) DAG->Cellular_Response Activates PKC, leading to Ca2 Ca2+ ER->Ca2 Releases Ca2->Cellular_Response Triggers

Caption: ETB receptor activation by [Lys4]Sarafotoxin S6c.

The pharmacological characterization of [Lys4]Sarafotoxin S6c analogs typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, and receptor selectivity.

experimental_workflow Pharmacological Evaluation Workflow Synthesis Peptide Synthesis (Solid-Phase) Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Binding_Assay Receptor Binding Assay (Radioligand Displacement) Purification->Binding_Assay Functional_Assay Functional Assay (Calcium Mobilization) Purification->Functional_Assay Data_Analysis Data Analysis (IC50, Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Determination Structure-Activity Relationship Determination Data_Analysis->SAR_Determination

References

A Comparative Guide to the Biological Activity of Synthetic [Lys4] Sarafotoxin S6c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic endothelin receptor agonist, [Lys4] Sarafotoxin S6c, with its native counterpart, Sarafotoxin S6c. The information presented herein is intended to assist researchers in evaluating the potential utility of this synthetic analog in studies related to the endothelin system.

Sarafotoxins are a group of potent vasoconstrictor peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1][2] They share significant structural and functional homology with the mammalian endothelin (ET) family of peptides.[2] Sarafotoxin S6c (S6c) is a 21-amino acid peptide that acts as a highly selective agonist for the endothelin type B (ETB) receptor.[3] The synthetic analog, this compound, features a substitution of the native arginine at position 4 with a lysine (B10760008) residue.[4]

Comparative Biological Activity

Table 1: Comparison of In Vitro Activity

ParameterSynthetic this compoundNative Sarafotoxin S6cReference
EC50 1.5 nM (pig coronary artery contraction)~10 nM (Phosphoinositide turnover in rat hippocampus)[3]
Receptor Binding Affinity (Ki) Not availableETB: ~20 pM (rat hippocampus/cerebellum); ETA: ~4500 nM (rat atria/aorta)[3]
Receptor Binding Affinity (IC50) Not available854 nM (displacement of 125I-endothelin from rat ventricular membranes)[5]

The available data suggests that synthetic this compound is a potent endothelin receptor agonist, with an EC50 value of 1.5 nM for inducing contraction in pig coronary artery.[6][7] Native Sarafotoxin S6c is a highly selective ETB receptor agonist, demonstrating significantly higher affinity for the ETB receptor in the picomolar range in certain tissues.[3]

Endothelin Receptor Signaling Pathway

Sarafotoxins, like endothelins, exert their effects by binding to G protein-coupled receptors, primarily the ETA and ETB receptors. Activation of these receptors initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including vasoconstriction.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sarafotoxin Sarafotoxin ET_Receptor Endothelin Receptor (ETA or ETB) Sarafotoxin->ET_Receptor Binds to G_Protein Gq/11 ET_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Sarafotoxin signaling pathway via G protein-coupled endothelin receptors.

Experimental Protocols

To validate the biological activity of synthetic this compound and compare it to the native peptide or other endothelin analogs, the following experimental protocols are recommended.

Endothelin Receptor Binding Assay

This assay determines the affinity of the synthetic peptide for endothelin receptors.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes expressing ET receptors D Incubate membranes, radioligand, and test compound A->D B Radiolabeled Endothelin (e.g., 125I-ET-1) B->D C Test Compound (this compound) C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify radioactivity of bound fraction E->F G Generate competition binding curve F->G H Calculate Ki or IC50 G->H

Caption: Workflow for a competitive endothelin receptor binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines known to express endothelin receptors (e.g., rat brain, heart, or cultured smooth muscle cells).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1) and varying concentrations of the unlabeled competitor (this compound or native S6c).

  • Separation: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the synthetic peptide to elicit an increase in intracellular calcium concentration.

Calcium_Mobilization_Workflow A Seed cells expressing ET receptors in a multi-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence reading C->D E Add test compound (this compound) D->E F Monitor fluorescence changes over time E->F G Calculate the change in intracellular calcium concentration F->G H Generate dose-response curve and calculate EC50 G->H

References

Comparative Analysis of [Lys4]Sarafotoxin S6c and Sarafotoxin S6c in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the pharmacological landscape of two potent endothelin receptor agonists.

This guide provides a detailed comparative analysis of the synthetic peptide [Lys4]Sarafotoxin S6c and its naturally occurring counterpart, Sarafotoxin S6c. While direct comparative studies are limited, this document synthesizes available data on their effects in various animal models, offering insights into their pharmacological profiles. This information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving these potent vasoconstrictors.

Introduction to Sarafotoxins and the Endothelin System

Sarafotoxins are a group of potent cardiotoxic peptides isolated from the venom of the burrowing asp, Atractaspis engaddensis.[1] They share significant structural and functional homology with the endothelin (ET) family of peptides, which are endogenous vasoconstrictors involved in a wide range of physiological processes.[2] Both sarafotoxins and endothelins exert their effects through the activation of two G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).

Sarafotoxin S6c (SRTX-c) is a 21-amino acid peptide that is a highly selective agonist for the ETB receptor.[3] The substitution of the native Arginine at position 4 with Lysine results in the synthetic analog, [Lys4]Sarafotoxin S6c. This guide will explore the known pharmacological characteristics of both peptides.

Structural Comparison

Both Sarafotoxin S6c and [Lys4]Sarafotoxin S6c are 21-amino acid peptides with two disulfide bridges. The primary structural difference lies at position 4 of the amino acid sequence.

PeptideAmino Acid Sequence (Single Letter Code)
Sarafotoxin S6cCys-Thr-Cys-Arg -Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp
[Lys4]Sarafotoxin S6cCys-Thr-Cys-Lys -Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp[4]

Pharmacological Effects: A Comparative Overview

In Vitro Vasoconstriction
CompoundAnimal Model/TissueEffectPotency (EC50)
[Lys4]Sarafotoxin S6c Pig coronary arteryContraction1.5 nM[5][6]
Sarafotoxin S6c Rat aortaVasoconstrictionNot explicitly stated, but potent[7]
Guinea-pig aortaNo significant agonistic or antagonistic activity up to 3 µM[2]-
Pig coronary arteryPartial agonist, Emax ~40% of endothelin-1 (B181129)1.5 nM[2]
In Vivo Cardiovascular Effects
CompoundAnimal ModelDoseCardiovascular Effects
Sarafotoxin S6c Pithed Rat~0.1 nmoles/kg, i.v.Potent pressor agent (increase in blood pressure)[3]
Anesthetized Rat1.0 nmol/kgIncrease in mean arterial pressure[3]
Anesthetized RatIntra-renal arterial infusionReduction in renal blood flow (EC50 of 86±4 ng) without affecting systemic blood pressure[1][8]
Conscious Rat0.8 nmol/kg i.v.Transient fall in mean arterial blood pressure, anti-arrhythmic effect against ischemia-induced arrhythmias[6]
Female CBH Rats with subcutaneous HSN tumors1 nM/kgIncreased tumor blood flow (175% of control) due to increased mean arterial blood pressure, with no associated vasodilation.[9]

Receptor Binding Affinity

CompoundReceptorTissue/Cell LineBinding Affinity (Ki / IC50)
Sarafotoxin S6c ETBRat hippocampus and cerebellumKi ~20 pM[3]
ETARat atria and aortaKi ~4500 nM[3]
Endothelin Receptor (non-selective)Rat ventricular membranesIC50 = 854 nM (weakly displaced 125I-endothelin)[10][11]

Quantitative receptor binding affinity data for [Lys4]Sarafotoxin S6c is not specified in the available search results.

Signaling Pathway

Sarafotoxins, like endothelins, activate the phosphoinositide signal transduction pathway upon binding to their receptors. This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[5][12]

G Sarafotoxin Signaling Pathway SRTX Sarafotoxin ([Lys4]S6c or S6c) ETR Endothelin Receptor (ETB) SRTX->ETR Gq Gq Protein ETR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Sarafotoxin-induced signaling cascade leading to vasoconstriction.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol is adapted from studies investigating the pressor effects of Sarafotoxin S6c.[3]

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-350 g) are anesthetized with an appropriate anesthetic (e.g., Inactin, 100 mg/kg, i.p.).

  • A tracheostomy is performed to ensure a patent airway.

  • The right carotid artery is catheterized for the measurement of mean arterial pressure (MAP) using a pressure transducer.

  • The right jugular vein is catheterized for the intravenous infusion of test compounds.

2. Experimental Procedure:

  • After a stabilization period, a baseline MAP is recorded.

  • To block reflex autonomic responses, hexamethonium (B1218175) (10 mg/kg) can be infused.

  • Allow for a 10-15 minute stabilization period post-hexamethonium administration.

  • [Lys4]Sarafotoxin S6c or Sarafotoxin S6c is infused intravenously at increasing doses (e.g., 0.1, 0.3, 1.0 nmol/kg) at 10-minute intervals.

  • MAP is continuously recorded to determine the pressor response to each dose.

3. Data Analysis:

  • The change in MAP from baseline is calculated for each dose of the test compounds.

  • Dose-response curves are generated to compare the potency of [Lys4]Sarafotoxin S6c and Sarafotoxin S6c.

In Vitro Vasoconstriction Assay using Isolated Aortic Rings

This protocol outlines a standard method for assessing the vasoconstrictor activity of compounds in isolated arterial tissue.

1. Tissue Preparation:

  • A male Wistar rat (200-300g) is euthanized.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

2. Organ Bath Setup:

  • Aortic rings are mounted in an organ bath system containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension is applied to the rings (e.g., 1.5-2.0 g) and they are allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • The viability of the aortic rings is tested by inducing a contraction with a standard agonist, such as phenylephrine (B352888) or potassium chloride.

  • After a washout period and return to baseline tension, cumulative concentration-response curves are generated by adding increasing concentrations of [Lys4]Sarafotoxin S6c or Sarafotoxin S6c to the organ bath.

  • The tension developed at each concentration is recorded.

4. Data Analysis:

  • The contractile response is expressed as a percentage of the maximum contraction induced by the standard agonist.

  • Concentration-response curves are plotted, and EC50 values are calculated to compare the potency of the two sarafotoxins.

Proposed Experimental Workflow for a Comparative Study

G Comparative Study Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (ET-A vs ET-B) Receptor_Affinity Receptor Affinity (Ki) & Selectivity Receptor_Binding->Receptor_Affinity Aortic_Rings Isolated Aortic Ring Contraction Assay Dose_Response Dose-Response Curves (EC50 / ED50) Aortic_Rings->Dose_Response Blood_Pressure Blood Pressure Measurement in Anesthetized Rats Blood_Pressure->Dose_Response Hemodynamics Hemodynamic Monitoring (Heart Rate, Cardiac Output) Cardiovascular_Profile Comparative Cardiovascular Profile Hemodynamics->Cardiovascular_Profile Dose_Response->Cardiovascular_Profile Receptor_Affinity->Cardiovascular_Profile Animal_Model Select Animal Model (e.g., Rat, Mouse) Animal_Model->Receptor_Binding Animal_Model->Aortic_Rings Animal_Model->Blood_Pressure Animal_Model->Hemodynamics

References

Safety Operating Guide

Navigating the Safe Disposal of [Lys4] Sarafotoxin S6c: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like [Lys4] Sarafotoxin S6c, a highly toxic peptide analogue, is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

This compound is a research peptide and an analogue of Sarafotoxin S6c, a potent vasoconstrictor derived from snake venom.[1][2][3][4] Due to its high toxicity, it must be handled with extreme care, and all waste generated must be treated as hazardous. The Safety Data Sheet (SDS) for the closely related Sarafotoxin S6c classifies it as fatal if swallowed or inhaled (H300 + H330).[5][6] Therefore, stringent disposal protocols are mandatory.

Hazard and Safety Summary

Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound. The following table summarizes the key safety information based on the data for Sarafotoxin S6c.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPersonal Protective Equipment (PPE)
Acute Toxicity (Oral and Inhalation)GHS06 (Skull and Crossbones)DangerH300+H330: Fatal if swallowed or if inhaled.[5]Eyeshields, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (use in a fume hood or biosafety cabinet).[7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials and solutions. This procedure is designed to comply with general best practices for hazardous chemical waste.[7][8][9][10]

I. Waste Segregation and Collection

  • Designated Waste Containers : All waste contaminated with this compound must be collected in dedicated, clearly labeled, and leak-proof hazardous waste containers.[10][11]

  • Solid Waste : This includes, but is not limited to:

    • Pipette tips

    • Gloves and other contaminated PPE

    • Empty vials

    • Contaminated labware (e.g., microplates, tubes) Solid waste should be double-bagged in clear, sturdy plastic bags before being placed in the designated solid hazardous waste container.[9]

  • Liquid Waste : This includes:

    • Unused or leftover solutions of this compound.

    • Aqueous solutions from experimental procedures.

    • Rinsates from cleaning contaminated glassware. Liquid waste should be collected in a dedicated, sealed, and corrosion-resistant container.[8][9]

II. Labeling of Hazardous Waste

Proper labeling is crucial to prevent accidental exposure and ensure correct disposal by your institution's Environmental Health and Safety (EHS) department.[8][11]

  • Attach a Hazardous Waste Tag : As soon as waste is added to a container, affix a hazardous waste tag provided by your institution.

  • Complete Information : Fill out the tag completely and accurately, including:

    • The full chemical name: "this compound"

    • Known hazards (e.g., "Acutely Toxic")

    • Concentration (if applicable)

    • Date of accumulation

    • Principal investigator and laboratory information

III. Chemical Inactivation (Optional and to be performed with caution)

For liquid waste, chemical inactivation through hydrolysis can be considered to degrade the peptide before disposal. This procedure must be performed in a chemical fume hood with appropriate PPE.[11]

  • Preparation of Inactivation Solution : Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).

  • Addition of Waste : Slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure complete degradation.[11]

  • Reaction Time : Gently stir the mixture and allow it to react for at least 24 hours at room temperature.[11]

  • Neutralization : After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, use a base like sodium bicarbonate. For basic solutions, use a weak acid.[11]

  • Collection : Collect the neutralized waste in a labeled hazardous waste container. The label should indicate that the peptide has been inactivated (e.g., "this compound, inactivated").[11]

IV. Storage and Final Disposal

  • Secure Storage : Store the sealed and labeled hazardous waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[8][11] This area should be away from general lab traffic.

  • EHS Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7][11] Do not attempt to dispose of this waste through standard laboratory trash or down the drain.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Processing cluster_3 Final Disposal start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid solid_waste Solid Waste (PPE, Vials, etc.) is_liquid->solid_waste No liquid_waste Liquid Waste (Solutions, Rinsates) is_liquid->liquid_waste Yes collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid inactivation_q Chemical Inactivation? liquid_waste->inactivation_q storage Store in Secure Waste Accumulation Area collect_solid->storage inactivate Inactivate with 1M NaOH or HCl (24h in Fume Hood) inactivation_q->inactivate Yes collect_liquid Collect in Labeled Liquid Waste Container inactivation_q->collect_liquid No neutralize Neutralize to pH 6-8 inactivate->neutralize neutralize->collect_liquid collect_liquid->storage ehs_pickup Arrange Pickup by Institutional EHS storage->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of the highly toxic peptide this compound, thereby protecting researchers and minimizing environmental impact. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Operational Guide for Handling [Lys4] Sarafotoxin S6c

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling [Lys4] Sarafotoxin S6c. This potent peptide toxin presents a significant health risk, and strict adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

Hazard Summary and Toxicity

This compound is a potent vasoconstrictor peptide that is fatal if swallowed or inhaled.[1] It is classified as acutely toxic.

Quantitative Toxicity Data:

ParameterSpeciesRoute of AdministrationValue
LD50MouseIntravenous0.3 mg/kg

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is mandatory for all procedures involving this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile gloves (double gloving recommended)Heavy-duty rubber gloves over nitrile gloves
Eye & Face Protection Safety glasses with side-shieldsFull-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated areaN95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or handling of large quantities of powdered peptide
Foot Protection Closed-toe shoesChemical-resistant boots

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially of the lyophilized powder, must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

Preparation and Reconstitution of Lyophilized Peptide

Objective: To safely handle and prepare a stock solution of this compound.

Materials:

  • Vial of lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile water, buffer)

  • Sterile, disposable syringes and needles

  • Sterile, conical tubes for aliquots

  • Decontamination solution (see Section 4)

  • Waste containers (see Section 5)

Protocol:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in Section 2.

  • Prepare a Sanitized Workspace: Decontaminate the work surface within the fume hood or safety cabinet.

  • Gather Sterile Materials: Ensure all necessary sterile materials are within reach to avoid moving in and out of the designated area.

  • Equilibrate the Vial: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation.

  • Carefully Open the Vial: Slowly and carefully remove the cap to avoid creating airborne dust.

  • Reconstitute the Peptide:

    • Using a sterile syringe and needle, slowly add the calculated volume of solvent to the vial.

    • Gently swirl the vial to dissolve the peptide. Do not shake, as this can cause foaming and denaturation.

  • Aliquot into Working Solutions: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile conical tubes. This minimizes the need for repeated handling of the main stock and avoids freeze-thaw cycles.

  • Label and Store: Clearly label all aliquots with the peptide name, concentration, date, and your initials. Store at -20°C or below for long-term stability.

Experimental Workflow

The following diagram illustrates a standard workflow for safely handling this compound from preparation through to disposal.

G cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Sanitized Workspace prep_ppe->prep_workspace prep_materials Gather Sterile Materials prep_workspace->prep_materials handle_reconstitute Reconstitute Lyophilized Peptide prep_materials->handle_reconstitute handle_aliquot Aliquot into Working Solutions handle_reconstitute->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

A step-by-step workflow for the safe handling of this compound.

Decontamination Plan

Effective decontamination is critical to prevent accidental exposure and cross-contamination.

Decontamination of Surfaces and Equipment

Protocol:

  • Initial Cleaning: For non-disposable equipment and surfaces, first wipe down with a solution of an enzymatic detergent to break down the peptide.

  • Chemical Inactivation: Following the initial cleaning, decontaminate with a 6% sodium hypochlorite (B82951) (bleach) solution. Allow a contact time of at least 10 minutes.

  • Rinsing: Thoroughly rinse with water to remove the bleach solution.

Emergency Procedures for Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or discomfort persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

Liquid Waste

Protocol:

  • Collection: Collect all solutions containing the peptide, including unused stock solutions and the first rinse of any contaminated labware, in a dedicated and clearly labeled hazardous waste container.

  • Chemical Inactivation (Recommended): Before collection, the peptide's activity can be neutralized. Add a 10% bleach solution to the liquid waste and allow it to sit for at least 30 minutes.

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.

  • Container and Labeling: Use a sturdy, leak-proof, and chemically compatible container. Label the container with "Hazardous Waste," the full chemical name "this compound," and any other components of the solution.

  • Storage: Keep the waste container sealed and store it in a designated satellite accumulation area until collection by Environmental Health and Safety (EHS) personnel.

Solid Waste

Protocol:

  • Collection: All solid materials that have come into contact with the peptide must be disposed of as hazardous solid waste. This includes:

    • Gloves, pipette tips, and other disposable labware.

    • Empty vials that contained the lyophilized peptide.

    • Absorbent materials used to clean up spills.

  • Container and Labeling: Place all contaminated solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").

This comprehensive guide is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a risk assessment is conducted for any new or modified experimental protocols. By adhering to these guidelines, you can mitigate the risks associated with this potent peptide and ensure a safe laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。